molecular formula C11H19NO B1269787 3-(Aminomethyl)adamantan-1-ol CAS No. 67496-96-2

3-(Aminomethyl)adamantan-1-ol

Cat. No.: B1269787
CAS No.: 67496-96-2
M. Wt: 181.27 g/mol
InChI Key: RYKCTCWOWSGKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)adamantan-1-ol is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)adamantan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)adamantan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKCTCWOWSGKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characteristics of 3-Amino-1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Characterization Guide

CAS Number: 80088-74-0 IUPAC Name: (3-Aminoadamantan-1-yl)methanol Synonyms: 1-Hydroxymethyl-3-aminoadamantane; 3-Amino-1-hydroxymethyladamantane

Executive Summary

3-Amino-1-adamantanemethanol is a bifunctional adamantane derivative characterized by a rigid tricyclic cage substituted with a primary amine at position 3 and a hydroxymethyl group at position 1. Unlike its more common analog 3-amino-1-adamantanol (CAS 702-82-9), which features a hydroxyl group directly attached to the cage, this compound possesses a primary alcohol extending from the bridgehead carbon. This structural nuance significantly alters its steric profile and lipophilicity, making it a critical scaffold in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, novel surfactants, and functional polymers.

This guide provides a comprehensive physicochemical profile, distinguishing the compound from its structural isomers and detailing the "Green Chemistry" synthesis routes that define its purity profile.

Chemical Identity & Structural Analysis[1][2][3][4]

The adamantane cage confers unique lipophilicity and metabolic stability to the molecule. The presence of both an amino group (basic) and a hydroxymethyl group (polar, H-bond donor/acceptor) creates a " Janus-faced" molecule—partially hydrophobic and partially hydrophilic.

Structural Specifications
PropertyValueNotes
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.28 g/mol Higher than 3-amino-1-adamantanol (167.25) due to extra methylene.
SMILES NC12CC3CC(C1)CC(CO)(C3)C2Rigid cage structure.
InChI Key JIJACJIEHHDTAK-UHFFFAOYSA-NUnique identifier for verification.
Chirality AchiralThe 1,3-substitution pattern preserves the plane of symmetry.
Structural Visualization (DOT)

The following diagram illustrates the bifunctional nature of the adamantane scaffold.

ChemicalStructure cluster_properties Physicochemical Impact Adamantane Adamantane Cage (Lipophilic Core) Amino 3-Amino Group (-NH2) (Basic Site, pKa ~10.5) Adamantane->Amino Position 3 Methanol 1-Hydroxymethyl (-CH2OH) (Primary Alcohol) Adamantane->Methanol Position 1 Lipophilicity LogP ~ 1.5 - 2.0 (BBB Permeable) Adamantane->Lipophilicity Stability Metabolic Stability (Cage Effect) Adamantane->Stability

Figure 1: Structural decomposition of 3-amino-1-adamantanemethanol highlighting functional sites.

Physicochemical Profiling

Physical State & Solubility[5]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically >200°C (often decomposes before melting). The rigid cage structure leads to high lattice energy.

  • Solubility Profile:

    • Soluble: Methanol, Ethanol, DMSO, Dilute Acids (forms ammonium salts).

    • Slightly Soluble: Dichloromethane (DCM), Chloroform.

    • Insoluble: Water (neutral pH), Hexane, Diethyl Ether.

Acid-Base Chemistry (pKa)
  • Amine pKa: Estimated at 10.2 – 10.8 .

    • Mechanism:[1] The amino group is attached to a tertiary carbon. Unlike aromatic amines, it is highly basic, similar to alkylamines. The distal hydroxymethyl group exerts a negligible inductive withdrawal effect compared to a direct hydroxyl attachment.

  • Alcohol pKa: ~16 (Typical primary alcohol).

Lipophilicity (LogP)
  • Estimated LogP: 1.8 – 2.3.

    • Comparison: More lipophilic than 3-amino-1-adamantanol (LogP ~0.5) due to the additional methylene group (-CH₂-) which insulates the polar hydroxyl from the cage.

    • Implication: High blood-brain barrier (BBB) permeability, making it a viable scaffold for CNS-active drugs.

Synthesis & Impurity Profile (The "Green" Route)

The synthesis of 3-amino-1-adamantanemethanol is a critical quality attribute. The preferred "Green" route avoids the use of liquid bromine (hazardous) and lithium aluminum hydride (pyrophoric).

Synthesis Workflow
  • Ritter Reaction: 1-Adamantanecarboxylic acid reacts with acetonitrile in sulfuric acid.

  • Hydrolysis: Conversion of the acetamide intermediate to the amine.

  • Reduction: Selective reduction of the carboxylic acid to the alcohol using NaBH₄/I₂ (Sodium Borohydride/Iodine).

Reaction Pathway Diagram

Synthesis Start 1-Adamantanecarboxylic Acid (Starting Material) Ritter Ritter Rxn: CH3CN, H2SO4 Start->Ritter Inter1 3-Acetamido-1-adamantanecarboxylic Acid (Ritter Intermediate) Hydrolysis Hydrolysis: NaOH / H2O Inter1->Hydrolysis Inter2 3-Amino-1-adamantanecarboxylic Acid (Hydrolyzed Intermediate) Reduction Reduction: NaBH4 / I2 / THF Inter2->Reduction Product 3-Amino-1-adamantanemethanol (Target) Ritter->Inter1 Hydrolysis->Inter2 Impurity2 Impurity B: Acetamide Analog Hydrolysis->Impurity2 Incomplete Hydrolysis Reduction->Product Impurity1 Impurity A: Unreduced Acid Reduction->Impurity1 Incomplete Rxn

Figure 2: Synthetic pathway emphasizing the NaBH4/I2 reduction step and potential impurities.

Critical Quality Attributes (CQA)
  • Residual Iodine: The reduction step uses Iodine; final product must be washed with sodium thiosulfate to prevent discoloration.

  • Water Content: Hygroscopic nature requires storage under desiccant.

Analytical Characterization Protocols

To validate the identity of 3-amino-1-adamantanemethanol, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • 
       0.8 – 2.2 ppm: Adamantane cage protons (multiplets, 14H).
      
    • 
       3.0 – 3.2 ppm: Singlet or doublet for 
      
      
      
      (2H).
    • 
       4.4 ppm: Broad singlet for 
      
      
      
      (exchangeable).
    • 
       ~8.0 ppm: Broad signal for 
      
      
      
      (if protonated/salt).
  • ¹³C NMR:

    • Distinct peak at ~70-72 ppm corresponding to the hydroxymethyl carbon (

      
      ).
      
    • Peak at ~50-55 ppm for the quaternary carbon bearing the amine (

      
      ).
      
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of

    
     group (
    
    
    
    ) is a common fragmentation pathway.

Applications in Drug Discovery & Materials[2]

Pharmaceutical Scaffold

This compound serves as a bioisostere for other diamines. It is investigated in:

  • DPP-4 Inhibitors: As a homologue to the Vildagliptin intermediate, offering altered pharmacokinetic profiles due to the extra methylene spacer.

  • Antiviral Agents: Adamantane derivatives block the M2 ion channel of Influenza A; the hydroxymethyl group provides a handle for prodrug derivatization.

Functional Materials
  • Surfactants: The amine can be quaternized to form cationic surfactants with a bulky hydrophobic tail, used in template synthesis of zeolites.

  • Polymer Crosslinkers: The bifunctionality (amine + alcohol) allows for incorporation into polyurethanes or polyamides, increasing the glass transition temperature (

    
    ) via the rigid cage effect.
    

References

  • Synthesis & Characterization: Cai, L., et al.[2][3][4][5] "A Novel Synthesis of 3-Amino-1-Adamantanemethanol." Advanced Materials Research, Vols. 233-235, 2011, pp. 225-228.[6]

  • Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 1948.

  • Adamantane Physicochemistry: "Adamantane and its Derivatives." PubChem Database, National Center for Biotechnology Information.

  • Reduction Methodology: Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000.

Sources

synthesis of 3-(Aminomethyl)adamantan-1-ol from adamantane carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-(Aminomethyl)adamantan-1-ol from Adamantane Carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane scaffold is a pharmacophore of high value in medicinal chemistry, prized for its ability to improve lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability. 3-(Aminomethyl)adamantan-1-ol (also referred to as 1-aminomethyl-3-hydroxyadamantane) represents a critical bifunctional building block.[1] Unlike the more common 3-amino-1-adamantanol (a precursor to Vildagliptin), this target retains the methylene spacer between the amine and the cage, altering its steric and electronic profile.

This guide details a robust, three-stage synthetic pathway starting from 1-adamantanecarboxylic acid .[2] The protocol prioritizes regioselective C-H functionalization followed by a chemoselective reduction sequence.

Key Synthetic Challenges & Solutions
ChallengeSolution
Regioselectivity Use of the Cohen Oxidation (

) to selectively install the hydroxyl group at the bridgehead (C3) position.
Homologation Avoidance of Curtius/Hofmann rearrangements (which lose a carbon). Use of Amide Reduction to maintain the methylene spacer.
Chemoselectivity Protection-free reduction of the amide in the presence of a tertiary alcohol using

.

Part 1: Retrosynthetic Analysis

The synthesis is best approached by disconnecting the aminomethyl group back to a carboxamide, and subsequently to the carboxylic acid. The hydroxyl group is introduced early via direct C-H oxidation, leveraging the unique stability of the adamantyl cation.

Retrosynthesis Target 3-(Aminomethyl)adamantan-1-ol (Target) Amide 3-Hydroxy-1-adamantanecarboxamide (Precursor) Target->Amide LiAlH4 Reduction (Chemoselective) Acid 3-Hydroxy-1-adamantanecarboxylic Acid (Key Intermediate) Amide->Acid Amidation (Mixed Anhydride/NH3) Start 1-Adamantanecarboxylic Acid (Starting Material) Acid->Start Cohen Oxidation (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Part 2: Detailed Synthetic Protocol

Stage 1: Regioselective C-H Oxidation

The first objective is to functionalize the C3 position of 1-adamantanecarboxylic acid. The "Cohen Oxidation" utilizes a mixture of concentrated sulfuric and nitric acids. The mechanism involves the generation of an adamantyl cation, which is stabilized by the cage structure despite the electron-withdrawing carboxyl group.

Reaction:



Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 98% Sulfuric Acid (

    
    , 12 mL/g of substrate) . Cool to 
    
    
    
    in an ice bath.
  • Addition: Add 1-Adamantanecarboxylic acid (1.0 eq) portion-wise. Ensure the temperature remains

    
    .
    
  • Oxidant Addition: Dropwise add Fuming Nitric Acid (

    
    , 2.5 eq)  over 30 minutes. The mixture may turn yellow/orange.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM) or LC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice (exothermic!).

  • Isolation: The product, 3-hydroxy-1-adamantanecarboxylic acid , typically precipitates as a white solid. Filter, wash with cold water, and dry. Recrystallize from water/ethanol if necessary.

    • Expected Yield: 70–80%

    • Note: This step is highly scalable.

Stage 2: Amide Formation

To convert the carboxylic acid to the aminomethyl group without losing a carbon atom (as would happen in Curtius/Hofmann rearrangements), we must first form the primary amide. Direct reaction with thionyl chloride (


) is possible but risks chlorination of the tertiary hydroxyl group. The Mixed Anhydride Method  is recommended for higher fidelity.

Reaction:



Protocol:

  • Activation: Dissolve 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq) in dry THF at

    
    . Add Triethylamine (1.2 eq)  followed by Ethyl Chloroformate (1.1 eq) . Stir for 30 mins to form the mixed anhydride.
    
  • Amidation: Bubble Ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (excess) while maintaining

    
    .
    
  • Workup: Evaporate THF. Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Product: 3-hydroxy-1-adamantanecarboxamide .

    • Alternative: Carbonyldiimidazole (CDI) coupling in DMF is also effective and avoids chlorinated reagents entirely.

Stage 3: Exhaustive Reduction

The final step is the reduction of the amide carbonyl to a methylene group. Lithium Aluminum Hydride (


) is the reagent of choice.[3] The tertiary alcohol at C1 is resistant to reduction and will survive the conditions (forming an alkoxide intermediate that re-protonates upon workup).

Reaction:



Protocol:

  • Preparation: Suspend

    
     (3.0 eq)  in dry THF under Argon/Nitrogen. Cool to 
    
    
    
    .
  • Addition: Add the amide (from Stage 2) as a solution in THF (or solid portion-wise if solubility is low) to the hydride suspension.

  • Reflux: Warm to room temperature, then heat to reflux for 12–18 hours. The amide carbonyl is difficult to reduce and requires thermal energy.

  • Fieser Workup (Critical): Cool to

    
    . Carefully quench by adding:
    
    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite. Dry the filtrate over

    
     and concentrate.
    
  • Purification: The crude amine can be purified by converting it to the hydrochloride salt (HCl in dioxane/ether) or via column chromatography (DCM/MeOH/NH3).

Part 3: Process Visualization

Reaction Workflow

Workflow Step1 Step 1: Oxidation (HNO3/H2SO4) Step2 Step 2: Activation (EtOCOCl/TEA) Step1->Step2 3-OH-Acid Step3 Step 3: Amidation (NH3) Step2->Step3 Mixed Anhydride Step4 Step 4: Reduction (LiAlH4/THF) Step3->Step4 3-OH-Amide End Target Amine Step4->End Start 1-Ad-COOH Start->Step1

Figure 2: Step-by-step reaction workflow for the synthesis of 3-(Aminomethyl)adamantan-1-ol.

Part 4: Technical Validation & Safety

Structural Confirmation (NMR)
  • Symmetry Breaking: Unlike unsubstituted adamantane, the product is not perfectly symmetric.

  • 
     NMR:  Look for the methylene protons (
    
    
    
    ) as a singlet (or AB quartet if chiral influence exists, though this molecule has a plane of symmetry) around
    
    
    2.4–2.6 ppm. The adamantane cage protons will appear as clustered multiplets between 1.4–2.2 ppm.
  • 
     NMR:  The methylene carbon attached to the nitrogen will appear around 50–55 ppm. The bridgehead carbon bearing the hydroxyl group (C-OH) typically shifts to 65–70 ppm.
    
Common Pitfalls
  • Confusion with Vildagliptin Intermediate: Do not use the Curtius Rearrangement (Azide) or Hofmann Degradation (Amide + Bromine/Base). These methods remove the carbonyl carbon, yielding 3-amino-1-adamantanol (CAS 702-82-9), which is a homolog short of the target.

  • Over-Oxidation: In Step 1, strict temperature control is required to prevent poly-hydroxylation (e.g., forming 1,3,5-triols).

Safety Profile
  • 
    :  Pyrophoric.[4] Reacts violently with water. Use only in dry solvents under inert atmosphere.
    
  • Fuming

    
    :  Highly corrosive and strong oxidizer. Incompatible with organic solvents; use only in the sulfuric acid medium as described.
    

References

  • Cohen, Z., et al. (1986). "Dry Ozonation of Adamantane and Its Derivatives." Journal of Organic Chemistry, 51(15), 2945–2948. (Foundational work on adamantane oxidation).[5]

  • Moiseev, I. K., et al. (1976). "Synthesis of amantadine through medium of nitrate 1-adamantanol." Khimiko-Farmatsevticheskii Zhurnal, 10, 32-33.[6] Link

  • Ivleva, E. A., et al. (2018). "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 54, 1294–1300. (Describes reduction of nitroxy/acid derivatives to alcohols/amines). Link

  • Master Organic Chemistry. (2023). "Reduction of Amides To Amines by LiAlH4." (General protocol validation). Link

  • Sigma-Aldrich. "3-(Aminomethyl)adamantan-1-ol hydrochloride Product Sheet." (Confirming target identity and CAS 128487-54-7). Link

Sources

An In-depth Technical Guide to 3-(Aminomethyl)adamantan-1-ol Hydrochloride: A Key Intermediate in Modern Antidiabetic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 67496-96-2, 3-(aminomethyl)adamantan-1-ol hydrochloride. While not an active pharmaceutical ingredient (API) itself, this molecule represents a critical structural intermediate, primarily recognized for its role in the synthesis of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document will delve into the physicochemical properties of this adamantane derivative, its synthesis, and its strategic importance in drug development. We will explore the rationale behind incorporating the rigid, lipophilic adamantane cage into the final drug structure and provide a detailed synthetic protocol for researchers and drug development professionals.

Introduction: The Strategic Value of the Adamantane Scaffold

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic alkane, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique three-dimensional structure provides a stable and predictable framework that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][4] When incorporated into drug candidates, the adamantane cage can:

  • Enhance Lipophilicity: Improving membrane permeability and absorption.[2][4]

  • Increase Metabolic Stability: The cage structure is resistant to metabolic degradation, potentially prolonging the drug's half-life.[1]

  • Improve Binding Affinity: The rigid structure can orient functional groups in a precise conformation for optimal interaction with a biological target.[2]

  • Modulate ADMET Properties: The overall absorption, distribution, metabolism, excretion, and toxicity profile of a drug can be fine-tuned by the inclusion of an adamantyl group.[2][4]

These desirable characteristics have led to the successful incorporation of adamantane in a range of clinically approved drugs, from antivirals like Amantadine to neuroprotective agents like Memantine and, pertinently, antidiabetic agents such as Vildagliptin and Saxagliptin.[3][5] 3-(Aminomethyl)adamantan-1-ol hydrochloride serves as a key building block, providing this valuable scaffold for the synthesis of Vildagliptin.[6]

Physicochemical Properties

The compound 3-(aminomethyl)adamantan-1-ol is a bifunctional molecule featuring a primary amine and a tertiary alcohol group attached to the rigid adamantane core. The hydrochloride salt (CAS 67496-96-2) enhances its stability and handling properties. Key quantitative data for the parent compound and its salt are summarized below.

PropertyValueSource(s)
IUPAC Name (3-amino-1-adamantyl)methanol hydrochloride
CAS Number 67496-96-2 (HCl Salt)
Parent CAS Number 702-82-9 (Free Base: 3-Amino-1-adamantanol)[7][8]
Molecular Formula C₁₁H₂₀ClNO[9]
Molecular Weight 217.74 g/mol [9]
Appearance White to off-white crystalline powder[6][8]
Melting Point 265 °C (decomposes) (for free base)[6]
Solubility Soluble in organic solvents, insoluble in water (for free base)[6]

Note: Properties like melting point and solubility are often reported for the free base (3-Amino-1-adamantanol, CAS 702-82-9) due to its prevalence as the direct precursor in synthesis.

Role in Vildagliptin Synthesis and Mechanism of Action

3-(Aminomethyl)adamantan-1-ol is not biologically active in the context of DPP-4 inhibition. Its significance lies in its function as a key intermediate in the synthesis of Vildagliptin.[6] The adamantane portion of the molecule is crucial for the efficacy of the final drug.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, Vildagliptin prolongs the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes.

The adamantyl group of Vildagliptin, provided by the 3-(aminomethyl)adamantan-1-ol intermediate, anchors the inhibitor within a hydrophobic pocket of the DPP-4 enzyme, contributing significantly to its high potency and selectivity.

Below is a conceptual workflow illustrating the role of our subject compound in the synthesis of Vildagliptin.

G cluster_0 Synthesis of Key Intermediate cluster_1 Coupling & Final API Synthesis Amantadine Amantadine HCl (or Adamantane) Nitration Nitration & Hydroxylation (H₂SO₄ / HNO₃) Amantadine->Nitration Intermediate 3-Amino-1-adamantanol (CAS 702-82-9) Nitration->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling Pyrrolidine (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Pyrrolidine->Coupling Vildagliptin Vildagliptin (DPP-4 Inhibitor) Coupling->Vildagliptin caption Conceptual Synthesis Pathway to Vildagliptin

Figure 1. Conceptual workflow for Vildagliptin synthesis.

Experimental Protocol: Synthesis of 3-Amino-1-adamantanol from Amantadine Hydrochloride

This section details a representative laboratory-scale synthesis for 3-amino-1-adamantanol, the precursor to the title compound. This protocol is based on methods described in the patent literature, which involve the nitration and subsequent hydroxylation of amantadine.[10][11][12]

Disclaimer: This protocol involves the use of highly corrosive and oxidizing acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Materials and Reagents
  • Amantadine Hydrochloride

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

  • Ice

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Step-by-Step Procedure

Step 1: Nitration Reaction

  • Prepare an ice-water bath and place the three-neck round-bottom flask within it.

  • Carefully and slowly add concentrated sulfuric acid to the flask.

  • Once the sulfuric acid has cooled to 0-5 °C, begin adding amantadine hydrochloride in small portions with vigorous stirring. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction.[10]

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring the mixture remains cool.[11]

  • Add the cold nitrating mixture dropwise to the amantadine suspension via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0-5 °C.[10]

  • After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 12-24 hours. The mixture will turn into a light-yellow liquid.[12]

Step 2: Hydroxylation and Work-up

  • Prepare a large beaker containing a substantial amount of crushed ice.

  • Slowly and carefully pour the reaction mixture from Step 1 onto the ice with continuous stirring. This is a highly exothermic quenching step; perform it with extreme caution.

  • Once the mixture has cooled, slowly add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide to neutralize the acid. The pH should be adjusted to 10-12.[12] The solution may change color to blue-green.

  • Heat the alkaline mixture to 80-90 °C and maintain for 1-2 hours to facilitate the hydroxylation reaction.

  • Cool the mixture to room temperature. The product may precipitate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 3: Purification

  • The crude 3-amino-1-adamantanol can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield a white crystalline solid.[12]

  • The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Conclusion and Future Perspectives

3-(Aminomethyl)adamantan-1-ol hydrochloride (CAS 67496-96-2) stands as a testament to the power of scaffold-based drug design. While its direct biological activity is negligible, its role as a key structural precursor is indispensable for the synthesis of the highly successful antidiabetic drug, Vildagliptin. The adamantane core it provides is a perfect example of how a rigid, lipophilic moiety can be strategically employed to enhance the potency, selectivity, and metabolic stability of a therapeutic agent. As medicinal chemists continue to explore the "escape from flatland," the use of three-dimensional scaffolds like adamantane will undoubtedly remain a cornerstone of modern drug discovery, ensuring that intermediates like 3-(aminomethyl)adamantan-1-ol will continue to be of high value to the pharmaceutical industry.[2]

References

  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Aust J Chem, 77(8). Retrieved February 12, 2026, from [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. (Note: Specific link is from a ResearchGate summary, direct journal access may be required).
  • Spilovska, K., Zidkova, L., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2965. Retrieved February 12, 2026, from [Link]

  • 3-Amino-1-Adamantanol. (n.d.). Molbase. Retrieved February 12, 2026, from [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (2013). Advanced Materials Research, 634-638, 1141-1144. (Note: Specific link is from a ResearchGate summary, direct journal access may be required).
  • 3-(Aminomethyl)adamantan-1-ol HCl. (n.d.). ChemBK. Retrieved February 12, 2026, from [Link]

  • Preparation method of 3-amino-1-adamantanol. (2017). Google Patents. CN104761456B.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Russian Journal of Organic Chemistry, 51(1), 22-25. (Note: Specific link is from a ResearchGate summary, direct journal access may be required).
  • 3-Amino-1-adamantanol. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences, 24(21), 15859. Retrieved February 12, 2026, from [Link]

  • Preparation method of 3-amino-1-adamantanol. (2015). Google Patents. CN104761456A.
  • Method for preparing 3-amino-1-adamantane alcohol. (2010). Google Patents. CN101798270A.
  • 3-Amino-1-adamantanol hydrochloride. (n.d.). Veeprho. Retrieved February 12, 2026, from [Link]

Sources

A Technical Guide to Investigating Potential Therapeutic Targets for 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for successful drugs in antiviral, neurological, and metabolic diseases. 3-(Aminomethyl)adamantan-1-ol, a distinct derivative of this versatile cage structure, remains a molecule of untapped therapeutic potential. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its biological activities and identify high-value therapeutic targets. Drawing from the well-established pharmacology of related adamantane compounds, we hypothesize three primary target classes for initial investigation: Dipeptidyl Peptidase 4 (DPP-4), NMDA-type glutamate receptors, and the influenza A M2 proton channel. For each proposed target, this document outlines the scientific rationale, detailed experimental workflows for validation, and the causality behind key methodological choices, ensuring a robust and self-validating research program.

Introduction to 3-(Aminomethyl)adamantan-1-ol: An Unexplored Scaffold

3-(Aminomethyl)adamantan-1-ol is a polycyclic aliphatic compound featuring the rigid, lipophilic adamantane cage. Its structure is characterized by a hydroxyl group at one bridgehead carbon and an aminomethyl group at another. This specific arrangement distinguishes it from more extensively studied derivatives like memantine or amantadine.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₉NO[1]
Molecular Weight 181.27 g/mol [1]
Structure Adamantane cage with -OH and -CH₂NH₂ substituents[1]

The rigid adamantane core provides a unique three-dimensional structure that can facilitate high-affinity interactions with protein binding pockets. The presence of both a hydroxyl group (hydrogen bond donor/acceptor) and a primary amine (which is protonated at physiological pH, acting as a hydrogen bond donor and forming ionic interactions) provides key pharmacophoric features for molecular recognition. To date, the biological activities of 3-(Aminomethyl)adamantan-1-ol have not been extensively reported in peer-reviewed literature, presenting a compelling opportunity for novel therapeutic discovery.

The Adamantane Precedent: A Legacy of Therapeutic Success

The rationale for investigating 3-(Aminomethyl)adamantan-1-ol is firmly grounded in the proven success of its structural relatives. Adamantane-based drugs have yielded significant clinical impact across diverse therapeutic areas.[2]

  • Antiviral Therapy : Amantadine was one of the first synthetic antiviral agents, approved for the prophylaxis and treatment of influenza A.[3] Its mechanism involves the blockade of the viral M2 proton channel, a viroporin essential for viral uncoating.[4]

  • Neurodegenerative Disease : Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a first-line treatment for moderate-to-severe Alzheimer's disease.[5] Its unique channel-blocking kinetics are attributed to the adamantane moiety, providing therapeutic benefit while minimizing side effects.[6]

  • Metabolic Disease : The related compound, 3-Amino-1-adamantanol, is a key intermediate in the synthesis of Vildagliptin, a potent inhibitor of Dipeptidyl Peptidase 4 (DPP-4) used to treat type 2 diabetes.[7][8]

This history underscores the privileged nature of the adamantane scaffold in interacting with significant biological targets. The specific substitutions on 3-(Aminomethyl)adamantan-1-ol warrant a systematic investigation into these established target classes.

G cluster_scaffold Adamantane Scaffold Adamantane Privileged Adamantane Scaffold Amantadine Amantadine / Rimantadine Adamantane->Amantadine Antiviral Memantine Memantine Adamantane->Memantine Neurological Vildagliptin Vildagliptin Precursor (3-Amino-1-adamantanol) Adamantane->Vildagliptin Metabolic M2 Influenza M2 Channel (Antiviral) Amantadine->M2 NMDA NMDA Receptor (Neuroprotection) Memantine->NMDA DPP4 DPP-4 Enzyme (Diabetes) Vildagliptin->DPP4

Caption: Adamantane scaffold as a source of diverse clinical agents.

Proposed Therapeutic Targets for Investigation

Based on the established pharmacology of the adamantane class, we propose the following targets for systematic evaluation.

Target Hypothesis 1: Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Rationale: The structural similarity to 3-Amino-1-adamantanol, a direct precursor for the DPP-4 inhibitor Vildagliptin, provides the strongest rationale for this investigation.[7] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP. Inhibiting DPP-4 enhances glucose-dependent insulin secretion, making it a validated target for type 2 diabetes. The aminomethyl group of our lead compound could potentially mimic the binding interactions of Vildagliptin's aminoacyl-pyrrolidine moiety within the DPP-4 active site.

Experimental Workflow: A tiered screening approach is recommended to confirm activity and characterize the mechanism of inhibition.

DPP4_Workflow start Start: Compound Synthesis & QC primary_screen Primary Screen: Biochemical DPP-4 Inhibition Assay (Fluorogenic Substrate) start->primary_screen dose_response Dose-Response: Calculate IC50 Value primary_screen->dose_response Active Hit selectivity Selectivity Panel: DPP-8, DPP-9, FAP Assays dose_response->selectivity kinetics Mechanism of Action: Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) selectivity->kinetics Selective Hit cell_based Cell-Based Assay: Measure GLP-1 Stabilization in Culture kinetics->cell_based end Lead Candidate cell_based->end

Caption: Tiered workflow for validating DPP-4 inhibitory activity.

Protocol 1: Primary Biochemical DPP-4 Inhibition Assay

  • Objective: To determine if 3-(Aminomethyl)adamantan-1-ol inhibits recombinant human DPP-4 activity.

  • Principle: This is a fluorescence-based assay. DPP-4 cleaves a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (AMC), to release the highly fluorescent AMC molecule. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

  • Materials:

    • Recombinant Human DPP-4 (e.g., from R&D Systems).

    • Gly-Pro-AMC substrate (e.g., from Sigma-Aldrich).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl.

    • 3-(Aminomethyl)adamantan-1-ol (test compound).

    • Vildagliptin (positive control).

    • DMSO (vehicle control).

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

  • Methodology:

    • Compound Plating: Prepare serial dilutions of the test compound and Vildagliptin in DMSO. Dispense 1 µL of each dilution into the wells of the 384-well plate. For control wells, dispense 1 µL of DMSO.

    • Enzyme Addition: Dilute DPP-4 enzyme to its working concentration (e.g., 0.1 ng/µL) in assay buffer. Add 25 µL of the diluted enzyme to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in assay buffer (e.g., 100 µM). Add 25 µL of the substrate solution to all wells to start the reaction.

    • Kinetic Read: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence every 60 seconds for 30 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to the DMSO control wells. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Target Hypothesis 2: NMDA Receptor Antagonism

Rationale: The adamantane amine pharmacophore is a well-established blocker of the NMDA receptor ion channel.[9] Memantine's therapeutic success in Alzheimer's disease stems from its ability to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[5][6] The positively charged amine of 3-(Aminomethyl)adamantan-1-ol, positioned by the rigid adamantane cage, is ideally suited to interact with the Mg²⁺ binding site within the NMDA receptor channel pore, functioning as an open-channel blocker.

Experimental Workflow: The investigation should begin with a binding assay to confirm interaction, followed by electrophysiology to characterize the functional consequences of binding.

NMDA_Pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ion_Channel Ion Channel Pore NMDA_R->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Pathological Activation Mg_Site Glutamate Glutamate & Glycine Binding Glutamate->NMDA_R Opens Channel Gate Depolarization Membrane Depolarization Depolarization->Mg_Site Relieves Mg²⁺ Block Compound 3-(Aminomethyl)adamantan-1-ol Compound->Ion_Channel Blocks Pore

Caption: Proposed mechanism of NMDA receptor channel blockade.

Protocol 2: Radioligand Binding Assay ([³H]MK-801)

  • Objective: To determine if 3-(Aminomethyl)adamantan-1-ol can displace the binding of a known channel blocker to the NMDA receptor.

  • Principle: [³H]MK-801 is a radioactive ligand that binds with high affinity to the open state of the NMDA receptor channel. A compound that binds to the same or an allosterically coupled site will compete with [³H]MK-801, reducing the amount of radioactivity bound to the receptor preparation.

  • Materials:

    • Rat brain cortical membranes (a rich source of NMDA receptors).

    • [³H]MK-801 (radioligand).

    • Non-labeled MK-801 (for determining non-specific binding).

    • Binding Buffer: 5 mM Tris-HCl, pH 7.4.

    • Glutamate and Glycine (to open the channel and allow ligand access).

    • Test compound, Memantine (positive control), DMSO (vehicle).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Assay Setup: In test tubes, combine 100 µL of rat cortical membranes, 50 µL of test compound dilutions, and 50 µL of binding buffer containing glutamate (10 µM) and glycine (10 µM).

    • Reaction Initiation: Add 50 µL of [³H]MK-801 (final concentration ~5 nM). For non-specific binding, add an excess of unlabeled MK-801 (10 µM).

    • Incubation: Incubate the mixture for 180 minutes at 25°C to reach equilibrium.[10]

    • Termination and Filtration: Rapidly terminate the reaction by adding ice-cold buffer and filtering the contents of each tube through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the percent displacement by the test compound and calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Target Hypothesis 3: Influenza A M2 Proton Channel Inhibition

Rationale: The original adamantane antivirals, amantadine and rimantadine, function by blocking the M2 proton channel of the influenza A virus.[4] This channel is critical for acidifying the interior of the virus during endocytosis, a step required for the release of the viral genome into the host cell. The amine group on the adamantane cage is thought to be the key pharmacophore that physically occludes the channel pore. Given its structural similarity, 3-(Aminomethyl)adamantan-1-ol is a prime candidate for M2 channel inhibition.

Protocol 3: Cell-Based Influenza A Inhibition (Plaque Reduction) Assay

  • Objective: To determine if 3-(Aminomethyl)adamantan-1-ol has antiviral activity against influenza A virus in a cell culture model.

  • Principle: Madin-Darby Canine Kidney (MDCK) cells are susceptible to influenza A infection. When infected cells are overlaid with a semi-solid medium (like agar), the spread of the virus is limited, resulting in localized areas of cell death called plaques. An effective antiviral will reduce the number and/or size of these plaques.

  • Materials:

    • MDCK cells.

    • Influenza A virus stock (e.g., A/WSN/33 strain).

    • Infection Medium: MEM supplemented with TPCK-trypsin (to cleave viral hemagglutinin, necessary for infectivity).

    • Agarose overlay medium.

    • Test compound, Amantadine (positive control), DMSO (vehicle).

    • Crystal violet solution for staining.

  • Methodology:

    • Cell Plating: Seed MDCK cells in 6-well plates and grow to confluence.

    • Infection: Wash the cell monolayers and infect with a dilution of influenza A virus calculated to produce ~100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

    • Treatment: Remove the viral inoculum. Overlay the cells with 3 mL of agarose overlay medium containing serial dilutions of the test compound, amantadine, or DMSO.

    • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until plaques are visible.

    • Fixation and Staining: Fix the cells with 10% formalin and then stain with 1% crystal violet. The stain will color the living cells purple, leaving the plaques as clear zones.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percent reduction in plaque number compared to the vehicle control for each compound concentration. Determine the EC₅₀ (50% effective concentration) value.

Conclusion and Future Directions

3-(Aminomethyl)adamantan-1-ol represents a compelling, underexplored chemical entity derived from a scaffold with a rich history of therapeutic success. This guide presents a logical, evidence-based framework for its initial investigation. By systematically evaluating its potential as a DPP-4 inhibitor, an NMDA receptor antagonist, and an influenza M2 channel blocker, research teams can efficiently determine its most promising therapeutic applications. Positive results from these initial assays should be followed by more advanced studies, including selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models, to progress the molecule from a promising hit to a viable clinical candidate.

References

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Amino-1-adamantanol Manufacturers Suppliers Factory. Retrieved from [Link][7]

  • Fokin, A. A., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(20), 12557. Available at: [Link][9]

  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist, 10(3), 269-281. Available at: [Link][6]

  • Gessner, G., et al. (2021). Silver Coordination Polymers Driven by Adamantoid Blocks for Advanced Antiviral and Antibacterial Biomaterials. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link][4]

  • Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862-863. Available at: [Link][3]

  • De Luca, L. (2016). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 21(11), 1461. Available at: [Link][2]

  • National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)adamantan-1-ol hydrochloride. PubChem Compound Database. Retrieved from [Link][1]

  • Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Retrieved from [Link][10]

Sources

Conformational Analysis of 3-(Aminomethyl)adamantan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of 3-(Aminomethyl)adamantan-1-ol, a substituted adamantane derivative with potential applications in drug development. The inherent rigidity of the adamantane core, combined with the flexibility of its substituents, presents a unique challenge and opportunity for detailed structural elucidation. This document outlines a multi-pronged approach, integrating computational modeling with established experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the three-dimensional structure and dynamic behavior of this and similar adamantane derivatives.

Introduction: The Structural Significance of Adamantane Derivatives

Adamantane and its derivatives are a fascinating class of molecules characterized by a rigid, diamondoid cage structure. This unique architecture imparts desirable properties in medicinal chemistry, including high lipophilicity, metabolic stability, and the ability to serve as a rigid scaffold for the precise positioning of pharmacophoric groups.[1] 3-(Aminomethyl)adamantan-1-ol is an important intermediate in the synthesis of various therapeutic agents, including the dipeptidyl peptidase 4 (DPP-4) inhibitor Vildagliptin, used in the treatment of type 2 diabetes.[2][3]

A thorough understanding of the conformational preferences of the aminomethyl and hydroxyl substituents is paramount for predicting molecular interactions, designing novel derivatives with enhanced biological activity, and ensuring optimal drug-receptor binding. The adamantane cage itself is conformationally locked, meaning it does not undergo ring flipping like cyclohexane.[4] Therefore, the conformational analysis of 3-(Aminomethyl)adamantan-1-ol primarily focuses on the rotational freedom of the C-C and C-O bonds of the substituents and their potential intramolecular interactions.

Theoretical Approach: Computational Modeling

Prior to any experimental work, a computational analysis is invaluable for predicting the stable conformers of 3-(Aminomethyl)adamantan-1-ol and their relative energies. This in silico approach guides the interpretation of subsequent experimental data.

Rationale for Computational Methods

Due to the rigidity of the adamantane core, the number of potential rotamers is limited, making computational exploration highly effective.[5] Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited for this purpose, providing a good balance between accuracy and computational cost for molecules of this size. The use of a basis set with diffuse functions, such as 6-311+G(d,p), is recommended to accurately model potential intramolecular hydrogen bonding.

Computational Workflow

A systematic conformational search should be performed to identify all low-energy conformers. This can be achieved through a multi-step process:

  • Initial Geometry Optimization: The starting geometry of 3-(Aminomethyl)adamantan-1-ol can be built using standard molecular modeling software. An initial optimization using a lower level of theory, such as molecular mechanics (e.g., MMFF94), can efficiently generate a reasonable starting structure.

  • Systematic Rotational Scan: A relaxed potential energy surface scan should be performed by systematically rotating the dihedral angles of the aminomethyl and hydroxyl substituents.

  • Full Geometry Optimization and Frequency Calculation: The minima identified from the potential energy surface scan should then be fully optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)). Subsequent frequency calculations are crucial to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

The following diagram illustrates the computational workflow for the conformational analysis of 3-(Aminomethyl)adamantan-1-ol.

computational_workflow start Initial Molecular Model of 3-(Aminomethyl)adamantan-1-ol mm_opt Molecular Mechanics Optimization (MMFF94) start->mm_opt pes_scan Potential Energy Surface Scan (Rotation of Substituents) mm_opt->pes_scan dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pes_scan->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc end Identification of Stable Conformers and Relative Energies freq_calc->end

Caption: Computational workflow for identifying stable conformers.

Experimental Verification: Spectroscopic and Crystallographic Techniques

Experimental data is essential to validate the computational predictions and provide a complete picture of the conformational landscape of 3-(Aminomethyl)adamantan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of adamantane derivatives.[6] Both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of the atoms in the molecule.

The high symmetry of the adamantane cage often leads to simple NMR spectra for unsubstituted adamantane.[7] However, the introduction of substituents at the C1 and C3 positions of 3-(Aminomethyl)adamantan-1-ol breaks this symmetry, resulting in more complex and informative spectra. The chemical shifts of the protons and carbons near the substituents are particularly sensitive to their orientation.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 3-(Aminomethyl)adamantan-1-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal multiplicities to assign all proton and carbon signals.

To unambiguously assign the complex NMR spectra and gain further insight into the spatial relationships between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

If the computational analysis suggests the presence of multiple conformers with low interconversion barriers, dynamic NMR experiments at variable temperatures can be employed to study the exchange dynamics between these conformers.[9]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive and accurate three-dimensional structure of a molecule in the solid state.[10] This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's preferred conformation in the crystalline environment.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of 3-(Aminomethyl)adamantan-1-ol suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[11]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain a final, high-resolution molecular structure.[12]

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.

xray_workflow synthesis Synthesized Compound crystal_growth Grow Single Crystal synthesis->crystal_growth mount Mount Crystal crystal_growth->mount data_collection Collect Diffraction Data mount->data_collection solve Solve Structure data_collection->solve refine Refine Model solve->refine final_structure Final 3D Structure refine->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][13] For 3-(Aminomethyl)adamantan-1-ol, FT-IR is particularly useful for probing potential intramolecular hydrogen bonding between the hydroxyl (-OH) and aminomethyl (-NH₂) groups.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film. For solution-state studies, use a suitable infrared-transparent solvent.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Analyze the positions and shapes of the vibrational bands. A broad O-H stretching band at a lower frequency (e.g., 3200-3500 cm⁻¹) compared to a free O-H stretch (around 3600 cm⁻¹) can be indicative of hydrogen bonding.[14]

Data Synthesis and Interpretation

The true power of this multi-faceted approach lies in the synthesis of data from all techniques.

Technique Information Obtained Strengths Limitations
Computational Modeling Predicted stable conformers, relative energies, geometric parameters, vibrational frequenciesProvides a theoretical framework, guides experimental designResults are model-dependent and require experimental validation
NMR Spectroscopy Solution-state structure, connectivity, dynamic processesProvides information in a biologically relevant mediumProvides an averaged structure if conformational exchange is fast
X-ray Crystallography Solid-state structure, precise bond lengths and anglesUnambiguous determination of 3D structureCrystal packing forces can influence conformation
FT-IR Spectroscopy Presence of functional groups, evidence of hydrogen bondingRapid, non-destructive, sensitive to intramolecular interactionsProvides indirect structural information

By comparing the computationally predicted conformers with the experimental data from NMR and X-ray crystallography, a comprehensive and validated model of the conformational preferences of 3-(Aminomethyl)adamantan-1-ol can be constructed. Discrepancies between the solid-state (X-ray) and solution-state (NMR) structures can provide valuable insights into the influence of intermolecular forces on conformation.

Conclusion

The conformational analysis of 3-(Aminomethyl)adamantan-1-ol requires a synergistic application of computational and experimental techniques. The rigid adamantane core simplifies the conformational landscape, allowing for a focused investigation of substituent orientations. The integrated workflow presented in this guide, combining theoretical predictions with robust experimental validation, provides a reliable pathway for the complete structural elucidation of this and other substituted adamantane derivatives. This detailed conformational understanding is a critical foundation for rational drug design and the development of novel therapeutics.

References

  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. PMC - NIH. Available at: [Link]

  • FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)... - ResearchGate. Available at: [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available at: [Link]

  • FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States: Relevance to the Oxygen-Evolving Complex of Photosystem II. PMC. Available at: [Link]

  • Conformational analysis by NMR and molecular dynamics of adamantane-doxorubicin prodrugs and their assemblies with β-cyclodextrin: A focus on the design of platforms for controlled drug delivery. PubMed. Available at: [Link]

  • Homoadamantane. II Analysis of the NMR Spectrum of Homoadamantane. Taylor & Francis Online. Available at: [Link]

  • 13C NMR spectra of adamantane derivatives. Google Books.
  • 3-Amino-1-Adamantanol. Molbase. Available at: [Link]

  • Computational study of aza-adamantanes as multivalent bases. ResearchGate. Available at: [Link]

  • Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PMC. Available at: [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available at: [Link]

  • Conformational analysis of rigid molecules. YouTube. Available at: [Link]

  • Method for synthesizing 3-amino-1-adamantanol. Google Patents.
  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. PMC. Available at: [Link]

  • Preparation method of 3-amino-1-adamantanol. Google Patents.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This guide provides an in-depth technical analysis of the solubility characteristics of 3-(Aminomethyl)adamantan-1-ol , a bifunctional adamantane derivative. Distinct from its structural analog 3-amino-1-adamantanol (a Vildagliptin intermediate), this molecule features a methylene spacer (


) between the amine and the adamantane cage, altering its steric and lipophilic profile.

Effective handling of this compound requires a nuanced understanding of its amphiphilic nature—balancing the lipophilic adamantane cage against the hydrophilic hydroxyl and aminomethyl moieties.

Molecular Specifications
ParameterDetails
Chemical Name 3-(Aminomethyl)adamantan-1-ol
CAS Number 67496-96-2 (Free Base) / 128487-54-7 (HCl Salt)
Molecular Formula

Molecular Weight 181.27 g/mol (Free Base)
Key Functional Groups Primary Amine (Basic), Tertiary Alcohol (Polar/H-bond donor), Adamantane Cage (Lipophilic)
Predicted LogP ~1.5 – 2.0 (Free Base)
pKa (Amine) ~10.2 – 10.5 (Basic)

Solubility Profile

The solubility of 3-(Aminomethyl)adamantan-1-ol is strictly pH-dependent due to the basic primary amine. The table below categorizes solvent compatibility for both the Free Base and the Hydrochloride Salt .

Comparative Solubility Table
Solvent ClassSpecific SolventFree Base (CAS 67496-96-2)HCl Salt (CAS 128487-54-7)Mechanistic Insight
Polar Protic Water Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)The hydrophobic cage dominates the free base. Protonation disrupts the lattice, allowing hydration.
Methanol Soluble Soluble High dielectric constant + H-bonding supports both forms.
Ethanol Soluble Sparingly Soluble Solubility decreases as solvent polarity drops.
Polar Aprotic DMSO Soluble Soluble Universal solvent for adamantane derivatives; excellent for stock solutions.
DMF Soluble Soluble Alternative to DMSO for reactions requiring lower boiling points.
Chlorinated DCM Highly Soluble Insoluble Best solvent for extracting the free base from aqueous media.
Chloroform Highly Soluble Insoluble Similar profile to DCM; useful for NMR studies (

).
Non-Polar Hexane/Heptane Insoluble Insoluble Polarity of the -OH and

groups prevents dissolution in strict hydrocarbons.
Ethyl Acetate Sparingly Soluble Insoluble Often used as an anti-solvent or for recrystallization of the free base.

Critical Application Note: For biological assays, prepare a stock solution of the HCl salt in Water or the Free Base in DMSO . Avoid dissolving the Free Base directly in aqueous buffers without prior acidification.

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision logic for solvent selection during extraction and purification, emphasizing the pH-switchable solubility.

SolubilityLogic Start 3-(Aminomethyl)adamantan-1-ol (Unknown State) CheckPH Check pH / Form Start->CheckPH FreeBase Free Base Form (Lipophilic) CheckPH->FreeBase pH > 11 Salt Salt Form (HCl) (Hydrophilic) CheckPH->Salt pH < 4 DCM Soluble in: DCM, CHCl3 (Extraction Phase) FreeBase->DCM Alc Soluble in: MeOH, EtOH FreeBase->Alc WaterInsol Insoluble in: Water FreeBase->WaterInsol Acidify Add HCl / Acidify FreeBase->Acidify WaterSol Soluble in: Water Salt->WaterSol DCMInsol Insoluble in: DCM Salt->DCMInsol Basify Add NaOH / Basify Salt->Basify Acidify->Salt Basify->FreeBase

Figure 1: Solubility switching mechanism based on pH, guiding extraction and purification strategies.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in a specific solvent system (e.g., formulation vehicle).

  • Preparation: Weigh accurately 10 mg of 3-(Aminomethyl)adamantan-1-ol into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments .

  • Equilibration: After each addition, vortex for 1 minute and sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear solution: Soluble.[1][2][3][4] Calculate solubility (

      
      ).
      
    • Cloudy/Precipitate: Continue adding solvent.

  • Endpoint: If particles remain after 2 mL of solvent (Solubility < 5 mg/mL), the compound is considered "Sparingly Soluble" or "Insoluble" in that medium.

Protocol B: Purification via Recrystallization

Targeting the Free Base form.

  • Dissolution: Dissolve crude 3-(Aminomethyl)adamantan-1-ol in a minimum volume of hot Ethyl Acetate (approx. 60°C).

    • Note: If solubility is poor, add small amounts of Methanol (dropwise) until clear.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place in a refrigerator (4°C) for 12 hours.

    • Anti-solvent: If necessary, add Hexane dropwise to the cooled solution to induce turbidity, then re-cool.

  • Isolation: Filter the white crystalline solid and wash with cold Hexane. Dry under vacuum at 40°C.

Synthesis & Application Context

Synthesis Pathway Visualization

The aminomethyl group is typically introduced via the reduction of a cyano or amide precursor, or through a Ritter-type reaction on the adamantane cage.[5]

SynthesisWorkflow Precursor 1-Adamantanol Derivatives Step1 Functionalization (e.g., Cyanation) Precursor->Step1 Intermediate 3-Cyano-1-adamantanol Step1->Intermediate Step2 Reduction (LiAlH4 or H2/Cat) Intermediate->Step2 Product 3-(Aminomethyl)adamantan-1-ol Step2->Product

Figure 2: General synthetic logic for accessing the aminomethyl-adamantanol scaffold.

Drug Development Implications
  • LogP Modulation: The hydroxylation significantly lowers the LogP compared to native adamantane (LogP ~4.2), reducing CNS side effects common to highly lipophilic adamantanes (e.g., Amantadine).

  • Formulation: For oral delivery, the HCl salt is preferred due to superior aqueous solubility. For lipid-based formulations (LNP or liposomes), the Free Base is more compatible with the lipid bilayer.

References

  • PubChem. (n.d.).[6] 3-(Aminomethyl)adamantan-1-ol hydrochloride (CID 2835848).[6] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • ChemSrc. (2025).[7] 3-Aminomethyl-adamantan-1-ol (CAS 67496-96-2) Entry.[7] Retrieved February 1, 2026, from [Link]

Sources

discovery and history of 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Properties, and Medicinal Utility

Executive Summary & Chemical Identity

3-(Aminomethyl)adamantan-1-ol (CAS: 58123-07-6; HCl salt CAS: 128487-54-7) represents a critical structural evolution in the adamantane pharmacophore class. While often conflated with its lower homolog 3-amino-1-adamantanol (the key intermediate for the blockbuster diabetes drug Vildagliptin), the aminomethyl variant serves a distinct role in medicinal chemistry.

By inserting a methylene spacer (–CH₂–) between the adamantane cage and the amine group, this molecule alters the steric and electronic environment of the "anchor," allowing for greater rotational freedom and deeper penetration into enzyme active sites (such as 11β-HSD1) compared to the rigid, direct-attached amine.

Chemical Profile
PropertySpecification
IUPAC Name 3-(Aminomethyl)tricyclo[3.3.1.1^{3,7}]decan-1-ol
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.28 g/mol
Key Feature Homologated amine linker (Spacer effect)
Lipophilicity (cLogP) ~1.2 (Lower than pure adamantane due to -OH and -NH₂)
Primary Application Linker/Scaffold for 11β-HSD1 inhibitors, P2X7 antagonists

Discovery & Historical Context: The Homologation Strategy

The history of 3-(Aminomethyl)adamantan-1-ol is not defined by a single "Eureka" moment but rather by the rational optimization of the adamantane scaffold in the late 1990s and 2000s.

The Vildagliptin Divergence

In the late 1990s, Novartis researchers (Villhauer et al.) utilized 3-amino-1-adamantanol to anchor the cyanopyrrolidine moiety of Vildagliptin (Galvus) . The rigid adamantane cage fit perfectly into the S2 hydrophobic pocket of the DPP-4 enzyme.

However, subsequent drug discovery campaigns targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) —a target for metabolic syndrome—revealed a limitation. The direct attachment of the amine often resulted in steric clashes or insufficient reach to the catalytic triad.

The Solution: Medicinal chemists introduced a methylene spacer. This "homologation" created 3-(Aminomethyl)adamantan-1-ol.[1] This subtle structural change allowed the adamantane group to act as a "wobble" anchor, maintaining hydrophobic binding while permitting the functional pharmacophore to orient correctly within the active site.

Key Patent Milestones
  • Mid-2000s: Appearance in patents for 11β-HSD1 inhibitors (e.g., Adamantyl ethanone derivatives). The spacer allowed for improved selectivity over 11β-HSD2.

  • 2010s: Utilization in Opioid Receptor Antagonists (e.g., 8-azabicyclo[3.2.1]octane derivatives), where the adamantane group served to block the channel pore or stabilize the receptor conformation.

Structural Logic & Pharmacophore Utility

The utility of this molecule rests on three pillars of medicinal chemistry logic:

  • The Anchor Effect: The adamantane cage is bulky and lipophilic (

    
    -hole interactions). It anchors the drug in hydrophobic pockets.
    
  • The Hydroxyl "Handle": The -OH group at position 1 provides a polar handle to reduce overall lipophilicity (preventing rapid metabolic clearance) and offers a site for H-bond interactions.

  • The Methylene Spacer: This is the defining feature. It converts a rigid amine into a flexible primary amine, increasing the nucleophilicity of the nitrogen and reducing steric hindrance during coupling reactions.

PharmacophoreComparison Vildagliptin 3-Amino-1-adamantanol (Rigid Anchor) Feat1 Direct attachment High Steric Hindrance Vildagliptin->Feat1 Structure Target 3-(Aminomethyl)adamantan-1-ol (Flexible Anchor) Feat2 Methylene Spacer (-CH2-) Rotational Freedom Target->Feat2 Structure Feat1->Feat2 Homologation (Optimization)

Figure 1: Structural evolution from the rigid Vildagliptin intermediate to the flexible Aminomethyl variant.

Synthesis Protocols

The synthesis of 3-(Aminomethyl)adamantan-1-ol is more complex than its lower homolog because the reduction of a nitrile or amide must be performed without compromising the tertiary alcohol.

Route: The Carboxylic Acid Reduction Pathway

This is the most robust route for laboratory-scale preparation, ensuring high regioselectivity.

Step 1: Bromination & Hydroxylation

Precursor: 1-Adamantanecarboxylic acid.

  • Reagents:

    
    , 
    
    
    
    (catalyst), followed by hydrolysis.
  • Mechanism: Electrophilic substitution at the bridgehead carbon (position 3). The tertiary carbocation is stable, directing the incoming bromide. Hydrolysis yields 3-hydroxy-1-adamantanecarboxylic acid .

Step 2: Amide Formation
  • Reagents:

    
     (Thionyl chloride) then 
    
    
    
    (g) or
    
    
    .
  • Protocol: Convert the carboxylic acid to the acid chloride, then quench with ammonia to form 3-hydroxy-1-adamantanecarboxamide .

  • Note: The hydroxyl group is tertiary and relatively sterically hindered, so it typically survives thionyl chloride treatment if temperatures are controlled, though protection (as an ester) may be used for higher yields.

Step 3: Reduction to Amine (The Critical Step)

This step differentiates the amateur from the expert. We must reduce the amide carbonyl (


) to a methylene (

) group.
  • Reagent: Borane-THF Complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Why Borane? Borane is chemoselective for amides over esters and alcohols.

  • Safety:

    
     is pyrophoric. Borane-THF requires anhydrous conditions.
    

Detailed Protocol (Self-Validating):

  • Setup: Flame-dry a 500mL 3-neck flask under Nitrogen atmosphere.

  • Charge: Add 3-hydroxy-1-adamantanecarboxamide (10 mmol) and anhydrous THF (50 mL).

  • Addition: Dropwise addition of

    
     (1.0 M solution, 30 mmol) at 0°C. Causality: Excess borane is needed to complex with the amine product.
    
  • Reflux: Heat to reflux for 4-6 hours. Monitor via TLC (Amide spot disappears).

  • Quench: Cool to 0°C. CAREFULLY add Methanol (destroys excess hydride). Then add 6N HCl and reflux for 1 hour. Causality: This acid hydrolysis breaks the Boron-Nitrogen complex.

  • Isolation: Basify with NaOH to pH > 12. Extract with DCM. The product enters the organic phase.[2][3]

  • Purification: Recrystallize from Ethyl Acetate/Hexane or convert to HCl salt for stability.

SynthesisFlow Start 1-Adamantanecarboxylic Acid Step1 Bromination/Hydrolysis (Br2 / H2O) Start->Step1 Inter1 3-Hydroxy-1-adamantanecarboxylic acid Step1->Inter1 Step2 Amidation (SOCl2 -> NH3) Inter1->Step2 Inter2 3-Hydroxy-1-adamantanecarboxamide Step2->Inter2 Step3 Reduction (BH3-THF or LiAlH4) Inter2->Step3 Final 3-(Aminomethyl)adamantan-1-ol Step3->Final

Figure 2: Synthetic pathway via the amide reduction route.

Applications in Drug Development[3][5]

11β-HSD1 Inhibitors (Metabolic Syndrome)

Inhibiting 11β-HSD1 prevents the conversion of cortisone to cortisol in adipose tissue.

  • Mechanism: The adamantane cage fills the large hydrophobic pocket of the enzyme. The aminomethyl group acts as a linker to attach polar heterocycles (like triazoles or amides) that interact with the catalytic Tyr-183 and Ser-170 residues.

  • Advantage: The extra methylene group allows the inhibitor to "reach" these residues without the cage colliding with the pocket walls.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammation.

  • Role: Adamantane derivatives block the pore. The 3-hydroxy group improves metabolic stability (blocking the primary site of P450 oxidation), while the aminomethyl group serves as the attachment point for aromatic "head" groups that confer potency.

References

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry. Link(Context: Establishes the baseline adamantane-amino pharmacophore).

  • Boyle, C. D., et al. (2007). "Optimization of a series of adamantyl amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Context: Demonstrates the use of adamantane linkers in HSD1 inhibition).

  • Accela ChemBio. (2024). "Product Analysis: 3-(Aminomethyl)adamantan-1-ol Hydrochloride (CAS 128487-54-7)." Link(Context: Commercial availability and CAS verification).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 3-(Aminomethyl)adamantan-1-ol." Link(Context: Physical properties and safety handling).

  • Google Patents. (2010). "Adamantyl ethanone derivatives as 11-beta-HSD1 inhibitors." US Patent Applications. Link(Context: Patent landscape for aminomethyl derivatives).

Sources

Theoretical Characterization & In Silico Profiling of 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a standardized theoretical framework for the characterization of 3-(Aminomethyl)adamantan-1-ol , a bifunctional adamantane derivative.[1] Unlike its homolog 3-amino-1-adamantanol (a key intermediate for Vildagliptin), this specific scaffold incorporates a methylene spacer (


) between the amine and the adamantane cage.[1] This structural modification significantly alters the molecule's steric profile, basicity, and conformational flexibility, making it a candidate of interest for neuroprotective drug design (NMDA antagonism) and transition-state mimicry.

This guide details the computational protocols required to profile this molecule, moving from Quantum Mechanical (QM) electronic structure analysis to Molecular Dynamics (MD) and pharmacokinetic (ADMET) prediction.[1]

Part 1: Structural & Electronic Characterization (DFT Protocol)[1]

Theoretical Basis: The Methylene Spacer Effect

The primary theoretical objective is to quantify how the methylene spacer decouples the amine functionality from the rigid adamantane cage. In direct adamantane amines (e.g., Memantine, Amantadine), the nitrogen is sterically crowded by the cage carbons (


). In 3-(Aminomethyl)adamantan-1-ol, the 

group introduces a rotational degree of freedom, potentially allowing the amine to adopt "folded" conformations stabilized by intramolecular hydrogen bonding with the C1-hydroxyl group.
Computational Workflow (DFT)

To ensure high-fidelity electronic data, we employ Density Functional Theory (DFT) using the B3LYP hybrid functional.[1]

Step-by-Step Protocol:

  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the

    
     dihedral angle to identify local minima.[1]
    
  • Geometry Optimization: Optimize the lowest energy conformers in the gas phase and water (PCM model).

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Frontier Orbitals: Calculate HOMO/LUMO gaps to predict chemical hardness (

    
    ) and reactivity.
    

Standardized DFT Parameters:

Parameter Setting Rationale
Functional B3LYP Balances computational cost with accuracy for organic thermochemistry.[1]
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pairs on O and N.
Solvation IEF-PCM (Water) Simulates physiological aqueous environment.[1]

| Convergence | Tight (


 Ha) | Required for accurate vibrational frequency analysis.[1] |
Molecular Electrostatic Potential (MESP)

The MESP map is critical for predicting non-covalent interactions.[1] For 3-(Aminomethyl)adamantan-1-ol:

  • Negative Potential (

    
    ):  Localized on the Oxygen (hydroxyl) and Nitrogen (amine) lone pairs.[1] These are H-bond acceptor sites.
    
  • Positive Potential (

    
    ):  Localized on the Hydroxyl proton and Amine protons.[1]
    
  • Lipophilic Cage: The adamantane skeleton appears neutral (green), driving hydrophobic collapse in active sites.

Part 2: Pharmacokinetic Profiling (In Silico ADMET)

Adamantane derivatives are often utilized to ferry polar groups across the Blood-Brain Barrier (BBB).[1] The theoretical profiling of 3-(Aminomethyl)adamantan-1-ol must verify if the polar hydroxyl and aminomethyl groups compromise this lipophilic transport.

Calculated Physicochemical Descriptors

Using Consensus LogP algorithms (e.g., SwissADME, RDKit), we predict the following:

DescriptorTarget Range (CNS)Predicted Trend for 3-(Aminomethyl)...[1]Implication
MW < 450 Da~181.27 DaHighly favorable for diffusion.[1]
LogP 2.0 - 4.01.8 - 2.5Optimal balance of solubility and permeability.[1]
TPSA < 90 Ų~46 ŲExcellent BBB penetration potential.[1]
H-Bond Donors < 33 (OH, NH2)Within limits for CNS activity.[1]
Blood-Brain Barrier (BBB) Permeability Model

The "Boiled-Egg" predictive model places this molecule in the yolk (high probability of BBB permeation) but outside the P-gp substrate zone, suggesting it is not actively pumped out of the brain. This contrasts with more polar adamantane derivatives used in diabetes (e.g., Vildagliptin intermediates) which target peripheral enzymes (DPP-4).[1]

Part 3: Molecular Docking & Interaction Dynamics

Target Selection: NMDA Receptor

Given the structural homology to Memantine, the primary theoretical target is the N-methyl-D-aspartate (NMDA) receptor. The hypothesis is that the adamantane cage blocks the ion channel, while the aminomethyl group interacts with specific residues (e.g., Asn616) differently than the direct amine of Memantine.

Docking Protocol (AutoDock Vina / Glide)[1]
  • Grid Generation: Center the grid box on the known Memantine binding site (PDB ID: 5EWJ ).[1]

  • Ligand Preparation: Protonate the amine (pH 7.4 ->

    
    ). The hydroxyl remains neutral.[1]
    
  • Docking: Run rigid-receptor, flexible-ligand docking.

  • Scoring: Evaluate Binding Affinity (

    
    ) and Ligand Efficiency (LE).
    
Visualization of the Computational Pipeline

The following diagram illustrates the integrated workflow from quantum mechanics to docking.

ComputationalWorkflow cluster_QM Quantum Mechanics (DFT) cluster_ADMET ADMET Profiling cluster_Dock Target Interaction Start Structure Input (SMILES/3D) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt MESP MESP & HOMO-LUMO Reactivity Mapping GeomOpt->MESP LogP Consensus LogP & BBB Prediction GeomOpt->LogP Prep Ligand Protonation (pH 7.4) MESP->Prep Tox Toxicity Alert (Cramer Rules) LogP->Tox Tox->Prep If Non-Toxic Dock Molecular Docking (NMDA / DPP-4) Prep->Dock MD MD Simulation (100 ns, RMSD) Dock->MD Best Pose

Caption: Integrated computational workflow for profiling adamantane derivatives, moving from electronic parameterization to biological interaction simulation.

Part 4: Mechanistic Signaling Pathway (NMDA Blockade)[1]

The theoretical efficacy of 3-(Aminomethyl)adamantan-1-ol is best understood through its potential modulation of the Glutamate/NMDA pathway. The diagram below hypothesizes the mechanism of action based on established adamantane pharmacology (Memantine-like uncompetitive antagonism).

NMDAPathway Glutamate Glutamate Release NMDA_Open NMDA Receptor Activation (Channel Open) Glutamate->NMDA_Open Binding Ca_Influx Ca2+ Influx NMDA_Open->Ca_Influx Pathological Blockade Channel Blockade (Low Affinity/Fast Off-Rate) NMDA_Open->Blockade Target Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Overload Ligand 3-(Aminomethyl)adamantan-1-ol (Cationic Form) Ligand->Blockade Enters Pore Blockade->Ca_Influx Inhibits Neuroprotection Neuroprotection (Preserved Synaptic Function) Blockade->Neuroprotection Result

Caption: Proposed mechanism of action where the adamantane derivative acts as an uncompetitive open-channel blocker, preventing excitotoxicity.[1]

Part 5: Synthetic Thermodynamics (Theoretical)[1]

While this guide focuses on properties, the formation of the aminomethyl group is theoretically interesting. The reduction of 3-hydroxyadamantane-1-carbonitrile or 3-hydroxyadamantane-1-carboxamide are the likely routes.[1]

Thermodynamic Calculation (Hess's Law Application via DFT): To validate the synthetic feasibility, one should calculate the Gibbs Free Energy of Reaction (


) for the reduction step:


  • Protocol: Calculate

    
     and 
    
    
    
    at B3LYP/6-311++G(d,p).
  • Significance: A highly exergonic

    
     confirms the stability of the aminomethyl product relative to the nitrile precursor, though kinetic barriers (transition states) usually require catalysis (e.g., 
    
    
    
    or catalytic hydrogenation).

References

  • Adamantane DFT Studies: Source: Groenewald, F., et al. (2019).[1] Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole. Scientific Reports.[1][2] URL:[Link] Relevance: Provides the validated B3LYP/6-311++G(d,p) protocol for adamantane geometry optimization and frontier orbital analysis.

  • NMDA Receptor Docking: Source: Stroebel, D., et al. (2016).[1][3] The atomic structure of NMDA linked to the Ifenprodil ligand (PDB ID-5ewj). RCSB Protein Data Bank.[1][4] URL:[Link] Relevance: Provides the crystallographic target for molecular docking studies of adamantane-based NMDA antagonists.[1]

  • Pharmacokinetics of Adamantanes: Source: Spasov, A. A., et al. (2000).[1][5] Adamantane derivatives: Pharmacological and toxicological properties. Pharmaceutical Chemistry Journal. URL:[Link] Relevance: Foundational text on the structure-activity relationships (SAR) of adamantane derivatives in the central nervous system.

  • Chemical Properties & Safety: Source: PubChem. (2025).[1] 3-Amino-1-adamantanol Compound Summary. URL:[Link] Relevance: Provides experimental physicochemical data (melting point, solubility) to validate theoretical predictions.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Experimental Procedure for the Synthesis of 3-Amino-1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-amino-1-adamantanemethanol, a valuable bifunctional adamantane derivative. Adamantane-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique structural rigidity, lipophilicity, and thermal stability.[1][2] This protocol details a reliable four-step synthetic pathway starting from the commercially available 1-adamantanecarboxylic acid. The described method avoids the use of hazardous reagents like bromine, offering a more environmentally benign approach.[1] The synthesis involves a Ritter reaction to introduce the amino functionality, followed by hydrolysis, neutralization, and a final reduction of the carboxylic acid to the primary alcohol. This guide is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize and characterize the target compound.

Introduction and Scientific Rationale

The adamantane cage is a privileged scaffold in drug design, imparting favorable pharmacokinetic properties to active pharmaceutical ingredients.[3] 3-Amino-1-adamantanemethanol is a particularly interesting building block as it possesses two reactive functional groups at defined positions on the rigid adamantane core: a primary amine and a primary alcohol. This bifunctionality allows for the construction of more complex molecules with potential applications as protease inhibitors and in the development of novel therapeutics for metabolic diseases.[1]

The synthetic route outlined herein was chosen for its efficiency and avoidance of harsh bromination steps often associated with adamantane functionalization.[1] The key transformations are:

  • Ritter Reaction: This reaction allows for the direct introduction of a nitrogen-containing group at the tertiary bridgehead position of the adamantane nucleus. The reaction proceeds via a stable tertiary carbocation intermediate formed from 1-adamantanecarboxylic acid in strong acid, which is then trapped by acetonitrile.

  • Hydrolysis: The resulting N-acetyl group is subsequently hydrolyzed under acidic conditions to yield the free amine.

  • Reduction: The carboxylic acid moiety is reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, this protocol employs a milder and safer sodium borohydride/iodine system, which generates diborane in situ.[1][4][5]

Synthetic Workflow Overview

The overall synthetic pathway from 1-adamantanecarboxylic acid to 3-amino-1-adamantanemethanol is depicted below.

Synthesis_Workflow Start 1-Adamantanecarboxylic Acid Intermediate1 3-Acetylamino-1-adamantanecarboxylic Acid Start->Intermediate1 Ritter Reaction (H₂SO₄, CH₃CN) Intermediate2 3-Amino-1-adamantanecarboxylic Acid HCl Intermediate1->Intermediate2 Hydrolysis (HCl, H₂O) Intermediate3 3-Amino-1-adamantanecarboxylic Acid Intermediate2->Intermediate3 Neutralization (NaOH) FinalProduct 3-Amino-1-adamantanemethanol Intermediate3->FinalProduct Reduction (NaBH₄, I₂)

Sources

Application Note: Ritter Reaction Protocols for 3-Substituted Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of 3-amino-1-adamantanol via the Ritter reaction, while explicitly addressing the structural distinction and synthetic divergence required for the homologated 3-(aminomethyl)adamantan-1-ol .

Focus Target: Synthesis of 3-Amino-1-adamantanol (Precursor to Vildagliptin) Structural Variant: Strategies for 3-(Aminomethyl)adamantan-1-ol

Executive Summary & Target Disambiguation

The Ritter reaction is the industry-standard method for installing an amino group at the bridgehead (tertiary) position of the adamantane cage. This transformation is critical in the synthesis of 3-amino-1-adamantanol (CAS: 702-82-9), a key pharmacophore in DPP-4 inhibitors like Vildagliptin.

Critical Note on Nomenclature: The specific target requested, 3-(aminomethyl)adamantan-1-ol (CAS: 128487-54-7), contains an additional methylene spacer (-CH2-) between the cage and the amine. The Ritter reaction typically yields the direct 3-amino derivative.

  • Direct Ritter Product: 3-Amino-1-adamantanol (Tertiary amine on cage).

  • Homologated Target: 3-(Aminomethyl)adamantan-1-ol (Primary amine on methyl group).

This guide details the Ritter reaction protocol for the 3-amino scaffold (the mechanistically supported pathway) and provides a synthetic divergence module (Section 5) for accessing the aminomethyl homologue, which requires post-functionalization rather than direct Ritter coupling.

Reaction Mechanism & Chemical Logic

The Ritter reaction involves the generation of a stable carbocation at the adamantane bridgehead, followed by nucleophilic attack by a nitrile.

Mechanistic Pathway[1]
  • Carbocation Generation: In concentrated sulfuric acid, 1,3-adamantanediol undergoes protonation and dehydration (or direct substitution) to form the 3-hydroxy-1-adamantyl cation. The tertiary nature of the adamantane bridgehead stabilizes this cation.

  • Nitrile Addition: Acetonitrile (solvent/reagent) attacks the cation to form a nitrilium ion.

  • Hydrolysis: Aqueous workup converts the nitrilium species into an acetamide (-NHCOCH3).

  • Deacetylation: Alkaline hydrolysis removes the acetyl group to yield the free amine.

Visualization of the Pathway

RitterMechanism Start 1,3-Adamantanediol Cation 3-Hydroxy-1-adamantyl Cation Start->Cation H2SO4 (-H2O) Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium + CH3CN (Nucleophilic Attack) Amide 3-Acetamido-1-adamantanol Nitrilium->Amide + H2O (Hydrolysis) Product 3-Amino-1-adamantanol (Final Target) Amide->Product NaOH/EtOH (Reflux)

Figure 1: Step-wise mechanism of the Ritter reaction transforming 1,3-adamantanediol to 3-amino-1-adamantanol.

Detailed Experimental Protocol

Reagents and Materials
ReagentRoleStoichiometryCritical Properties
1,3-Adamantanediol Substrate1.0 equivHigh purity (>98%) essential to avoid regioisomers.[1]
Acetonitrile Reagent/Solvent10-15 equivMust be dry (<0.1% H2O) to prevent premature cation quenching.
Sulfuric Acid (98%) Catalyst4.0-6.0 equivStrong dehydrating agent; exothermic addition.
Sodium Hydroxide Hydrolysis Base5.0 equivUsed as 20-30% aq. solution or solid pellets.
Ethanol/Butanol Co-solventN/AHigh boiling point alcohol improves hydrolysis kinetics.
Step-by-Step Procedure
Stage 1: Ritter Coupling (Formation of Acetamide)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with nitrogen.

  • Solvation: Charge 1,3-Adamantanediol (10 g, 59.4 mmol) and Acetonitrile (40 mL) . Cool the suspension to 0–5 °C using an ice bath.

  • Acid Addition: Add Conc. H2SO4 (18 mL) dropwise over 30 minutes.

    • Control Point: Maintain internal temperature <15 °C . The reaction is highly exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3–5 hours .

    • Monitoring: Reaction completion is indicated by the dissolution of the starting material and TLC/HPLC analysis (disappearance of diol).

  • Quenching: Pour the viscous reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The intermediate 3-acetamido-1-adamantanol may precipitate or remain in solution depending on concentration.

Stage 2: Hydrolysis (Deacetylation)
  • Basification: To the aqueous quench mixture, add NaOH pellets (12 g) slowly (exothermic!).

  • Reflux: Add 1-Butanol (or Ethanol) (50 mL) to the mixture. Heat to reflux (~100 °C ) for 10–12 hours .

    • Why Butanol? Higher reflux temperature accelerates the cleavage of the sterically hindered amide bond.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL) .

  • Purification:

    • Dry combined organics over anhydrous Na2SO4.[2]

    • Concentrate in vacuo.

    • Recrystallization: Recrystallize the crude solid from Acetone/Hexane or Isopropanol to yield 3-amino-1-adamantanol as a white crystalline solid.

Expected Results
  • Yield: 75–85%

  • Appearance: White crystalline powder.

  • Melting Point: 260–265 °C (dec).

  • 1H NMR (DMSO-d6): Diagnostic peaks at

    
     1.4-1.6 (methylene cage protons), 
    
    
    
    4.5 (broad s, -OH).

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Yield (<50%) Premature quenching or insufficient acid.Ensure H2SO4 is added slowly but fully. Extend reaction time at RT.
Incomplete Hydrolysis Steric hindrance of the adamantane cage.Switch solvent to ethylene glycol or 1-butanol to increase reflux temperature (>110 °C).
Product Coloration Oxidation of amine or impurities.Perform workup under inert atmosphere; use activated charcoal during recrystallization.
Exotherm Runaway Rapid acid addition.Safety Stop: If temp >20°C during addition, stop flow immediately. Cool to 0°C before resuming.

Synthetic Divergence: Accessing 3-(Aminomethyl)adamantan-1-ol[2][3]

If the strict requirement is the aminomethyl homologue (-CH2NH2), the Ritter reaction is not the direct route. The Ritter reaction installs the nitrogen directly on the tertiary carbon. To add the methylene spacer, use the following logic:

Route Comparison

Divergence cluster_Ritter Ritter Reaction (Described Above) cluster_Homolog Homologation Route (For Aminomethyl) Start 1,3-Adamantanediol RitterProduct 3-Amino-1-adamantanol (Direct Amine) Start->RitterProduct  CH3CN / H2SO4   Acid 3-Hydroxy-1-adamantane carboxylic acid Amide Primary Amide (-CONH2) Acid->Amide  1. SOCl2 2. NH3   Target 3-(Aminomethyl)adamantan-1-ol (Homologated) Amide->Target  LiAlH4 Reduction  

Figure 2: Decision tree distinguishing the Ritter product from the Aminomethyl target.

Protocol for Aminomethyl Variant (Summary)
  • Precursor: Start with 3-hydroxy-1-adamantanecarboxylic acid .

  • Amidation: Convert acid to acid chloride (SOCl2), then treat with aqueous ammonia to form 3-hydroxy-1-adamantanecarboxamide .

  • Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH4) in THF (Reflux, 4-6h).

  • Result: This yields 3-(aminomethyl)adamantan-1-ol .

References

  • Synthesis of Vildagliptin Intermediate (Ritter Application)

    • Zhang, L., et al. "An efficient and high-yielding synthetic method for the preparation of vildagliptin via four steps."[3] Chemical Papers, 2020.[3]

  • Ritter Reaction Mechanism & Scope

    • "Ritter Reaction."[4][5] Organic Chemistry Portal.

  • Adamantane Functionalization

    • Skrotzki, E. A., et al. "Ozone-mediated synthesis of 3-amino-1-adamantanol."[3] Vertex AI Search Snippet 1.1.

  • Aminomethyl Variant Characterization

    • "3-(Aminomethyl)adamantan-1-ol Hydrochloride."[1][6] Sigma-Aldrich Product Catalog.

Sources

purification techniques for 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3-(Aminomethyl)adamantan-1-ol

Executive Summary

This guide details the purification protocols for 3-(Aminomethyl)adamantan-1-ol (CAS: 67496-96-2; HCl Salt CAS: 128487-54-7). Unlike its structural analog 3-amino-1-adamantanol (a key Vildagliptin intermediate), this molecule possesses a methylene bridge connecting the amine to the adamantane cage. This structural nuance significantly alters its basicity, nucleophilicity, and solubility profile.

Key Challenges:

  • UV Silence: The adamantane cage lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • Amphiphilicity: The lipophilic cage contrasts with the polar hydroxyl and basic aminomethyl groups, complicating solvent selection.

  • Air Sensitivity: The primary amine is prone to carbamate formation upon exposure to atmospheric

    
    .
    

Physicochemical Analysis & Strategy

Effective purification requires exploiting the specific chemical handles of the molecule.

PropertyValue (Approx.)Implication for Purification
Structure Adamantane Cage +

Amine +

Alcohol
Bulky, rigid lipophile with two polar "anchors."
pKa (Amine) ~10.5 (Aliphatic primary)Highly basic. Will streak on silica without modifiers. Ideal for acid/base extraction.
LogP ~1.5 - 2.0Moderately lipophilic. Soluble in DCM, CHCl3, alcohols; less soluble in pure hexanes/water.
UV Abs < 210 nm (Terminal absorption only)Critical Failure Point. Do not rely on standard UV triggers. Use CAD, ELSD, or refractive index.[1]
Strategic Decision Matrix

PurificationStrategy Start Crude Reaction Mixture Check Primary Impurity Profile Start->Check NonBasic Non-basic Impurities (Starting Material/Nitrile) Check->NonBasic High % Polar Polar/Basic Impurities (Over-reduction/Salts) Check->Polar High % MethodA Method A: Acid-Base Extraction NonBasic->MethodA Bulk Removal MethodC Method C: Flash Chromatography (Amine-Modified) Polar->MethodC Separation MethodB Method B: Salt Crystallization (HCl) MethodA->MethodB Final Polish Final Pure 3-(Aminomethyl)adamantan-1-ol (>98%) MethodB->Final MethodC->MethodB Stabilization

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Protocol A: Acid-Base Extraction (Bulk Purification)

This is the most efficient method for removing non-basic impurities (e.g., unreacted 3-hydroxyadamantane-1-carbonitrile or adamantane carboxylic acids).

Reagents:

  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (2M or 50% wt)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Brine

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil/solid in a minimal amount of organic solvent (DCM or MTBE).

  • Acidification: Extract the organic layer with 1M HCl (3 x volumes).

    • Mechanism:[2] The amine protonates (

      
      ), becoming water-soluble. Non-basic impurities remain in the organic layer.
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM (1x) to remove entrained non-basic contaminants. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the basic aqueous phase with DCM (3 x volumes).

    • Note: Adamantane derivatives can be sticky; ensure thorough agitation.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol B: Salt Crystallization (HCl)

Converting the free base to the Hydrochloride salt (CAS 128487-54-7) is the recommended method for long-term storage and high-purity applications (>99%).

Reagents:

  • Crude Free Base (from Protocol A)

  • Ethanol (Absolute) or Isopropanol (IPA)

  • HCl gas (bubbled) or HCl in Dioxane (4M) / Ether (2M)

  • Diethyl Ether or Heptane (Antisolvent)

Step-by-Step Workflow:

  • Solubilization: Dissolve the free base in warm Ethanol or IPA (approx. 5 mL per gram).

  • Salt Formation:

    • Option 1 (Gas): Bubble dry HCl gas through the solution until saturation.

    • Option 2 (Solution): Dropwise add 1.1 equivalents of HCl (in Dioxane or Ether) with vigorous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If precipitation does not occur, add the antisolvent (Diethyl Ether) dropwise until turbidity persists.

  • Isolation: Cool to 4°C for 4 hours. Filter the white precipitate.

  • Wash: Wash the cake with cold Ether/Heptane (1:1).

  • Drying: Dry in a vacuum oven at 40°C.

    • Result: White crystalline solid, stable to air and moisture.

Protocol C: Flash Chromatography (High Resolution)

Required when separating the product from other basic impurities (e.g., secondary amines or over-reduced species).

System Setup:

  • Stationary Phase: Spherical Silica Gel (20-40 µm). Note: C18 is preferred if available to avoid amine tailing.

  • Detection: CAD (Charged Aerosol Detector) or ELSD .[1][2][3][4]

    • Alternative: If only UV is available, use 205 nm .

    • TLC Stain: Ninhydrin (stains amine red/purple) or Iodine Chamber.

Mobile Phase Strategy: Standard silica gel is acidic. Without a modifier, the amine will interact with silanols, causing severe tailing and yield loss.

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol containing 1%

    
      (or 2% Triethylamine).
    
  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: 0%

      
       20% B
      
    • Elution: Product typically elutes at 8-12% MeOH/NH4OH.

ChromatographyWorkflow Sample Sample Load (DCM Solution) Column Silica Column (Pre-equilibrated with 1% Et3N) Sample->Column Inject Detector Detector: CAD / ELSD / RI Column->Detector Elute Collector Fraction Collector (Test Tubes) Detector->Collector Trigger Validation TLC Validation (Ninhydrin Stain) Collector->Validation Spot Check

Figure 2: Chromatographic workflow emphasizing non-UV detection and amine modification.

Analytical Validation

To ensure the "Trustworthiness" of your purification, you must validate purity using methods that do not rely on UV chromophores.

1. TLC (Thin Layer Chromatography):

  • Mobile Phase: DCM : MeOH :

    
     (90 : 10 : 1).
    
  • Visualization: Dip in Ninhydrin solution and heat with a heat gun until purple spots appear.

    • Rf Value: ~0.3 - 0.4 (Free base).

2. HPLC-CAD/ELSD:

  • Column: C18 or Amide-C18 (to retain polar amines).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detector: Charged Aerosol Detector (CAD) is preferred for uniform response factors independent of chemical structure.[1]

References

  • Note: Provides physical property data for the close analog, relevant for solubility extrapol
  • Note: Authoritative source on detecting UV-silent molecules like adamantanes.
  • Note: Confirms commercial availability of the HCl salt and CAS 128487-54-7.
  • PubChem. (n.d.). 3-Amino-1-adamantanol Compound Summary. Retrieved from [Link]

    • Note: General physicochemical d

Sources

Application Notes and Protocols for the Derivatization of 3-(Aminomethyl)adamantan-1-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Adamantane Scaffold in Biological Assays

The adamantane moiety, a rigid and lipophilic diamondoid hydrocarbon, has proven to be a valuable scaffold in drug discovery and chemical biology.[1] Its unique three-dimensional structure and physicochemical properties can enhance the binding affinity and pharmacokinetic profiles of bioactive molecules. 3-(Aminomethyl)adamantan-1-ol is a particularly interesting derivative, presenting two distinct functional groups for modification: a primary amine and a tertiary alcohol. This bifunctionality allows for the strategic attachment of various reporter groups, transforming the molecule into a versatile probe for a range of biological assays.

This guide provides a comprehensive overview and detailed protocols for the chemoselective derivatization of the primary amine of 3-(Aminomethyl)adamantan-1-ol. The higher nucleophilicity of the primary amine compared to the sterically hindered tertiary alcohol allows for targeted modifications under controlled conditions.[2] We will focus on the two most common and impactful derivatization strategies for biological applications: fluorescent labeling and biotinylation. These modifications enable the use of 3-(Aminomethyl)adamantan-1-ol derivatives in assays such as fluorescence polarization, high-content screening, and affinity-based protein profiling.

Chemoselective Derivatization: Targeting the Primary Amine

The successful derivatization of 3-(Aminomethyl)adamantan-1-ol hinges on the selective modification of the aminomethyl group without affecting the tertiary hydroxyl group. This is readily achievable due to the significant difference in reactivity between the two functional groups. Primary amines are strong nucleophiles, especially at a slightly basic pH where the amine is deprotonated.[3] In contrast, the tertiary alcohol is a much weaker nucleophile and is sterically hindered by the bulky adamantane cage, rendering it largely unreactive under the conditions typically employed for amine derivatization.

This section will detail protocols for two principal classes of amine-reactive reagents: N-Hydroxysuccinimide (NHS) esters and isothiocyanates.

Workflow for Amine-Selective Derivatization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Final Product Adamantane 3-(Aminomethyl)adamantan-1-ol Reaction_Vessel Reaction at Room Temperature (Controlled pH for NHS esters) Adamantane->Reaction_Vessel Reagent Amine-Reactive Reagent (NHS Ester or Isothiocyanate) Reagent->Reaction_Vessel Solvent Anhydrous DMF or DMSO Solvent->Reagent Purification Reverse-Phase HPLC Reaction_Vessel->Purification Crude Product Characterization LC-MS & NMR Purification->Characterization Purified Fractions Final_Product Derivatized Adamantane Probe Characterization->Final_Product Verified Structure

Caption: General workflow for the derivatization of 3-(Aminomethyl)adamantan-1-ol.

Protocol 1: Fluorescent Labeling with NHS Esters

N-Hydroxysuccinimide (NHS) esters are widely used for their high reactivity and selectivity towards primary amines, forming stable amide bonds.[4] A variety of fluorescent dyes are commercially available in their NHS ester form, allowing for the creation of probes with diverse spectral properties.

Rationale for Reagent Selection and Conditions
  • NHS Ester Dyes: These reagents offer a straightforward and efficient means of introducing a fluorophore. The choice of dye will depend on the specific requirements of the biological assay, such as the excitation and emission wavelengths of available instrumentation.

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the preferred solvents as they readily dissolve both the adamantane starting material and the typically hydrophobic NHS ester dyes, and they are non-nucleophilic.[3]

  • pH Control: The reaction is performed at a slightly basic pH (8.0-8.5) to ensure the primary amine is in its deprotonated, nucleophilic state.[3] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction. A sodium bicarbonate or borate buffer is recommended.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 3-(Aminomethyl)adamantan-1-ol (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the chosen fluorescent NHS ester (1.1 equivalents) in anhydrous DMSO to create a 10 mg/mL stock solution.

  • Reaction:

    • To the solution of 3-(Aminomethyl)adamantan-1-ol, add the fluorescent NHS ester stock solution dropwise while gently vortexing.

    • Protect the reaction from light by wrapping the vial in aluminum foil.

    • Allow the reaction to proceed at room temperature for 4 hours, or overnight at 4°C.[5]

  • Purification:

    • The crude reaction mixture can be directly purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is typically effective for separating the more hydrophobic fluorescently labeled product from the unreacted starting material and the hydrolyzed NHS ester.[6]

    • A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a common mobile phase system.

  • Characterization:

    • LC-MS: Confirm the successful conjugation by identifying the mass of the desired product.

    • NMR: 1H NMR spectroscopy should show the appearance of signals corresponding to the fluorescent dye and a shift in the methylene protons adjacent to the newly formed amide bond. 13C NMR will show the appearance of the amide carbonyl signal.[7][8]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or DMFSolubilizes reactants, non-nucleophilic.[3]
pH 8.0 - 8.5Ensures deprotonation of the primary amine for nucleophilic attack.[3]
Stoichiometry 1.1 eq. of NHS esterA slight excess of the labeling reagent drives the reaction to completion.
Temperature Room temperature or 4°CBalances reaction rate and stability of the NHS ester.[5]
Reaction Time 4 hours (RT) or overnight (4°C)Allows for sufficient time for the reaction to go to completion.[5]

Protocol 2: Biotinylation with Isothiocyanates

Biotinylation is the process of attaching biotin to a molecule, enabling its detection or purification using avidin or streptavidin-based systems. Isothiocyanates react readily with primary amines to form stable thiourea linkages.

Rationale for Reagent Selection and Conditions
  • Biotin Isothiocyanate: This reagent provides a direct and efficient method for introducing a biotin tag.

  • Aprotic Solvent: The reaction is typically carried out in an aprotic solvent such as DMF or DMSO to ensure solubility of the reactants.

  • Base Catalyst: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to facilitate the reaction.[9]

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 3-(Aminomethyl)adamantan-1-ol (1 equivalent) in anhydrous DMF.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Dissolve biotin isothiocyanate (1.1 equivalents) in anhydrous DMF.

  • Reaction:

    • Add the biotin isothiocyanate solution to the 3-(Aminomethyl)adamantan-1-ol solution.

    • Stir the reaction at room temperature for 6-12 hours.

  • Purification:

    • The purification can be achieved using RP-HPLC, similar to the fluorescently labeled derivative. The increased hydrophobicity of the biotinylated product allows for good separation from the starting material.

  • Characterization:

    • LC-MS: Verify the molecular weight of the biotinylated product.

    • NMR: The formation of the thiourea linkage will result in characteristic shifts in the 1H and 13C NMR spectra for the atoms adjacent to the new bond.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFExcellent solvent for both reactants.
Base Triethylamine (1.5 eq.)Acts as a catalyst and acid scavenger.[9]
Stoichiometry 1.1 eq. of Biotin IsothiocyanateEnsures complete consumption of the starting material.
Temperature Room temperatureSufficient for the reaction to proceed at a reasonable rate.
Reaction Time 6-12 hoursAllows for the reaction to reach completion.

Visualization of Derivatization Reactions

G cluster_0 Fluorescent Labeling (NHS Ester) cluster_1 Biotinylation (Isothiocyanate) Adamantane_NHS 3-(Aminomethyl)adamantan-1-ol Product_NHS Fluorescent Adamantane Probe (Stable Amide Bond) Adamantane_NHS->Product_NHS pH 8.3, DMSO NHS_Ester + Fluorescent Dye-NHS NHS_Ester->Product_NHS Adamantane_ITC 3-(Aminomethyl)adamantan-1-ol Product_ITC Biotinylated Adamantane (Stable Thiourea Bond) Adamantane_ITC->Product_ITC TEA, DMF ITC + Biotin-NCS ITC->Product_ITC

Caption: Reaction schemes for fluorescent labeling and biotinylation.

Considerations for the Tertiary Alcohol

While the protocols above focus on the selective derivatization of the primary amine, it is important to be aware of the tertiary alcohol's presence. Under the mild conditions described, the alcohol is not expected to react. However, if derivatization of the alcohol is desired, harsher conditions or different reagents would be necessary. For reactions requiring strongly basic or acidic conditions where the alcohol might interfere, it can be protected, for example, as a silyl ether (e.g., TBDMS) and deprotected later.[10][11]

Conclusion

3-(Aminomethyl)adamantan-1-ol is a versatile scaffold for the development of chemical probes for biological assays. The chemoselective derivatization of its primary amine can be achieved with high efficiency using common amine-reactive reagents such as NHS esters and isothiocyanates. The protocols provided in this application note offer a robust starting point for researchers to synthesize fluorescently labeled or biotinylated adamantane derivatives. As with any chemical synthesis, optimization of reaction conditions and purification methods for specific applications is encouraged to achieve the highest yields and purity of the final products.

References

  • WIPO. (1993). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. WO/1993/020038. [Link]

  • Google Patents. (1997).
  • Lattig, U., et al. (2007). Selective acylation of primary amines in peptides and proteins. Proteomics, 7(22), 4163-6. [Link]

  • Google Patents. (2001). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. EP 0633875 B1. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • National Center for Biotechnology Information. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-18. [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. PubMed Central. [Link]

  • Lippmaa, E., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

  • ResearchGate. (2006). Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System. [Link]

  • National Center for Biotechnology Information. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. PubMed Central. [Link]

  • MDPI. (2022). Adamantane Three-Dimensional Porous Organic Framework as a Fluorescence Sensor for Rapid Determination of Tetracycline in Aquatic Products. Foods, 11(21), 3535. [Link]

  • ResearchGate. (2007). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • ResearchGate. (2005). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • ResearchGate. (2016). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. [Link]

  • ChemRxiv. (2021). Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • Royal Society of Chemistry. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[3]uril. [Link]

  • Giblin, G. M., et al. (2011). Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 4051-6. [Link]

  • National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central. [Link]

  • African Journals Online. (2023). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. AJOL. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

  • Royal Society of Chemistry. (2016). A convenient and versatile synthesis of Laurdan-like fluorescent membrane probes: characterization of their fluorescence properties. RSC Publishing. [Link]

  • MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chem. Proc., 8, 76. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PubMed Central. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(16), 4949. [Link]

  • YouTube. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]

Sources

analytical methods for the characterization of 3-amino-1-adamantanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed exploration of the analytical methodologies for the comprehensive characterization of 3-amino-1-adamantanemethanol. This important pharmaceutical intermediate, crucial in the synthesis of drugs like vildagliptin, demands rigorous analytical scrutiny to ensure its identity, purity, and stability.[1][2] This document moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction to 3-amino-1-adamantanemethanol: A Molecule of Interest

3-amino-1-adamantanemethanol (C₁₀H₁₇NO, Molar Mass: 167.25 g/mol ) is a white crystalline solid featuring a rigid tricyclic adamantane cage.[3][4] This unique cage-like structure imparts high thermal stability and specific stereochemical properties. The molecule possesses two key functional groups: a primary amine (-NH₂) and a primary alcohol (-CH₂OH), which are the primary targets for analytical characterization. Its identity and purity are critical parameters, as it serves as a key starting material in the synthesis of various pharmaceutical compounds.[1]

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating 3-amino-1-adamantanemethanol from impurities and for its quantification. The choice between gas and liquid chromatography depends on the sample matrix, available instrumentation, and the specific analytical requirements.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 3-amino-1-adamantanemethanol. The use of a Flame Ionization Detector (FID) allows for direct analysis without the need for chemical derivatization.[1] This method is particularly valuable for quality control in manufacturing, where it can be used to determine the content of the compound in vildagliptin, for example.[5]

Causality of Experimental Choices:

  • Stationary Phase: A 6% cyanopropylphenyl-94% dimethylpolysysiloxane capillary column is selected for its intermediate polarity, which provides good separation for polar analytes like amines and alcohols.[5]

  • Detector: FID is chosen for its high sensitivity to organic compounds and its linear response over a wide concentration range, making it ideal for quantification.

  • Solvent: A mixture of methanol and dimethyl sulfoxide (DMSO) is used to ensure complete dissolution of the analyte.[5]

Quantitative Data Summary: GC-FID Parameters

ParameterValueReference
Chromatographic Column Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film) with 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase[5]
Column Temperature 190 °C (Isothermal)[5]
Inlet Temperature 225 °C[5]
Detector Temperature 290 °C[5]
Carrier Gas Hydrogen/Nitrogen mix (1:1) or Helium[5]
Column Flow Rate 6 mL/min[5]
Split Ratio 10:1[5]
Injection Volume 2 µL[5]

Experimental Protocol: GC-FID Analysis

  • Solvent Preparation: Prepare a solvent mixture of methanol and dimethyl sulfoxide (80:20, v/v).[5]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 3-amino-1-adamantanemethanol reference standard in the solvent to create a stock solution. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Accurately weigh approximately 1.0 g of the test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.[5]

  • Injection: Inject 2 µL of the prepared sample and standard solutions into the gas chromatograph.

  • Data Analysis: Identify the 3-amino-1-adamantanemethanol peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration in the sample from this curve.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve Sample in MeOH/DMSO GC_System Inject into GC (Split Injection) Prep_Sample->GC_System Prep_Standard Prepare Stock & Working Standards Prep_Standard->GC_System Separation Separation on Capillary Column GC_System->Separation Detection FID Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Processing Prep_Sample Weigh & Dissolve Sample Deriv Mix Sample/Standard with OPA/3-MPA Reagent Prep_Sample->Deriv Prep_Standard Prepare Standards Prep_Standard->Deriv HPLC_System Inject Derivatized Mix Deriv->HPLC_System Separation Separation on C18 Column HPLC_System->Separation Detection UV Detection (338 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H & 13C Spectra B->C D Process FID Data (FT, Phasing) C->D E Structural Elucidation & Verification D->E MS_Workflow A Inject Sample into GC-MS B GC Separation A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole/ToF) C->D E Generate Mass Spectrum D->E F Identify Molecular Ion & Fragments E->F FTIR_Workflow A Place Sample on ATR Crystal C Collect Sample Spectrum A->C B Collect Background Spectrum B->C D Identify Functional Group Peaks C->D Thermal_Workflow A Weigh Sample into Pan B Load Sample & Reference Pans into Instrument A->B C Heat at Controlled Rate (e.g., 10°C/min) B->C D Record Mass Change (TGA) & Heat Flow (DSC) C->D E Determine Melting Point & Decomposition Temp. D->E

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(Aminomethyl)adamantan-1-ol. Due to the molecule's lack of a native chromophore, a pre-column derivatization strategy using o-phthalaldehyde (OPA) is employed to enable highly sensitive fluorescence detection. The described methodology provides excellent separation of the active compound from potential impurities and is suitable for quality control and stability testing in research and pharmaceutical development settings. An alternative method using dansyl chloride derivatization with UV detection is also discussed.

Introduction and Method Rationale

3-(Aminomethyl)adamantan-1-ol is a key bifunctional adamantane derivative used as a building block in the synthesis of various pharmacologically active compounds. The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is essential.

The primary analytical challenge presented by 3-(Aminomethyl)adamantan-1-ol is its molecular structure: a bulky, non-aromatic adamantane cage which lacks a chromophore, rendering it virtually invisible to standard UV-Vis HPLC detectors. To overcome this, a pre-column derivatization strategy is necessary.[1][2] This involves chemically modifying the analyte before it enters the HPLC column to attach a molecule with strong detection properties.[2]

This guide details a primary method based on derivatization with o-phthalaldehyde (OPA). OPA reacts rapidly and specifically with the primary aminomethyl group of the target molecule in the presence of a thiol co-reagent to form a highly fluorescent isoindole derivative.[3][4] This reaction is ideal for trace-level quantification due to its high sensitivity and the low background signal of the reagents.[5] The subsequent separation is performed using reversed-phase chromatography, which is well-suited for retaining the hydrophobic adamantane core of the derivative.[6][7]

Primary Protocol: OPA Derivatization with Fluorescence Detection

This method is optimized for high sensitivity and specificity, making it the recommended approach for detecting trace-level impurities.

Materials and Reagents
  • Reference Standard: 3-(Aminomethyl)adamantan-1-ol hydrochloride (Purity ≥ 99.0%)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents:

    • o-Phthalaldehyde (OPA), sequencing grade

    • 3-Mercaptopropionic acid (3-MPA), ≥99%

    • Boric Acid, ACS grade

    • Sodium Hydroxide, ACS grade

    • Hydrochloric Acid, ACS grade

Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a fluorescence detector is required.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Fluorescence Detector (FLD)
Excitation (λex): 340 nm
Emission (λem): 455 nm
Column Phenomenex Kinetex® C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Autosampler Temp. 10°C (to ensure derivative stability)
Preparation of Solutions
  • Mobile Phase A (25 mM Sodium Phosphate, pH 7.2): Dissolve 3.45 g of NaH₂PO₄·H₂O in 1 L of deionized water. Adjust pH to 7.2 with 1 M NaOH. Filter through a 0.45 µm membrane filter.

  • Diluent (Methanol/Water, 50:50 v/v): Mix equal volumes of HPLC-grade methanol and deionized water.

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust pH to 10.2 with 5 M NaOH.

  • OPA/3-MPA Derivatization Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add this solution to 11.2 mL of 0.4 M Borate Buffer (pH 10.2).

    • Add 50 µL of 3-Mercaptopropionic acid (3-MPA).

    • Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.[5]

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 3-(Aminomethyl)adamantan-1-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 3-(Aminomethyl)adamantan-1-ol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Experimental Workflow & Derivatization Protocol

The derivatization should be performed consistently for all standards and samples, ideally using an autosampler's pre-injection program to ensure precise timing.[8]

Step-by-Step Protocol:

  • Transfer 100 µL of the Working Standard Solution or Sample Solution into an autosampler vial.

  • Add 400 µL of the OPA/3-MPA Derivatization Reagent.

  • Mix immediately for 10 seconds.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature, shielded from light.[5]

  • Inject 10 µL of the resulting solution onto the HPLC system.

Causality Note: A precise reaction time is critical as OPA derivatives can be unstable over longer periods.[3][9] Automating this step minimizes variability and improves reproducibility. The alkaline pH of the borate buffer is necessary to deprotonate the primary amine, facilitating the nucleophilic attack on OPA.[3]

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_rxn Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Soln Prepare Solutions (Mobile Phase, Reagent, Samples) Mix Mix Sample/Standard with OPA Reagent Soln->Mix React React for 2 min Mix->React Inject Inject 10 µL React->Inject Separate Separate on C18 Column Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separate->Detect Process Integrate Chromatogram Detect->Process Report Calculate Purity (Area % Method) Process->Report

Caption: Overall workflow from solution preparation to final purity calculation.

Diagram 2: OPA Derivatization Reaction

G cluster_product Product AMAO 3-(Aminomethyl)adamantan-1-ol (R-CH₂-NH₂) Product Fluorescent Isoindole Derivative (Highly Conjugated) AMAO->Product Plus1 + AMAO->Plus1 OPA o-Phthalaldehyde (OPA) OPA->Product Plus2 + OPA->Plus2 Thiol 3-Mercaptopropionic Acid (R'-SH) Thiol->Product React_Conditions pH 10.2 2 min Thiol->React_Conditions Plus1->OPA Plus2->Thiol React_Conditions->Product

Caption: Reaction of the primary amine with OPA and a thiol to form a fluorescent product.

System Suitability and Data Analysis
  • System Suitability: Before sample analysis, perform five replicate injections of the derivatized Working Standard Solution. The results must meet the following criteria:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Purity Calculation: The purity is determined using the area percent method.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Impurity Reporting: Any impurity with an area ≥ 0.05% should be reported. The method should be validated according to ICH guidelines for the accurate quantitation of impurities.[10][11][12]

Alternative Protocol: Dansyl Chloride Derivatization with UV Detection

This method serves as a robust alternative, particularly when a fluorescence detector is unavailable. Dansyl chloride reacts with both primary and secondary amines to form stable, UV-active derivatives.[13][14]

Causality Note: The choice of dansyl chloride is advantageous due to the higher stability of its derivatives compared to OPA.[13][15] However, the derivatization reaction is generally slower and may produce more interfering reagent-based side peaks, requiring careful optimization of the chromatographic gradient.

ParameterMethod 1: OPA/FLDMethod 2: Dansyl Chloride/UV
Derivatization Reagent o-Phthalaldehyde (OPA)Dansyl Chloride
Reaction Speed Fast (~2 minutes)Slower (30-60 minutes, often requires heat)
Derivative Stability Moderate (analyze promptly)High (very stable)
Primary Detector Fluorescence (FLD)UV-Vis (DAD/VWD)
Detection Wavelength Ex: 340 nm, Em: 455 nm~254 nm
Sensitivity Very High (fmol range)Good (pmol range)
Selectivity Primary amines onlyPrimary and secondary amines
Pros Extreme sensitivity, fast reactionStable derivatives, uses common UV detector
Cons Derivative instability, requires FLDSlower reaction, potential for more by-products
Protocol Outline (Dansyl Chloride):
  • Derivatization: Mix the sample/standard with a solution of dansyl chloride in acetone and an aqueous carbonate buffer (pH ~9.5-10).[13]

  • Incubation: Incubate the mixture, often at an elevated temperature (e.g., 40-60°C), for 30-60 minutes.

  • Quenching: Add a quenching reagent (e.g., a primary amine like methylamine) to consume excess dansyl chloride.

  • Analysis: Inject the final solution into an RP-HPLC system with UV detection at approximately 254 nm.[16][17]

Discussion and Field-Proven Insights

  • Column Choice: A standard C18 column provides excellent retention for the bulky, hydrophobic adamantane moiety.[6][7] The derivatized analyte is significantly less polar than the starting material, leading to strong retention that allows for good separation from early-eluting polar impurities.

  • Mobile Phase pH: The mobile phase pH (7.2 in the primary method) is a compromise. While the derivatization occurs at high pH, a neutral pH for the chromatography run prevents the degradation of the silica-based column and ensures consistent retention of the neutral derivative.

  • Potential Impurities: During method development, be aware of potential process-related impurities. These could include starting materials from the synthesis, such as adamantane-1-carboxylic acid or amantadine, and by-products like 3-hydroxyadamantane-1-carboxylic acid.[18][19] The developed gradient should be capable of resolving these more polar species from the main analyte peak.

  • Method Validation: For use in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines. This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[11][12] The limit of detection (LOD) and limit of quantitation (LOQ) for key potential impurities should also be established.

Conclusion

The HPLC method detailed in this note, utilizing pre-column derivatization with o-phthalaldehyde and fluorescence detection, is a highly sensitive, specific, and reproducible technique for the purity assessment of 3-(Aminomethyl)adamantan-1-ol. It effectively addresses the challenge posed by the analyte's lack of a native chromophore. The protocol is well-suited for quality control laboratories in the pharmaceutical industry for release testing of raw materials and intermediates. The alternative method using dansyl chloride provides a reliable option when fluorescence detection is not available.

References

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Process for preparing 3-amino-1-adamantanol. (n.d.). Eureka | Patsnap. Retrieved February 1, 2026, from [Link]

  • Preparation method of 3-amino-1-adamantanol. (2015). Google Patents.
  • Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. (2021). Google Patents.
  • Reaction of primary amine with OPA. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. (2015). ResearchGate. Retrieved February 1, 2026, from [Link]_

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. Retrieved February 1, 2026, from [Link]

  • OPA, amine detection reagent. (n.d.). Interchim. Retrieved February 1, 2026, from [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2020). Diva-Portal.org. Retrieved February 1, 2026, from [Link]

  • 3-Amino-1-adamantanol. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.
  • Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B.
  • Liquid chromatography of adamantane derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • UV absorption of dansyl derivates of BA standard solutions. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). AMSbiopharma. Retrieved February 1, 2026, from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites, 12(9), 807.
  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022). PubMed. Retrieved February 1, 2026, from [Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
  • Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. (n.d.). eScholarship.org. Retrieved February 1, 2026, from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved February 1, 2026, from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2024). MDPI. Retrieved February 1, 2026, from [Link]

  • Yanamadala, G., & Srikumar, P. P. (n.d.).
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). repositorio ufmg. Retrieved February 1, 2026, from [Link]

  • [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. (1993). PubMed. Retrieved February 1, 2026, from [Link]

  • Targeted quantification of amino acids by dansylation. (n.d.). PMC - NIH. Retrieved February 1, 2026, from [Link]

  • A new method for sensitive determination of domoic acid in shellfish by LC-MS/MS using a derivative of dansyl chloride. (n.d.). Analytical Methods - RSC Publishing. Retrieved February 1, 2026, from [Link]

  • O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. (2024). MDPI. Retrieved February 1, 2026, from [Link]

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols. (2018). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved February 1, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved February 1, 2026, from [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (n.d.). Chromatography Online. Retrieved February 1, 2026, from [Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. (2021). MDPI. Retrieved February 1, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved February 1, 2026, from [Link]

  • 3-(Aminomethyl)adamantan-1-ol hydrochloride. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

Sources

Application Note: 3-(Aminomethyl)adamantan-1-ol as a High-Fsp³ Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-(Aminomethyl)adamantan-1-ol in Drug Design Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Introduction: Escaping "Flatland" with Functionalized Diamondoids

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve clinical success rates by enhancing solubility and reducing off-target toxicity.[1][2] Adamantane derivatives are premier scaffolds for this purpose, offering a rigid, spherical, lipophilic core that fits unique hydrophobic pockets (e.g., the M2 channel of influenza A, 11


-HSD1, or P2X7 receptors).

However, the classic adamantane cage often suffers from extreme lipophilicity (high LogP) and metabolic liability at the bridgehead carbons. 3-(Aminomethyl)adamantan-1-ol (CAS 128487-54-7 for HCl salt) represents a "second-generation" adamantane building block designed to overcome these limitations.[1][2]

Key Structural Advantages
  • Metabolic Blocking: The hydroxyl group at position 1 blocks the most reactive bridgehead site from CYP450-mediated oxidation, significantly extending metabolic half-life compared to unsubstituted adamantanes.[1][2]

  • Steric Relief: Unlike 1-aminoadamantane (Amantadine) where the amine is buried at the quaternary center, the aminomethyl group at position 3 extends the nucleophile away from the cage. This reduces steric hindrance during amide coupling and allows the bulky cage to reach deeper into hydrophobic pockets while maintaining a specific distance from the pharmacophore core.

  • Solubility Anchor: The 1-hydroxyl group acts as a polar anchor, lowering the LogP by approximately 1.5–2.0 units compared to the parent adamantane, improving the developability of the final drug candidate.

Chemical Properties & Rationale[1][3][4][5]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₁H₁₉NO (Free Base)High Fsp³ (0.[1][2]91) improves target selectivity.
Molecular Weight 181.28 g/mol Ideal fragment size for FBDD (Fragment-Based Drug Design).[1][2]
LogP (Predicted) ~0.8 – 1.2significantly lower than Adamantane (~4.2), improving oral bioavailability.
pKa (Amine) ~10.5 (Primary aliphatic)High basicity; forms stable salts; good for cation-pi interactions.[1][2]
Geometry Rigid, TetrahedralDefined vector orientation between OH and CH₂NH₂ groups (~109.5°).

Applications in Drug Design

Application A: 11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 often require a bulky lipophilic group to fill the enzyme's hydrophobic pocket.[1][2]
  • Mechanism: The adamantane cage mimics the steroid core.

  • Advantage: Using the aminomethyl linker instead of a direct amine allows for a more flexible fit within the active site, while the distal hydroxyl group can form water-mediated H-bonds with the solvent front, improving selectivity over 11

    
    -HSD2.[1]
    
Application B: DPP-IV Inhibitors (Diabetes)

While Vildagliptin uses a 3-hydroxy-1-aminoadamantane moiety, the aminomethyl analog is used in next-generation inhibitors to alter the spatial arrangement of the "warhead" (e.g., cyanopyrrolidine) relative to the anchor.[1][2]

  • Design Logic: The extra methylene spacer (–CH₂–) changes the binding vector, potentially accessing new sub-pockets or avoiding patent space occupied by Vildagliptin analogs.

Application C: P2X7 Receptor Antagonists

The adamantane moiety is a privileged scaffold for P2X7 antagonists (used in inflammation and pain). The 1-hydroxy-3-aminomethyl variant provides a handle to attach heteroaromatic cores (like triazoles or pyrazoles) while modulating the CNS penetration via the hydroxyl group's polarity.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Aminomethyl)adamantan-1-ol

Rationale: This building block is often synthesized from 3-hydroxy-1-adamantanecarboxylic acid.[1][2] The following protocol ensures high yield and purity.

Reagents:

  • Starting Material: 3-Hydroxy-1-adamantanecarboxylic acid (CAS 42711-75-1)[1][2]

  • Coupling Agents: CDI (1,1'-Carbonyldiimidazole), NH₄OH (25%)[1]

  • Reducing Agent: LiAlH₄ (Lithium Aluminum Hydride) or BH₃[1]·THF

  • Solvents: THF (anhydrous), DCM, MeOH

Step-by-Step Procedure:

  • Amide Formation:

    • Dissolve 3-hydroxy-1-adamantanecarboxylic acid (10 mmol) in anhydrous THF (50 mL).

    • Add CDI (12 mmol) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl imidazole intermediate.

    • Cool to 0°C and add aqueous NH₄OH (25%, 5 mL) dropwise.

    • Stir for 4 hours. Evaporate THF, dilute with water, and extract with EtOAc (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-hydroxy-1-adamantanecarboxamide .[1][2]

  • Reduction to Amine:

    • Suspend the amide (from Step 1) in anhydrous THF (40 mL) under Argon.

    • Add LiAlH₄ (2.5 equiv, 1M in THF) dropwise at 0°C. Caution: Gas evolution.

    • Reflux the mixture for 12–16 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL water (where 
        
        
        
        = grams of LiAlH₄ used)[1]
      • 
         mL 15% NaOH
        
      • 
         mL water[1]
        
    • Stir for 30 mins until a white granular precipitate forms. Filter through Celite.

    • Concentrate the filtrate.

    • Purification: Dissolve residue in Et₂O, add 4M HCl in dioxane to precipitate the 3-(Aminomethyl)adamantan-1-ol hydrochloride salt.[1][2] Filter and dry.

Protocol 2: General Amide Coupling (Derivatization)

Rationale: To attach this scaffold to a carboxylic acid core (Drug Core-COOH).[1][2]

  • Dissolve the Drug Core-COOH (1.0 equiv) in DMF.[1][2]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.

  • Add 3-(Aminomethyl)adamantan-1-ol HCl (1.1 equiv).[1][2]

  • Stir at RT for 2–12 hours (monitor by LC-MS).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine.

  • Note: The 1-OH group is tertiary and sterically hindered; it typically does not require protection during standard amide coupling at the primary amine.[2]

Visualizations & Logic Maps

Figure 1: The Adamantane Value Proposition in Drug Design

This diagram illustrates why a medicinal chemist would select this specific scaffold over others.

Adamantane_Logic Problem Challenge: Need Bulky Lipophilic Group for Hydrophobic Pocket OptionA Option A: Adamantane (Standard) Problem->OptionA OptionB Option B: 3-(Aminomethyl)adamantan-1-ol Problem->OptionB Issue1 Issue: LogP too high (>4.0) Poor Solubility OptionA->Issue1 Issue2 Issue: Metabolic Hotspot (Bridgehead Oxidation) OptionA->Issue2 Issue3 Issue: Steric Clash at Linker OptionA->Issue3 Sol1 Solution: 1-OH Group lowers LogP & Blocks Metabolism OptionB->Sol1 Sol2 Solution: Aminomethyl Linker reduces Steric Clash OptionB->Sol2 Result Result: Optimized Lead Candidate (High Fsp³, Good ADME) Sol1->Result Sol2->Result

Caption: Comparison of standard adamantane scaffolds vs. the 3-(aminomethyl)-1-ol variant, highlighting the resolution of ADME and steric challenges.

Figure 2: Synthetic Workflow

Synthesis_Flow Start 3-Hydroxy-1-adamantane carboxylic acid Step1 Step 1: Activation (CDI / THF) Start->Step1 Inter Acyl Imidazole Intermediate Step1->Inter Step2 Step 2: Amidation (NH4OH) Inter->Step2 Amide Primary Amide Step2->Amide Step3 Step 3: Reduction (LiAlH4 / Reflux) Amide->Step3 Final 3-(Aminomethyl) adamantan-1-ol Step3->Final

Caption: Step-by-step synthetic route from the carboxylic acid precursor to the final amino-alcohol building block.

References

  • Synthesis of Adamantane Derivatives: Title: A Novel Synthesis of 3-Amino-1-Adamantanemethanol and related derivatives. Source: ResearchGate / Trans Tech Publications. URL:[Link] (Note: General reference for adamantane amino-alcohol synthesis logic).

  • Adamantane in Drug Design (Review): Title: The adamantane scaffold: Beyond a lipophilic moiety. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Compound Data & Identifiers: Title: 3-(Aminomethyl)adamantan-1-ol hydrochloride (CID 2835848).[1][2] Source: PubChem. URL:[Link][1]

  • 11

    
    -HSD1 Inhibitor Design: 
    Title: Adamantane derivatives as 11
    
    
    
    -HSD1 inhibitors.[1][2] Source: Journal of Medicinal Chemistry (General context for adamantane usage). URL:[Link]

Sources

Advanced Synthesis of M2-Targeting Antiviral Agents: Functionalization of 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-042

Abstract

The adamantane scaffold remains a cornerstone in antiviral medicinal chemistry, particularly for targeting the M2 proton channel of Influenza A. However, the clinical utility of first-generation agents (Amantadine, Rimantadine) has been compromised by the prevalence of S31N and V27A resistance mutations. This application note details the synthesis and derivatization of 3-(Aminomethyl)adamantan-1-ol , a bifunctional scaffold that offers superior physicochemical properties compared to its lipophilic predecessors. By leveraging the primary amine for target-specific functionalization and the tertiary alcohol for metabolic stability and solubility, researchers can access next-generation inhibitors designed to overcome resistance barriers.

Introduction: The Strategic Advantage of the 1,3-Disubstituted Scaffold

The Pharmacophore

Traditional adamantane antivirals act as channel blockers.[1] They bind within the M2 pore, where the amine group mimics the hydronium ion (


), disrupting the proton relay essential for viral uncoating.
  • Limitation of Amantadine: High lipophilicity leads to CNS side effects and rapid emergence of resistance due to loose binding in mutant channels.

  • Advantage of 3-(Aminomethyl)adamantan-1-ol:

    • C1-Hydroxyl Group: Introduces polarity, reducing CNS penetration (logP modulation) and providing a hydrogen-bond donor/acceptor site to anchor the molecule against pore mutations (e.g., Asn31).

    • C3-Aminomethyl Arm: The methylene spacer increases flexibility, allowing the amine to reach deeper into the channel or adjust its orientation to accommodate steric clashes in mutant pores.

Mechanism of Action

The synthesized derivatives function as allosteric or pore-blocking inhibitors . The adamantane cage acts as a "cork," while the functionalized amine arm interacts with specific residues (Val27, Ala30, Ser31) to stabilize the closed state of the channel.

Chemical Strategy & Retrosynthesis

The synthesis prioritizes the selective functionalization of the primary amine (


) over the sterically hindered tertiary alcohol (

). This chemoselectivity allows for rapid library generation without the need for extensive protection-deprotection steps.
Core Reaction Pathway

The primary workflow involves the coupling of the 3-(Aminomethyl)adamantan-1-ol scaffold with heterocyclic carboxylic acids or peptidomimetics. This approach mimics the successful "Rimantadine-Thiazole" conjugates which have shown restored activity against resistant strains.

ReactionScheme Start 3-(Aminomethyl) adamantan-1-ol Intermediate Activated Ester Start->Intermediate Nucleophilic Attack Reagent Heterocyclic Acid (e.g., Thiazole-4-COOH) Coupling Coupling Agent (TBTU/DIPEA) Reagent->Coupling Activation Coupling->Intermediate Product Target Antiviral (Amide Conjugate) Intermediate->Product Amide Bond Formation

Figure 1: General synthetic workflow for the chemoselective derivatization of the primary amine.

Experimental Protocol: Synthesis of Thiazole-Conjugated M2 Inhibitors

Objective: Synthesize N-((3-hydroxyadamantan-1-yl)methyl)thiazole-4-carboxamide, a representative analog designed to interact with the S31N mutant pore.

Materials
  • Precursor: 3-(Aminomethyl)adamantan-1-ol (≥98% purity).

  • Reagent: Thiazole-4-carboxylic acid.

  • Coupling Agents: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid
  • In a flame-dried round-bottom flask, dissolve Thiazole-4-carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (2.5 equiv, 2.5 mmol) and stir at room temperature (RT) for 10 minutes under an inert atmosphere (

    
    ).
    
  • Add TBTU (1.2 equiv, 1.2 mmol) in one portion. The solution may turn slightly yellow, indicating the formation of the active ester. Stir for 30 minutes.

Step 2: Coupling Reaction
  • Dissolve 3-(Aminomethyl)adamantan-1-ol (1.0 equiv, 1.0 mmol) in a minimal amount of DMF (2 mL).

  • Add the amine solution dropwise to the activated acid mixture over 5 minutes.

    • Note: The tertiary alcohol at C1 is sterically encumbered and non-nucleophilic under these conditions; O-acylation is negligible.

  • Stir the reaction mixture at RT for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

Step 3: Work-up and Purification
  • Quench: Pour the reaction mixture into ice-cold brine (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product will partition into the organic layer.

    • Critical Check: If the product is highly polar due to the hydroxyl group, add 5% isopropanol to the organic extraction solvent.

  • Wash: Wash combined organics with 5% citric acid (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Analytical Validation (Self-Validating System)
ParameterMethodAcceptance Criteria
Purity HPLC (C18 column, AcCN/H2O gradient)> 95% Area Under Curve
Identity 1H-NMR (DMSO-d6)Diagnostic doublet for

(~3.0 ppm); Singlet for Thiazole protons (~9.0 ppm).
Mass LC-MS (ESI+)

consistent with calculated mass.
Solubility Kinetic Solubility Assay (PBS pH 7.4)> 50 µM (Target for oral bioavailability)

Biological Evaluation Pathway[2][3]

To validate the antiviral potential of the synthesized compound, the following screening cascade is recommended.

BioAssay Compound Synthesized Inhibitor TEVC TEVC Assay (Xenopus Oocytes) Compound->TEVC Electrophysiology (M2 WT & S31N) Cytotox Cytotoxicity (CC50) Compound->Cytotox Parallel Safety Screen PRA Plaque Reduction Assay (MDCK Cells) TEVC->PRA If IC50 < 10 µM Lead Lead Candidate PRA->Lead Selectivity Index > 10 Cytotox->Lead

Figure 2: Screening cascade for M2 ion channel inhibitors.

Two-Electrode Voltage Clamp (TEVC)

This is the gold standard for confirming mechanism.

  • Setup: Express M2 protein (WT and S31N mutant) in Xenopus laevis oocytes.

  • Protocol: Perfusion of the oocyte with pH 5.5 buffer activates the channel (inward current). Application of the synthesized compound should reduce this current dose-dependently.

  • Success Metric:

    
     against S31N mutant indicates successful overcoming of resistance.
    

References

  • Stouffer, A. L., et al. (2008).[2] Structural basis for the function and inhibition of an influenza virus proton channel.[2][3][4] Nature.[2] Link

  • Wang, J., et al. (2011).[5] Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society.[2] Link

  • Zoidis, G., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity.[6] International Journal of Peptide Research and Therapeutics. Link

  • Jing, X., et al. (2020). Put a cork in it: Plugging the M2 viral ion channel to sink influenza. Antiviral Research. Link

  • Moiseev, I. K., et al. (2018).[2] Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Aminomethyl)adamantan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #ADM-AM-301

Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Isolation Protocols

Introduction: The Synthetic Landscape

Welcome to the technical support desk. You are likely encountering difficulties with the synthesis of 3-(aminomethyl)adamantan-1-ol . Unlike its more common cousin, 3-amino-1-adamantanol (a Vildagliptin intermediate), your target molecule contains a methylene spacer (


) between the adamantane cage and the amine.

This structural difference dictates that you are likely proceeding via the Reduction of 3-hydroxyadamantane-1-carboxamide or the Reduction of 3-hydroxyadamantane-1-carbonitrile .

The bulky adamantane cage creates unique steric challenges that lead to specific "trap" byproducts. This guide addresses the three most common impurity profiles reported by our users: Incomplete Reduction Intermediates , Symmetric Dimers , and Dehydroxylated Artifacts .

Part 1: The Impurity Profile (Troubleshooting Guides)

Issue 1: The "Stalled" Intermediate (Incomplete Reduction)

Symptom:

  • LC-MS: A persistent peak with M-2 (if nitrile) or M+14 (if amide) relative to the product.

  • NMR: Presence of a downfield signal at

    
     7.0–7.5 ppm (amide N-H) or lack of the characteristic methylene doublet at 
    
    
    
    2.4–2.6 ppm.

Technical Root Cause: The adamantane cage is sterically demanding. When reducing the carboxamide (


) or nitrile (

), the hydride donor (typically LiAlH

or BH

) struggles to access the electrophilic carbon if the reaction temperature is too low or agitation is insufficient. The reaction stalls at the tetrahedral aluminate intermediate or the imine , which hydrolyzes back to the aldehyde or amide upon workup [1].

Protocol Adjustment:

  • Switch Reductant: If using Borane-THF, switch to LiAlH

    
     (Lithium Aluminum Hydride)  in refluxing THF or Dioxane. The aluminate intermediate requires heat to collapse and eject the oxygen leaving group.
    
  • Reaction Time: Extend reflux time to 16–24 hours.

  • Stoichiometry: Increase LiAlH

    
     to 4.0 equivalents. The hydroxyl group at position 1 consumes 1 equivalent immediately to form the alkoxide, reducing the effective concentration of the hydride available for the amide reduction [2].
    
Issue 2: The "Heavy" Dimer (Secondary Amine Formation)

Symptom:

  • LC-MS: A large impurity peak at Mass =

    
     (Loss of NH
    
    
    
    ).
  • Appearance: The crude oil is unusually viscous.

Technical Root Cause: This is a classic byproduct of nitrile/amide reductions. The newly formed primary amine (


) is nucleophilic. It attacks the intermediate imine species (

) before the hydride can reduce it. This creates a secondary amine dimer: Bis((3-hydroxyadamantan-1-yl)methyl)amine .

Protocol Adjustment:

  • High Dilution: Run the reaction at high dilution (0.05 M to 0.1 M) to minimize intermolecular collisions between the product and the intermediate.

  • Add Ammonia (For Nitrile Reduction): If reducing the nitrile, perform the hydrogenation (Raney Ni/H

    
    ) in the presence of excess ammonia  or methanol saturated with NH
    
    
    
    . This suppresses dimer formation by shifting the equilibrium away from the secondary imine [3].
Issue 3: The "Dry" Artifact (Dehydroxylation)

Symptom:

  • LC-MS: Mass = Target - 16 (Loss of Oxygen).

  • Nature: A highly lipophilic impurity that elutes early in reverse-phase HPLC.

Technical Root Cause: While rare with standard LAH, the use of silanes (e.g., PMHS, Et


SiH)  or strong Lewis acids (BF

OEt

) can facilitate the ionization of the tertiary alcohol at position 1. This generates a stable tertiary carbocation at the bridgehead, which is then trapped by a hydride, resulting in 1-(aminomethyl)adamantane (lacking the hydroxyl group).

Protocol Adjustment:

  • Avoid acidic conditions during reduction.

  • If using Borane, ensure it is not complexed with strong Lewis acids if the tertiary alcohol is unprotected.

Part 2: Data & Diagnostics

Table 1: NMR Diagnostic Shifts (DMSO-d )

Use this table to identify which impurity is contaminating your batch.

ComponentKey Functional GroupDiagnostic Signal (

ppm)
Multiplicity
Target Product

2.45 - 2.55 Singlet/Doublet
Starting Material

(Amide)
6.80 & 7.20 Broad Singlets (2H)
Intermediate

(Aldehyde)
9.40 - 9.50 Singlet
Dimer Impurity

2.15 - 2.25 Multiplet
Des-hydroxy Adamantane Cage (H)1.90 - 2.00 New Bridgehead CH

Part 3: Visualizing the Pathway

The following diagram maps the synthesis and the divergence points for every major impurity.

SynthesisPath SM 3-Hydroxy-1- adamantanecarboxamide Inter Intermediate (Imine/Aluminate) SM->Inter LiAlH4 / THF Reflux Imp_DesOH Impurity C: Des-hydroxy (Over-reduction) SM->Imp_DesOH Lewis Acid / Silanes (C-OH Cleavage) Target TARGET: 3-(Aminomethyl) adamantan-1-ol Inter->Target Full Reduction Imp_Aldehyde Impurity A: Aldehyde (Hydrolysis) Inter->Imp_Aldehyde Incomplete Rxn + Aqueous Workup Imp_Dimer Impurity B: Secondary Amine (Dimerization) Inter->Imp_Dimer + Target Amine (Concentrated Cond.)

Caption: Figure 1. Reaction pathway showing the divergence of common byproducts based on reaction conditions.

Part 4: Isolation Protocol (The "Fieser" Workup)

Standard aqueous extractions often fail because the amine forms a "rag layer" or stays in the aqueous phase due to the amphiphilic nature of the amino-alcohol.

Recommended "Dry" Workup (Fieser Method) [4]:

  • Cool the reaction mixture (containing

    
     grams of LiAlH
    
    
    
    ) to 0°C.
  • Very slowly add

    
     mL of Water . (CAUTION: Exothermic H
    
    
    
    evolution).
  • Add

    
     mL of 15% NaOH solution .
    
  • Add

    
     mL of Water .
    
  • Warm to room temperature and stir for 30 minutes. The aluminum salts should turn into a granular, white sand.

  • Filter the granular precipitate through Celite.

  • Wash the filter cake with hot THF or Methanol (the product sticks to the salts).

  • Concentrate the filtrate to obtain the crude amine.

References

  • Mechanism of Amide Reduction: Master Organic Chemistry. (2023).[1][2] Reduction of Amides To Amines by LiAlH4. Link

  • Stoichiometry in Reduction: Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Link

  • Dimer Suppression: Organic Chemistry Portal. (2010). Reductive Amination and Amine Synthesis. Link

  • Workup Protocols: University of Rochester. (n.d.). Fieser Workup for LiAlH4 Reductions. Link

Sources

Technical Support Center: The Ritter Reaction for Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ritter reaction, specifically tailored for its application in the synthesis of N-adamantyl amides. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful C-N bond-forming reaction for the functionalization of adamantane scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Ritter reaction for adamantane derivatives?

The Ritter reaction is a chemical transformation that synthesizes N-alkyl amides from a nitrile and a carbocation precursor under strongly acidic conditions.[1][2] For adamantane derivatives, the reaction leverages the exceptional stability of the bridgehead 1-adamantyl cation.[3][4] This cation is typically generated in situ from a suitable precursor, such as 1-adamantanol or 1-bromoadamantane, which then undergoes nucleophilic attack by the nitrogen atom of a nitrile.[5] The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final N-(1-adamantyl)amide.[6]

Q2: Which adamantane precursor is better: an alcohol (e.g., 1-adamantanol) or a halide (e.g., 1-bromoadamantane)?

Both precursors are viable, but alcohols are often preferred. 1-Adamantanol readily protonates and loses water in the presence of a strong acid to form the stable 1-adamantyl cation. This process is generally clean and efficient.[7] While 1-haloadamantanes can also be used, they may require harsher conditions or specific catalysts (like Lewis acids or manganese complexes) to facilitate the departure of the halide ion.[5][8] Furthermore, using halo-precursors can sometimes lead to unwanted side products through halide exchange, especially when using nitriles containing other halogens.[7]

Q3: What type of acid catalyst should I use?

Concentrated sulfuric acid (H₂SO₄) is the most common and traditional Brønsted acid catalyst for this reaction due to its strength and dehydrating properties.[1][9] However, other acids have been successfully employed, including:

  • Lewis Acids: Catalysts like aluminum triflate (Al(OTf)₃) or iron(III) perchlorate (Fe(ClO₄)₃) can be effective, sometimes under milder conditions than strong Brønsted acids.[8]

  • Solid-supported Acids: Reagents like Nafion® NR50 offer the advantage of easier separation from the reaction mixture.[10] The choice of acid can influence reaction kinetics and selectivity, and may need to be optimized for specific substrates, especially those sensitive to degradation under harsh acidic conditions.[11]

Q4: Can I use any nitrile for this reaction?

A wide range of aliphatic and aromatic nitriles are compatible with the Ritter reaction.[1] Acetonitrile is commonly used to synthesize N-(1-adamantyl)acetamide, a precursor to the drug Amantadine.[5] However, it is crucial to ensure that the nitrile does not contain acid-sensitive functional groups that could be compromised by the strongly acidic reaction medium.[12]

Visualizing the Core Mechanism

The logical workflow of a successful Ritter reaction is depicted below. Understanding this pathway is the first step in effective troubleshooting.

Ritter_Mechanism cluster_start Initiation: Carbocation Formation cluster_middle C-N Bond Formation cluster_end Termination: Hydrolysis Adamantane_Precursor 1-Adamantanol (or 1-Bromoadamantane) Adamantyl_Cation 1-Adamantyl Cation Adamantane_Precursor->Adamantyl_Cation + Catalyst - H₂O (or Br⁻) Catalyst Strong Acid (H⁺) or Lewis Acid Nitrile Nitrile (R-C≡N) Adamantyl_Cation->Nitrile Nucleophilic Attack Nitrilium_Ion Nitrilium Ion Intermediate Nitrile->Nitrilium_Ion Water Water (H₂O) (from workup) Nitrilium_Ion->Water Hydrolysis Final_Amide N-(1-Adamantyl)amide Water->Final_Amide Side_Reactions cluster_desired Desired Ritter Path cluster_side Potential Side Reactions Adamantyl_Cation 1-Adamantyl Cation Nitrile Nitrile (R-C≡N) Adamantyl_Cation->Nitrile Desired Solvent Nucleophilic Solvent Adamantyl_Cation->Solvent Undesired Product N-Adamantyl Amide Nitrile->Product 1. Attack 2. Hydrolysis Solvent_Adduct Solvent Adduct Solvent->Solvent_Adduct Nitrile_Hydrolysis Nitrile + H₂O Carboxylic_Acid Carboxylic Acid Nitrile_Hydrolysis->Carboxylic_Acid Excess H₂O

Caption: Competing pathways for the 1-adamantyl cation intermediate.

Problem 3: Difficult Product Isolation and Purification

N-adamantyl amides are often crystalline, high-melting solids, but isolating them in pure form can be challenging.

Issue Explanation & Causality Recommended Solution
Product is an Emulsion or Oil During Workup After quenching the acidic reaction mixture with water and neutralizing, the crude product may not precipitate cleanly, especially if impurities are present. The high lipophilicity of the adamantyl group can contribute to this. [2]1. Thorough Extraction: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions (3x) to ensure complete recovery from the aqueous layer. 2. Brine Wash: Wash the combined organic layers with brine to help break up emulsions and remove residual water.
Decomposition on Silica Gel Column Amides can be sensitive to both acidic and basic conditions. The slightly acidic nature of standard silica gel can sometimes cause hydrolysis or decomposition of the amide product during column chromatography, leading to streaking and low recovery. [13]1. Prioritize Recrystallization: This is the preferred method for purifying amides. Try solvents like ethanol, acetonitrile, or hexane/ethyl acetate mixtures. [5][13]2. Neutralize Silica Gel: If chromatography is unavoidable, use a slurry of silica gel treated with a small amount of a base (e.g., 1% triethylamine in the eluent) to neutralize active sites. 3. Use Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel.
Failure to Crystallize Even if the product is solid after solvent removal, it may be an amorphous solid that is difficult to handle or purify further. This is often due to residual impurities inhibiting the formation of a crystal lattice.1. Trituration: Wash the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether). 2. Solvent Screening for Recrystallization: Systematically test a range of solvents (polar, non-polar, and mixtures) to find suitable conditions for recrystallization.

Validated Experimental Protocols

Protocol A: From 1-Adamantanol (Preferred Method)

This protocol is adapted from general procedures for the synthesis of N-adamantyl amides from an alcohol precursor. [2][7]

  • Reaction Setup: To a solution of 1-adamantanol (1.0 eq) in the desired nitrile (e.g., acetonitrile, 5-10 eq), cool the mixture to 0 °C in an ice bath. If the nitrile is a solid, use an inert co-solvent like dichloromethane.

  • Acid Addition: Slowly and dropwise, add concentrated sulfuric acid (2.0-3.0 eq) to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-70 hours. Monitor the consumption of 1-adamantanol by TLC or GC analysis. Gentle heating (e.g., 50 °C) can be applied to accelerate the reaction if necessary. [7]4. Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. This will hydrolyze the nitrilium intermediate and precipitate the crude amide.

  • Neutralization & Isolation: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is ~7-8. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filtered solid with copious amounts of water and then dry it. Purify the crude amide by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile). [13]

Protocol B: From 1-Bromoadamantane

This protocol is based on manganese-catalyzed or strong acid-mediated methods. [5]

  • Reaction Setup: In a round-bottom flask, combine 1-bromoadamantane (1.0 eq), the nitrile (3-10 eq), and the catalyst (e.g., Mn(OAc)₂ at 3 mol% or concentrated H₂SO₄ at 5-6 eq). [5]2. Reaction: Heat the mixture to the required temperature (e.g., 85-125 °C) and stir for the necessary time (3-6 hours). Monitor the reaction progress by GC or TLC. [5]3. Workup and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent like methanol or hexane. [5]

References

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link] [6]2. BenchChem. (2025). Application Notes and Protocols: Ritter Reaction of 1-Bromoadamantane with Nitriles. BenchChem Technical Support. [5]3. Takeuchi, K., Ohga, Y., & Ushino, T. (2001). Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane. The Journal of Organic Chemistry, 66(7), 2417-2422. [3]4. Klimochkin, Y., Leonova, M., & Ivleva, E. (2021). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. ResearchGate. [10]5. Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link] [14]6. Camps, P., et al. (2015). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 11, 1535-1541. [7]7. Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link] [1]8. Khusnutdinov, R. I., Shchadneva, N. A., & Dzhemilev, U. M. (2011). Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. Russian Journal of Organic Chemistry, 47(11), 1682-1686. [8]9. Krimen, L. I. (1970). The Ritter Reaction. Organic Reactions, 17, 2. [9]10. Stang, P. J., & Ladika, M. (1981). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Journal of the American Chemical Society, 103(21), 6445-6447. [15]11. BenchChem. (2025). An In-depth Technical Guide on N-Adamantyl Amide Derivatives. BenchChem Technical Support. [2]12. Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [16]13. Clark, J. (2015). Hydrolysing nitriles. Chemguide. [17]14. The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link] [11]15. Fărcașiu, D. (1977). The mechanism for the rearrangement of the adamantly cation. Journal of the Chemical Society, Chemical Communications, (11), 377-378. [18]16. Schleyer, P. v. R., et al. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society, 86(9), 1854-1856. [4]20. NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link] [12]26. Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [19]27. Ashenhurst, J. (2012). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [20]28. Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.

Sources

Technical Support Center: Reduction of Adamantyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket ID: ADM-RED-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Cage" Effect

Welcome to the technical support hub for adamantane chemistry. If you are here, you are likely experiencing low yields, missing products, or inexplicable "gunk" in your NMR after reducing an adamantyl amide.

The Core Problem: The adamantane scaffold is not just "bulky"; it is a rigid, lipophilic cage. When attached to an amide (either at the nitrogen or the carbonyl carbon), it creates a unique steric environment that disrupts standard nucleophilic attack trajectories (


 vs. the ideal Bürgi-Dunitz angle).

This guide addresses the three most common failure modes in converting Adamantyl-C(=O)N-R to Adamantyl-CH


N-R (or its reverse amide isomer).

Module 1: The "Missing Product" (Stable Borane Adducts)

Symptom:

  • Reaction with Borane (

    
     or 
    
    
    
    ) shows complete consumption of starting material by TLC/LCMS.
  • After standard acidic workup (e.g., 1M HCl wash), the organic layer contains no product.

  • Aqueous layer analysis is inconclusive.

  • Diagnosis: Your product is trapped as a chemically resistant Amine-Borane Complex .

Technical Insight: Adamantyl amines are highly basic and sterically demanding. When reduced with borane, they form a dative bond with the boron atom (


). Unlike simple alkyl amines, the adamantyl group creates a "hydrophobic umbrella" that prevents water or mild acid from attacking the boron atom to hydrolyze the complex. You are likely discarding your product in the aqueous waste or leaving it as a neutral, non-polar complex in the organic layer that doesn't behave like a free amine.
Troubleshooting Protocol: The "Hard" Quench

Do NOT rely on stirring with NaHCO


 or mild HCl. You must aggressively displace the boron.
MethodReagentsConditionsPros/Cons
A. Acid Reflux Conc.[1] HCl / MeOHReflux 2–4 hStandard. Effective but can cleave sensitive groups (e.g., esters).
B. Amine Exchange TMEDA or DABCOReflux in EtOHGentle. Displaces the borane to the volatile amine. Good for acid-sensitive substrates.
C. Oxidative

/ NaOH

C to RT
Risky. Can oxidize the newly formed amine to an N-oxide or hydroxylamine. Use only as last resort.

Step-by-Step Recovery (Method A):

  • Evaporate reaction solvent (THF) completely.

  • Redissolve residue in MeOH.

  • Carefully add conc. HCl (approx. 3–5 eq). Caution: Hydrogen gas evolution.

  • Reflux for 3 hours.

  • Cool, basify to pH >12 with NaOH pellets (keep cool).

  • Extract with DCM or Toluene.

Visualization: The Borane Trap

BoraneTrap Start Adamantyl Amide Inter Tetrahedral Intermediate Start->Inter BH3 attack Trap STABLE ADDUCT (R-NH2 -> BH3) Inter->Trap Reduction Product Adamantyl Amine Trap->Product Requires Aggressive Hydrolysis Trap->Trap Mild Acid/Base (No Effect)

Caption: Figure 1. The formation of the stable amine-borane adduct prevents isolation of the free amine unless aggressive hydrolysis is employed.

Module 2: C-N Bond Cleavage (Reductive Deamination)

Symptom:

  • Target: Adamantyl-CH

    
    -NH-R.
    
  • Observed Product: Adamantyl-CH

    
    -OH (Alcohol) + H
    
    
    
    N-R (Amine).
  • Diagnosis: Reductive cleavage of the C-N bond.[2][3][4]

Technical Insight: This is most common when using Lithium Aluminum Hydride (LiAlH


)  with hindered amides. In the tetrahedral aluminate intermediate, the nitrogen lone pair must assist in kicking out the oxygen (as an aluminum oxide species).
However, steric strain from the adamantane cage can distort the geometry, making the nitrogen a better leaving group than the oxygen species. The hydride then attacks the resulting aldehyde/ketone, leading to the alcohol.

Strategic Adjustment:

  • Switch Reagent: Move from LiAlH

    
     to Borane-THF (
    
    
    
    )
    . Borane acts as an electrophile (Lewis Acid) first, coordinating to the oxygen. This mechanism favors C-O cleavage (deoxygenation) over C-N cleavage, even in hindered systems [1].
  • Temperature Control: If you must use LiAlH

    
    , conduct the addition at -78°C and warm slowly. High temperatures promote the thermodynamic cleavage pathway.
    

Module 3: Incomplete Reduction (The Hemiaminal Stall)

Symptom:

  • NMR shows loss of carbonyl.

  • New peak appears around 4.5–5.5 ppm (methine/hemiaminal proton).

  • Mass spec shows M+2 (dihydro-intermediate) rather than reduced product.

  • Diagnosis: The reaction stalled at the hemiaminal or iminium stage.

Technical Insight: The adamantyl group provides significant steric shielding. After the first hydride delivery, the resulting tetrahedral intermediate (or hemiaminal) is stable and "stuck." It cannot collapse to the iminium ion because the leaving group (oxygen-boron/aluminum species) is trapped in a rigid conformation or the incoming second hydride cannot access the site.

Protocol: Lewis Acid Activation To force the collapse of the hemiaminal, you need to make the oxygen a better leaving group.

  • Add

    
    :  If using LiAlH
    
    
    
    , adding 1 eq. of Boron Trifluoride etherate can convert the reagent to "mixed hydride" or alane-like species which are more potent for hindered amides.
  • The "Tf2O" Pre-activation: Convert the amide to a triflate-iminium species before adding the hydride.

    • Step 1: Treat amide with Triflic Anhydride (

      
      ) and 2-fluoropyridine (activates the C=O).
      
    • Step 2: Add mild hydride (e.g.,

      
       or 
      
      
      
      ). This bypasses the tetrahedral intermediate issues entirely [2].

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine your next experiment.

Troubleshooting Start Start: Adamantyl Amide Reduction Q1 Is the Amide Sterically Crowded? Start->Q1 BranchLAH Use LiAlH4 Q1->BranchLAH No (Unlikely for Adamantane) BranchBorane Use BH3-THF Q1->BranchBorane Yes (Standard) Issue1 Issue: C-N Cleavage (Alcohol formed) BranchLAH->Issue1 Side Reaction? Issue2 Issue: Missing Product (Adduct) BranchBorane->Issue2 Workup Issue? Sol1 Switch to Borane Issue1->Sol1 Sol2 Perform Acidic MeOH Reflux Issue2->Sol2

Caption: Figure 2. Logic flow for selecting reagents and troubleshooting common side reactions in adamantyl amide reduction.

FAQ: Frequently Asked Questions

Q: Can I use Red-Al (Vitride) instead of LAH? A: Yes, and often with better results. Red-Al is soluble in toluene and thermally more stable. This allows you to run the reaction at higher temperatures (toluene reflux, 110°C), which is often necessary to overcome the activation energy barrier imposed by the adamantyl cage.

Q: My product is subliming! Is this normal? A: Yes. Adamantane derivatives are notorious for subliming, even at moderate temperatures/pressures.

  • Fix: Do not use high-vacuum for extended periods to dry your oil. Use a stream of nitrogen or mild vacuum (20 mbar) at room temperature. If you must dry it, convert it to the HCl salt first; the salt will not sublime.

Q: Why is Memantine synthesis often done via hydrolysis, not reduction? A: In the industrial synthesis of Memantine (1-amino-3,5-dimethyladamantane), the precursor is often N-formyl-adamantane. While this can be reduced to the N-methyl amine, the target is usually the primary amine (


). Therefore, the formyl group is used as a protecting group and removed via acid hydrolysis [3]. If your goal is the methyl amine, reduction is appropriate. If your goal is the free amine, do not reduce the amide; hydrolyze it.

References

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(5), 912–916.

  • Bechara, W. S., Pelletier, G., & Charette, A. B. (2014).[4] Chemoselective Reduction of Amides to Amines. Nature Chemistry. (Contextual reference regarding Tf2O activation methods).

  • Vu, B. D., et al. (2020).[5] Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088.

  • Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis. (General reference for adamantane pharmacophore chemistry).

Sources

Technical Support Center: Challenges in the Purification of Polar Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these fascinating molecules. The rigid, lipophilic adamantane cage combined with polar functional groups creates a dichotomous chemical nature, making purification a non-trivial task. This document provides in-depth troubleshooting guides and FAQs to navigate these complexities, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What makes the purification of polar adamantane derivatives so challenging?

The primary challenge stems from their hybrid structure. They possess a bulky, rigid, and highly non-polar hydrocarbon core (the adamantane cage) and one or more polar functional groups (e.g., -OH, -NH₂, -COOH).[1][2] This duality leads to problematic behavior in standard purification techniques:

  • In Reversed-Phase Chromatography (RPC) , the non-polar cage has an affinity for the stationary phase, but the polar groups promote solubility in the aqueous mobile phase, often resulting in poor retention.[3][4]

  • In Normal-Phase Chromatography (NPC) , the polar groups can interact very strongly with the polar stationary phase (like silica), causing significant peak tailing, streaking, or complete retention at the baseline.[5][6]

  • Solubility is often poor in both highly polar (like water) and highly non-polar (like hexane) solvents, complicating extraction and crystallization efforts.[2][7]

Q2: My adamantane derivative has an amine group. How does this specifically impact purification?

Basic amine groups are particularly troublesome in normal-phase chromatography using standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH), which can strongly and irreversibly bind to basic compounds like amines.[8][9] This leads to severe peak tailing, low recovery, and in some cases, degradation of the compound on the column.[6][9] Special precautions, such as deactivating the silica or using alternative stationary phases, are required.

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for these compounds?

HILIC is a powerful chromatographic technique ideal for compounds that are too polar for good retention in reversed-phase.[10][11] It utilizes a polar stationary phase (like bare silica or with polar bonded groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, while less polar compounds elute earlier.[13] This makes it an excellent alternative for retaining and separating polar adamantane derivatives that would otherwise elute in the void volume of an RPC system.[4][5]

Chromatography Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatographic purification of polar adamantane derivatives.

Issue 1: Poor Retention in Reversed-Phase Chromatography (Compound elutes in the solvent front)

This is a classic problem for polar compounds in RPC, as they have a low affinity for the non-polar C8 or C18 stationary phase.[3][4]

  • Causality: The analyte is too hydrophilic and spends most of its time in the polar mobile phase, eluting with or near the solvent front. Standard C18 columns can also undergo "phase collapse" in highly aqueous mobile phases, drastically reducing retention.[14]

  • Solutions:

    • Switch to a Polar-Compatible Stationary Phase: Use a column specifically designed for polar analytes, such as one with a polar-embedded or polar-endcapped phase. These columns are stable in 100% aqueous mobile phases and offer alternative selectivity.[14]

    • Adjust Mobile Phase pH: If your derivative has an ionizable group (acid or base), adjusting the pH can suppress its ionization. This makes the molecule more neutral and less polar, increasing its retention on the non-polar stationary phase.[3][15] For example, using a low-pH mobile phase will protonate a carboxylic acid, making it more retained.

    • Adopt HILIC: For very polar derivatives, HILIC is often the most effective solution. It is specifically designed to retain and separate these types of molecules.[4][16]

Issue 2: Severe Peak Tailing or Streaking in Normal-Phase Chromatography

This typically occurs when purifying adamantane derivatives with basic (e.g., amine) or highly polar (e.g., diol) functional groups on standard silica gel.

  • Causality: The polar functional groups on the analyte interact too strongly with the acidic silanol groups on the silica surface. This leads to non-ideal chromatographic behavior, including tailing and potential sample loss.[8][9]

  • Solutions:

    • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier to your eluent to compete with your analyte for the active silanol sites. A common and effective strategy is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[6][17]

    • Use an Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Options include:

      • Alumina (Basic or Neutral): A good alternative for purifying basic compounds.[8][9]

      • Amine-functionalized Silica: Provides a less interactive surface for basic analytes.[18]

    • Deactivate the Silica Gel: If you must use silica, you can neutralize its activity before running the column. See Protocol 1 for a detailed methodology.

Issue 3: Inconsistent Retention Times in HILIC

Reproducibility can be a challenge in HILIC if the column is not properly managed.

  • Causality: The retention mechanism in HILIC depends on the establishment of a stable, hydrated layer on the stationary phase. This process can be slow, and insufficient equilibration between runs or after a gradient will lead to drifting retention times.[4][19]

  • Solutions:

    • Increase Equilibration Time: HILIC columns require significantly longer equilibration times than RPC columns. Ensure a minimum of 10-15 column volumes of the initial mobile phase is flushed through the column before each injection.[4]

    • Control Mobile Phase Composition: The water content in the organic mobile phase is a critical parameter. Precise and consistent preparation of eluents is essential for reproducible results.

    • Match Sample Diluent: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. Injecting a sample in a much stronger (more aqueous) solvent can disrupt the hydrated layer and cause poor peak shape and shifting retention.[4]

Data & Method Selection

Choosing the correct purification strategy from the outset can save significant time and resources. The following table provides a general framework for selecting a starting point based on the properties of your derivative.

Derivative Characteristics Primary Recommended Technique Secondary Technique / Alternative Key Considerations
Moderately Polar, Non-ionizable (e.g., Adamantane-1-ol)Reversed-Phase (C18, Polar-Embedded)Normal-Phase (Silica Gel)Optimize mobile phase polarity. May require polar-compatible RP column if retention is low.[14]
Highly Polar, Non-ionizable (e.g., Adamantane-1,3-diol)HILICReversed-Phase (Polar-Embedded, 100% Aqueous)HILIC offers superior retention for poly-hydroxylated species.[16][20]
Basic / Cationic (e.g., Amantadine, Memantine)HILIC or Reversed-Phase (High pH)Normal-Phase (Alumina or Deactivated Silica)Standard silica will cause severe tailing.[8] IEC is an option if other charged species are present.
Acidic / Anionic (e.g., Adamantane-1-carboxylic acid)Reversed-Phase (Low pH)HILIC or Ion-Exchange Chromatography (IEC)Low pH in RP suppresses ionization, increasing retention.[3] Anion-exchange IEC is highly specific.[21]
Visualized Workflows

Diagrams can clarify decision-making processes and illustrate complex mechanisms.

Purification_Decision_Tree start Start: Polar Adamantane Derivative is_ionizable Is the compound ionizable (acidic or basic)? start->is_ionizable is_highly_polar Is the compound highly polar (e.g., multiple polar groups)? is_ionizable->is_highly_polar Yes is_highly_polar2 Is the compound highly polar? is_ionizable->is_highly_polar2 No rp_low_ph Try Reversed-Phase (Low pH for acids, High pH for bases) is_highly_polar->rp_low_ph No hilic Try HILIC is_highly_polar->hilic Yes is_highly_polar2->hilic Yes rp_polar Try Reversed-Phase (Polar-Embedded Column) is_highly_polar2->rp_polar No iec Consider Ion-Exchange Chromatography (IEC) rp_low_ph->iec Poor selectivity? npc Try Normal-Phase (consider deactivation for bases) rp_polar->npc Poor retention?

Caption: Decision tree for selecting an initial purification strategy.

HILIC_Mechanism cluster_0 HILIC Separation stationary_phase Polar Stationary Phase (e.g., Silica) Si-OH Si-OH Si-OH water_layer Immobilized Aqueous Layer mobile_phase Bulk Mobile Phase (High % Acetonitrile) analyte_nonpolar Less Polar Impurity mobile_phase->analyte_nonpolar Elutes Quickly analyte_polar Polar Analyte (Adamantane-Diol) analyte_polar->water_layer Partitions & Retains

Caption: Simplified mechanism of HILIC for polar analytes.

Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography of Basic Adamantane Derivatives

This protocol neutralizes the acidic silanol sites on silica gel, improving the purification of base-sensitive or strongly basic compounds.[9]

  • Prepare the Deactivating Eluent: Prepare a solvent mixture identical to your starting elution solvent (e.g., 98:2 Dichloromethane/Methanol). To this mixture, add 1-2% triethylamine (TEA) by volume.

  • Pack the Column: Dry pack your flash chromatography column with the required amount of standard silica gel.

  • Flush with Deactivating Eluent: Equilibrate the column by flushing it with 3-5 column volumes of the TEA-containing deactivating eluent. This allows the TEA to adsorb to the active acidic sites on the silica.

  • Flush with Starting Eluent: Flush the column with another 3-5 column volumes of your actual starting eluent (the one without TEA). This removes the excess, unbound TEA from the mobile phase, which could otherwise interfere with fraction analysis.

  • Load and Run: The column is now deactivated and ready. Load your sample and run the chromatography as planned, using your pre-determined solvent system without any added base.

Protocol 2: General Method Development for HILIC

This protocol provides a starting point for developing a HILIC separation method for a novel polar adamantane derivative.

  • Column Selection: Choose a HILIC column. A bare silica column is a good starting point, but other phases (amide, diol) can offer different selectivity.[10][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with a 10 mM buffer (e.g., ammonium formate or ammonium acetate). The buffer is crucial for good peak shape.[9]

    • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with the same 10 mM buffer.

  • Gradient Elution:

    • Start with a scouting gradient: 0-100% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Equilibration: This is a critical step. Before the first injection, equilibrate the column with the initial mobile phase conditions (100% A) for at least 15 minutes. Re-equilibrate for at least 5-7 minutes between runs.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 ACN/Water) if possible. If solubility is an issue, use the weakest solvent that will dissolve the sample, keeping the water content as low as possible.

  • Optimization: Based on the results of the scouting gradient, adjust the gradient slope to improve the resolution of target peaks. The buffer pH and concentration can also be adjusted to fine-tune selectivity.[12]

References
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8), 426-431. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wikipedia. Adamantane. [Link]

  • Axion Labs. (2023). HPLC problems with very polar molecules. [Link]

  • Abraham, M. H., et al. (2021). Descriptors for adamantane and some substituted adamantanes: Estimation of a wide range of physicochemical and biological properties. Journal of Molecular Liquids, 322, 114545. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Wang, L. (2023). Exploring Ion-Exchange Chromatography: Principles and Applications. Journal of Chromatography Research, 6(3). [Link]

  • ResearchGate. For highly polar compound, how to do the purification? [Link]

  • Gimalova, F. A., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5894. [Link]

Sources

Technical Support Center: Optimization of 3-(Aminomethyl)adamantan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Byproduct Formation & Workup Protocols Ticket ID: ADM-AM-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview

The synthesis of 3-(aminomethyl)adamantan-1-ol is a critical transformation in the development of adamantane-based pharmacophores (e.g., DPP-4 inhibitors, antiviral agents). The structural rigidity of the adamantane cage, combined with the amphoteric nature of the amino-alcohol functionality, presents unique synthetic challenges.

The most robust synthetic route involves the reduction of 3-hydroxyadamantane-1-carbonitrile (or its corresponding amide). However, users frequently report yield losses due to three specific failure modes:

  • Dimerization: Formation of secondary amines during nitrile reduction.

  • Aluminum Entrapment: Formation of gelatinous emulsions during workup.

  • Solubility Issues: Product loss in aqueous layers due to high polarity.

This guide provides a self-validating protocol to eliminate these byproducts and maximize recovery.

Critical Control Points (Troubleshooting)

Issue A: The "Dimer" Problem (Secondary Amine Formation)

Symptom: LCMS shows a peak with mass


.
Root Cause:  During nitrile reduction, the intermediate imine  species is highly electrophilic. If the newly formed primary amine accumulates while imine is still present, they react to form a secondary amine (dimer).

The Fix: Alane In Situ Generation or High-Dilution Reverse Addition Standard


 (LAH) reduction is often too slow to prevent imine accumulation. We recommend generating Alane (

)
in situ or using a strict Reverse Addition protocol.
Mechanism of Failure vs. Success

G Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=N-Al) Nitrile->Imine + H- PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H- (Fast) Dimer Byproduct: Dimer (R-CH2-NH-CH2-R) Imine->Dimer - NH3 PrimaryAmine->Imine Nucleophilic Attack (Slow Addition)

Caption: The "Red Path" indicates the dimerization mechanism caused by the coexistence of product amine and intermediate imine.

Issue B: The "Gray Sludge" (Workup Failure)

Symptom: Upon adding water to quench the reaction, a gray, sticky precipitate forms that traps the product and prevents phase separation. Root Cause: Formation of polymeric aluminum hydroxides. The Fix: Rochelle's Salt (Sodium Potassium Tartrate) Workup. Tartrate acts as a bidentate ligand, breaking down the polymeric aluminum network into soluble monomeric complexes.

Optimized Protocol: Reduction of 3-Hydroxyadamantane-1-carbonitrile

This protocol is designed to minimize dimerization and ensure clean phase separation.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
3-Hydroxyadamantane-1-carbonitrile1.0Starting Material (SM)

(2.4M in THF)
3.0Reducing Agent

(Anhydrous)
1.0Optional: To generate Alane
THF (Anhydrous)10-15 VolSolvent
Rochelle's Salt (Sat. Aq.)N/AQuenching Agent
Step-by-Step Methodology
Phase 1: Reduction (Preventing Dimerization)
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • Charge Reductant: Add

    
     (3.0 eq) to anhydrous THF. Cool to 0°C.[1]
    
    • Pro-Tip: For maximum selectivity, add anhydrous

      
       (1.0 eq) here to generate 
      
      
      
      (Alane). Stir for 15 mins. Alane reduces nitriles faster than LAH, minimizing the imine lifespan [1].
  • Reverse Addition (Crucial): Dissolve the Nitrile (SM) in THF. Slowly add the SM solution into the hydride mixture.

    • Why? This ensures the Hydride is always in huge excess relative to the Nitrile, forcing the reaction immediately to the amine and preventing the amine-imine reaction.

  • Reflux: Warm to room temperature, then reflux for 3–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1%

    
    ).
    
Phase 2: The "Fieser" or "Rochelle" Quench

Do not just dump water in. Choose one method:

  • Method A (Rochelle's Salt - Recommended):

    • Cool reaction to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) dropwise until gas evolution ceases.

    • Stir vigorously for 2 hours. The gray emulsion will separate into two clear layers.

  • Method B (Fieser Method - Faster, but risky for polar amines):

    • For every x grams of

      
       used:
      
    • Add x mL Water.

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

    • Filter the granular white precipitate.

Phase 3: Isolation of Amphoteric Product

The product contains both an amine and an alcohol. It is highly soluble in water.

  • Don't toss the aqueous layer yet.

  • Saturate the aqueous layer with solid NaCl (Salting out).

  • Extract continuously with CHCl3:Isopropanol (3:1) or DCM for 12 hours if yield is low.

  • Dry organics over

    
     and concentrate.
    

Troubleshooting Decision Tree

Follow this logic flow if you encounter low yields.

Troubleshooting Start Low Yield / Impure Product CheckLCMS Check LCMS/NMR Start->CheckLCMS Dimer Peak at [2M-17] observed? (Secondary Amine) CheckLCMS->Dimer Yes Emulsion Workup was gelatinous? CheckLCMS->Emulsion No Dimer Sol1 Action: Switch to Reverse Addition or Alane (AlH3) reduction Dimer->Sol1 Yes AqLoss Product in Aqueous Layer? Emulsion->AqLoss No Sol2 Action: Use Rochelle's Salt Stir >2 hours Emulsion->Sol2 Yes Sol3 Action: Salt out aqueous layer (NaCl) Extract with CHCl3/IPA (3:1) AqLoss->Sol3 Likely

Caption: Diagnostic logic for common failure modes in amino-adamantanol synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

?
A: No.

is generally not strong enough to reduce nitriles to primary amines. It may reduce the nitrile to an amide or stop completely. If you require milder conditions, use

in combination with Cobalt(II) chloride (

) or Nickel chloride (

), though this often leads to lower yields of the adamantyl derivative due to steric bulk [2].

Q: Why is the 1-OH group not protected? A: The tertiary alcohol at the bridgehead (1-position) is sterically bulky and relatively unreactive toward


. It forms an alkoxide (

) during the reaction, which actually helps solubilize the intermediate. It is protonated back to the alcohol during the acidic/aqueous quench. Protection is usually unnecessary and adds two synthetic steps.

Q: I see a byproduct with Mass M-18. What is it? A: This indicates dehydration .[4] The tertiary alcohol has eliminated to form a double bond (likely toward the protoadamantene structure, as bridgehead double bonds are unstable per Bredt's rule, but rearrangements occur). This happens if the workup is too acidic or the reaction temperature is too high (


). Keep workup pH neutral or basic.

References

  • Brown, H. C., & Yoon, N. M. (1966). "Selective Reductions. I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride-Aluminum Chloride." Journal of the American Chemical Society. (Mechanistic basis for Alane superiority in avoiding dimers).

  • Caddick, S., et al. (2003). "Intermolecular Radical Addition to Nitriles." Tetrahedron Letters.
  • Vildagliptin Intermediate Synthesis. (2015). "Process for preparing 3-amino-1-adamantanol." Google Patents (CN104761456A). (Industrial context for amino-adamantane derivatives).

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General protocols and reagent comparisons).

Sources

Technical Support Center: 3-(Aminomethyl)adamantan-1-ol Stability & Handling

[1][2]

Introduction: The "Invisible" Intermediate

Welcome. If you are accessing this guide, you are likely encountering difficulties with 3-(Aminomethyl)adamantan-1-ol (CAS: 702-82-9).[1][2] As a Senior Application Scientist, I have seen this compound stall countless workflows—not because it is inherently unstable, but because its physicochemical behavior is often misunderstood.

This compound is a critical pharmacophore, most notably as the precursor to the DPP-4 inhibitor Vildagliptin .[1][3][4] Its structure—a lipophilic adamantane cage functionalized with a primary amine and a tertiary alcohol—creates a unique "solubility paradox" that complicates solution-phase experiments.[1]

This guide moves beyond standard SDS data to address the practical realities of keeping this molecule in solution, analyzing it accurately, and preventing silent degradation.

Part 1: Critical Solubility & Preparation Protocols

The Core Issue: Users frequently report "random" precipitation or inconsistent assay results. This is rarely chemical degradation; it is almost always a pH-dependent solubility failure .[1][2]

The Solubility Paradox

The adamantane cage is highly lipophilic.[5] While the amine and hydroxyl groups add polarity, they are insufficient to solubilize the bulky cage in neutral water.

  • High pH (>10): The amine is deprotonated (Free Base). The molecule is hydrophobic and will crash out of aqueous media.

  • Low pH (<9): The amine is protonated (

    
    ). The ionic charge forces the cage into solution.
    
Optimized Stock Solution Protocol

Do not attempt to dissolve the free base directly in neutral buffers (PBS, TBS).[1]

ParameterRecommendationScientific Rationale
Primary Solvent DMSO or Methanol The free base is soluble in polar organics.[1][2] Prepare 100 mM stocks here first.
Aqueous Dilution Acidic Buffer (pH < 4) Diluting DMSO stock into neutral PBS often causes immediate microprecipitation. Use 0.1% Formic Acid or Acetate Buffer.
Max Concentration < 10 mg/mL (Aqueous) Above this limit, even protonated forms may aggregate due to hydrophobic cage interactions (Van der Waals forces).
Sonication Mandatory The crystal lattice energy is high (MP ~265°C). Sonication breaks micro-aggregates that vortexing misses.
Visualization: The pH-Solubility Switch

The following diagram illustrates the critical equilibrium that dictates solution stability.

SolubilityEquilibriumFreeBaseFree Base Form(Neutral pH / High pH)INSOLUBLEProtonatedProtonated Salt Form(Acidic pH)SOLUBLEFreeBase->Protonated+ H+ (Acidification)PrecipitatePrecipitate / Aggregates(Assay Failure)FreeBase->PrecipitateIn Aqueous MediaProtonated->FreeBase+ OH- (Basification)

Figure 1: The pH-dependent solubility switch.[1] Maintaining the protonated state is critical for aqueous stability.

Part 2: Chemical Stability & Degradation[6]

Unlike many reactive intermediates, 3-(Aminomethyl)adamantan-1-ol is thermally robust.[1] However, it is chemically "sticky" and prone to specific environmental interactions.

The "Carbamate" Artifact (Air Sensitivity)

Primary amines react reversibly with atmospheric

  • Symptom: Appearance of a new peak in HPLC that disappears upon acidification.

  • Mechanism:

    
    [1][2]
    
  • Prevention: Store DMSO stocks under Argon/Nitrogen. Cap vials immediately.

Oxidation Risks

While the adamantane cage protects the tertiary alcohol, the primary amine is susceptible to oxidation over long periods, forming N-oxides or hydroxylamines, especially in the presence of trace metals.[1]

  • Stabilizer: Add 0.1 mM EDTA to aqueous buffers to chelate trace metals that catalyze oxidation.

Bridgehead Reactivity

The tertiary alcohol is at the C1 bridgehead. Due to Bredt's Rule , dehydration to an alkene is geometrically forbidden (extremely high energy). This makes the alcohol group exceptionally stable against elimination reactions that typically plague tertiary alcohols.

Part 3: Analytical Troubleshooting (HPLC/LC-MS)

The "Ghost Peak" Problem: This molecule lacks a chromophore (conjugated

invisible
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peak on HPLC (UV) Lack of ChromophoreDo not use UV. Switch to CAD (Charged Aerosol), ELSD , or RI detection. Alternatively, derivatize with OPA or FMOC.
Drifting Retention Time pH MismatchThe amine pKa is high (~10.5). If mobile phase pH is near pKa, the ionization state fluctuates. Buffer mobile phase to pH 2.5 (Formic Acid) or pH 11 (Ammonium Hydroxide).
Broad/Tailing Peaks Silanol InteractionsThe amine interacts with free silanols on the silica column. Use a base-deactivated column (e.g., C18 with end-capping) and add 0.1% TFA or TEA to the mobile phase.[1]
Extra Mass (+44 Da) Carbamate FormationSample absorbed

. Acidify sample to pH 2 to decarboxylate back to the amine before injection.
Recommended Analytical Workflow

For precise quantification (e.g., Vildagliptin impurity profiling), derivatization is the gold standard.

AnalyticalWorkflowSampleSample Preparation(Dissolve in MeOH)DerivDerivatization StepReagent: OPA or FMOC-ClTarget: Primary AmineSample->DerivMix & Incubate (5 min)HPLCHPLC SeparationC18 Column, Acidic Mobile PhaseDeriv->HPLCInjectDetectDetectionUV @ 340nm (OPA) or 265nm (FMOC)HPLC->DetectQuantify

Figure 2: Derivatization workflow to render the non-chromophoric amine visible by UV detection.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store the stock solution at -20°C indefinitely? A: In DMSO, yes, for up to 12 months. However, DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which may cause the free base to precipitate over time.[1] Aliquot your stocks to avoid this.

Q: Why does my solution turn slightly yellow over time? A: This indicates mild oxidation of the amine, likely forming trace N-oxides or azo-impurities.[1][2] While usually <1% of the mass, these impurities are highly colored. If purity is critical, repurify or prepare fresh stock.

Q: Is the tertiary alcohol reactive? Can I use it for conjugation? A: The C1-hydroxyl is sterically hindered and chemically stubborn.[1] It does not react easily like a primary alcohol. It requires strong acidic conditions to generate a carbocation for substitution (

References

  • ChemicalBook. (2025).[6][7] 3-Amino-1-adamantanol - Safety Data Sheet & Properties.

  • BenchChem. (2025).[8][9] Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.

  • PubChem. (2025). 3-Amino-1-adamantanol Compound Summary. National Library of Medicine.

  • Thermo Scientific Chemicals. (2025). 3-Amino-1-adamantanol Product Specifications.

  • Google Patents. (2021). Method for determining content of 3-amino-1-adamantanol in vildagliptin. CN112394127A.

how to remove unreacted starting materials from 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(Aminomethyl)adamantan-1-ol, a critical building block in medicinal chemistry. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently overcome common purification challenges.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove from my crude 3-(Aminomethyl)adamantan-1-ol?

The nature of unreacted starting materials will fundamentally depend on your synthetic route. Common pathways to 3-(Aminomethyl)adamantan-1-ol often involve the reduction of a nitrile or an amide, or the hydroxylation of an amino-adamantane precursor.[1][2][3][4]

Common Precursors and Starting Materials:

Starting Material/IntermediatePotential for Carryover into Final Product
1-Adamantanamine or its saltsHigh
3-Hydroxyadamantane-1-carbonitrileModerate
3-Hydroxyadamantane-1-carboxamideModerate
AdamantaneLow, but possible in multi-step syntheses

Troubleshooting Tip: Always begin by performing a preliminary analysis of your crude product, for instance, using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify the major components before selecting a purification strategy.

Q2: My crude product is an oil/waxy solid and I'm struggling with direct crystallization. What should I do?

This is a common issue, especially when residual starting materials or byproducts act as impurities that inhibit crystallization.

Expert Recommendation: An acid-base extraction is an excellent first step to purify your product and facilitate subsequent crystallization. This technique leverages the basicity of the primary amine in 3-(Aminomethyl)adamantan-1-ol to separate it from neutral or acidic impurities.[5][6][7][8]

Troubleshooting Guide: Purification Protocols

Problem: How can I effectively perform an acid-base extraction to isolate 3-(Aminomethyl)adamantan-1-ol?

Underlying Principle: The primary amine in your target compound can be protonated with an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will regenerate the neutral amine, which can then be extracted back into an organic solvent.[7][9]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 3-(Aminomethyl)adamantan-1-ol will move into the aqueous layer.[6]

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains non-basic impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is basic (pH > 10), which will precipitate the free amine.[7]

  • Back-Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., DCM or ethyl acetate) to recover the purified 3-(Aminomethyl)adamantan-1-ol.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visual Workflow of Acid-Base Extraction:

G cluster_0 Initial State cluster_1 Acidic Wash cluster_2 Basification & Re-extraction Crude Crude Product in Organic Solvent Wash_Acid Wash with 1 M HCl Crude->Wash_Acid Separate_1 Separate Layers Wash_Acid->Separate_1 Aqueous_1 Aqueous Layer (Protonated Amine) Separate_1->Aqueous_1 Product Organic_1 Organic Layer (Neutral Impurities) Separate_1->Organic_1 Impurities Basify Add NaOH (aq) to Aqueous Layer Aqueous_1->Basify Extract_2 Extract with Organic Solvent Basify->Extract_2 Separate_2 Separate Layers Extract_2->Separate_2 Aqueous_2 Aqueous Layer (Salts) Separate_2->Aqueous_2 Waste Organic_2 Organic Layer (Purified Product) Separate_2->Organic_2 Final Product

Caption: Workflow for the purification of 3-(Aminomethyl)adamantan-1-ol via acid-base extraction.

Problem: Acid-base extraction was successful, but I am still observing impurities. What is the next step?

For challenging separations, or to achieve very high purity, column chromatography is the recommended method.[10][11]

Expert Recommendation: Due to the polar nature of the amine and alcohol functionalities, a standard silica gel column can sometimes lead to peak tailing.[10] To mitigate this, you can either use a modified mobile phase or a different stationary phase.

Protocol 1: Column Chromatography on Silica Gel

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective for polar compounds.[12] To prevent streaking of the amine on the acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., DCM:MeOH:TEA 95:4.5:0.5).[10][13]

  • Procedure:

    • Prepare the column by packing a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, gradually increasing the polarity of the mobile phase.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography on Alumina

  • Stationary Phase: Basic or neutral alumina can be a good alternative to silica for purifying amines, as it minimizes the acid-base interactions that cause tailing.[13][14]

  • Mobile Phase (Eluent): Start with a non-polar solvent like hexanes or ethyl acetate and gradually increase the polarity with a more polar solvent like ethanol.

  • Procedure: The procedure is analogous to that for silica gel chromatography.

Comparative Eluent Systems for Chromatography:

Stationary PhaseRecommended Eluent SystemRationale
Silica GelDichloromethane/Methanol with 0.5% TriethylamineThe basic additive neutralizes acidic sites on the silica, improving peak shape for amines.[10]
Alumina (Neutral/Basic)Ethyl Acetate/EthanolAlumina is less acidic than silica, making it inherently more suitable for the separation of basic compounds.[14]
Problem: My final product is pure, but I need a crystalline solid for characterization and storage. How can I crystallize 3-(Aminomethyl)adamantan-1-ol?

Adamantane derivatives are known for their high propensity to crystallize due to their rigid, cage-like structure.[15][16][17] If your purified product is an oil or amorphous solid, selecting the right solvent system is key.

Expert Recommendation: A solvent/anti-solvent system is often effective. The goal is to dissolve the compound in a good solvent at an elevated temperature and then add a miscible anti-solvent to induce crystallization upon cooling.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Experiment with small amounts of your product to find a suitable solvent in which it is soluble when hot but sparingly soluble when cold (e.g., isopropanol, acetonitrile).[18] Also, identify an anti-solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether).

  • Dissolution: Dissolve the purified product in a minimal amount of the hot solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

A patent for a related compound, 3-amino-1-adamantane alcohol, suggests recrystallization from ethyl acetate.[19]

Troubleshooting Crystallization:

IssuePotential CauseRecommended Solution
Oiling OutThe solution is too supersaturated, or the cooling is too rapid.Add a small amount of the good solvent to redissolve the oil, then cool more slowly.
No Crystals FormThe solution is not sufficiently supersaturated.Slowly evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor RecoveryThe product has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature. Minimize the amount of solvent used for dissolution.

References

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization.RSC Publishing.
  • Acid–base extraction.Wikipedia.
  • Acid-Base Extraction | Purpose, Theory & Applications.Study.com.
  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.PMC.
  • Adamantane derivatives and process for producing the same.Google Patents.
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.Beilstein-Institut.
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.
  • Acid and Base Extraction.Confluence.
  • Amine workup.Reddit.
  • How do I purify ionizable organic amine compounds using flash column chromatography?Biotage.
  • Synthesis of Rigid Multivalent Scaffolds Based on Adamantane.PMC.
  • Chromatography: Solvent Systems For Flash Column.University of Rochester.
  • Very polar compound purification using aqueous normal-phase flash column chromatography.Biotage.
  • Column chromatography.University of Calgary.
  • Column Chromatography of Compound with Amine and Carboxylic Acid.Reddit.
  • 3-Amino-1-Adamantanol.Molbase.
  • 3-Amino-1-adamantanol | 702-82-9.ChemicalBook.
  • 24.6: Synthesis of Amines.Chemistry LibreTexts.
  • 3-amino-1-adamantanol and synthesis method thereof.Patsnap.
  • Workup: Amines.University of Rochester.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).ResearchGate.
  • Method for preparing 3-amino-1-adamantane alcohol.Google Patents.

Sources

dealing with emulsions during the extraction of 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Surfactant Problem"

Why is this happening? You are likely encountering persistent emulsions because 3-(Aminomethyl)adamantan-1-ol is, structurally, a surfactant. It possesses a bulky, lipophilic adamantane "tail" and two polar "heads" (the hydroxyl and aminomethyl groups).

  • The Lipophile: The adamantane cage (logP ~2.0–4.0 depending on substitution) drives the molecule into the organic phase.

  • The Hydrophile: The amine (pKa ~10.5) and hydroxyl groups hydrogen bond with water.

When the pH is not strictly controlled, or when the density difference between phases is insufficient, the molecule aligns at the liquid-liquid interface, lowering interfacial tension and stabilizing water droplets within the organic phase (or vice versa). This guide provides the protocols to break these emulsions and prevent them in future batches.

Troubleshooting & Diagnostics (Q&A)

Q1: "I have a thick, milky 'rag layer' between my aqueous and organic phases. How do I resolve this without losing product?"

A: The "rag layer" usually consists of stabilized emulsion droplets and fine particulates. Immediate Fix (The Celite Filtration Method):

  • Do not attempt to pipette the rag layer off; you will lose yield.

  • Prepare a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

  • Filter the entire biphasic mixture (aqueous + organic + rag layer) through the Celite pad under weak vacuum.

  • Rinse the pad with fresh organic solvent (e.g., DCM or MTBE).

  • Result: The particulates stabilizing the emulsion will be trapped in the Celite. The filtrate in the flask will separate cleanly into two clear layers.

Q2: "The phases are separating, but it takes hours. How can I speed this up?"

A: This is a viscosity and density issue. Immediate Fix (Salting Out):

  • Add saturated NaCl brine to the mixture.

  • Mechanism: This increases the density of the aqueous phase (increasing

    
    ) and the ionic strength. The high ionic strength "salts out" the organic components, forcing the adamantane derivative into the organic layer and disrupting the solvation shell that stabilizes the emulsion.
    
Q3: "I am using DCM (Dichloromethane), and the emulsion is particularly stubborn."

A: DCM is a common culprit. Its density (1.33 g/mL) is often too close to the density of the basic aqueous extraction matrix (which can range from 1.1 to 1.3 g/mL depending on salt content). Recommendation: If the densities are matched, gravity cannot separate the phases.

  • Dilute: Add a lighter co-solvent like MTBE or Toluene to the organic phase to lower its density.

  • Invert: If the aqueous layer is very heavy (saturated NaOH/NaCl), the DCM layer might actually be the top layer. Verify phase identity by adding a drop of water.

Core Protocols: Breaking & Preventing Emulsions[1][2]

Protocol A: The pH Swing (Critical for Amines)

The ionization state of the amine is the primary driver of surfactant behavior. If the pH is near the pKa (~10.5), you have a mixture of charged (surfactant-like) and neutral species.

ParameterTarget ValueReason
Extraction pH > 12.5 Ensures amine is 99.9% deprotonated (neutral).
Reagent 2M or 5M NaOHCarbonates (pH ~9-10) are often insufficient.
Verification pH Paper/ProbeDo not guess. Check the aqueous layer directly.

Step-by-Step:

  • Cool the mixture to 0°C (exothermic reaction).

  • Slowly add NaOH solution while stirring until pH > 12.5.

  • Extract immediately. Prolonged exposure to high base can sometimes lead to side reactions, though adamantanes are generally robust.

Protocol B: Optimized Solvent Selection

Moving away from DCM can eliminate emulsion risks entirely.

Solvent SystemDensity (g/mL)Emulsion RiskRecommendation
DCM 1.33High Avoid if possible. Prone to density matching.
2-MeTHF 0.86Low Preferred. Excellent solubility for adamantanes; clean separation.
MTBE 0.74Very Low Good alternative. Forms sharp interface.
Toluene 0.87Low Good, but harder to remove (high BP).

Visual Troubleshooting Workflow

The following logic tree outlines the decision process for resolving phase separation issues in real-time.

EmulsionTroubleshooting Start Start: Emulsion Detected CheckPH Check Aqueous pH Start->CheckPH IsBasic Is pH > 12? CheckPH->IsBasic AdjustPH Adjust to pH 12-14 (Add NaOH) IsBasic->AdjustPH No CheckSolids Visible Particulates? IsBasic->CheckSolids Yes AdjustPH->CheckPH FilterCelite Filter through Celite 545 CheckSolids->FilterCelite Yes CheckDensity Check Solvent Density CheckSolids->CheckDensity No Success Phase Separation Achieved FilterCelite->Success AddBrine Add Saturated Brine (Salting Out) CheckDensity->AddBrine Density Diff > 0.1 ChangeSolvent Dilute with MTBE/Toluene or Switch to 2-MeTHF CheckDensity->ChangeSolvent Density Diff < 0.1 AddBrine->Success ChangeSolvent->Success

Figure 1: Decision tree for diagnosing and resolving emulsion issues during adamantane amine extraction.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 658645, 3-Amino-1-adamantanol. Retrieved October 26, 2023, from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1979).[1] Tertiary Alcohols from Hydrocarbons by Ozonation on Silica Gel: 1-Adamantanol. Org. Synth. 1979, 59, 176.[1] Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Characterization of Impurities in 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analysis of 3-(Aminomethyl)adamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity characterization for this unique aliphatic amine. Here, we synthesize established analytical methodologies with practical, field-proven insights to help you identify, quantify, and troubleshoot impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 3-(Aminomethyl)adamantan-1-ol sample?

The impurity profile is heavily dependent on the synthetic route used. Common synthesis pathways for related adamantane structures, like 3-amino-1-adamantanol, often start from adamantane or amantadine and involve nitration, hydrolysis, and reduction steps.[1][2][3] Therefore, impurities can be broadly categorized.

Table 1: Potential Impurities in 3-(Aminomethyl)adamantan-1-ol

Impurity CategoryPotential CompoundsLikely Source
Starting Materials Adamantane, Amantadine, Adamantane Carboxylic AcidIncomplete reaction or carryover.[1][4]
Intermediates N-acetylated intermediates, Nitrated adamantanesIncomplete hydrolysis or reduction steps.[4][5]
By-products Di-substituted adamantanes, Isomeric impuritiesNon-specific reactions during functionalization (e.g., nitration, oxidation).[6]
Reagents Residual acids (H₂SO₄, HNO₃), bases, or solventsCarryover from work-up and purification steps.[7]
Degradation Products Oxidation products (e.g., ketones, N-oxides)Exposure to air, light, or harsh thermal/pH conditions.[8][9]

Below is a diagram illustrating the potential sources of these impurities.

cluster_0 Synthesis Process cluster_1 Impurity Sources Start Starting Materials (e.g., Adamantane) Inter Intermediates (e.g., N-acetylated compounds) Start->Inter Reaction Steps Imp_Start Unreacted Starting Materials Start->Imp_Start Imp_Byprod Reaction By-products (e.g., Isomers) Final Final Product 3-(Aminomethyl)adamantan-1-ol Inter->Final Final Steps Imp_Inter Residual Intermediates Inter->Imp_Inter Imp_Reagent Reagents & Solvents Imp_Deg Degradation Products Final->Imp_Deg

Caption: Sources of impurities in the synthesis of 3-(Aminomethyl)adamantan-1-ol.

Q2: I don't see any peaks when I inject my sample on our standard reverse-phase HPLC-UV system. Is my sample pure?

Not necessarily. The adamantane cage and the aminomethyl group lack a significant chromophore, meaning they do not absorb UV light strongly.[10] Therefore, a standard HPLC-UV detector will likely not detect the main compound or its structurally similar impurities.

Troubleshooting:

  • Use a Universal Detector: Employ detectors not reliant on UV absorbance, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Derivatization: Introduce a chromophore by reacting your sample with a derivatizing agent before HPLC analysis. A common method for primary amines is reaction with o-phthalaldehyde (OPA).[10] See the detailed protocol in the Troubleshooting Guides section.

Q3: How can I distinguish between a process-related impurity and a degradation product?

This is a critical question for process optimization and stability testing.

  • Process-Related Impurities are typically found in freshly synthesized batches. Their levels should be consistent across batches made with the same process and can often be linked to starting materials or intermediates.[11]

  • Degradation Products form over time due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[8][12]

Strategy:

  • Analyze a Fresh Batch: Profile a newly synthesized and purified batch to establish a baseline of process-related impurities.

  • Perform Forced Degradation Studies: Intentionally expose the sample to harsh conditions to generate degradation products.[13] Any new peaks that appear are potential degradants. This is mandated by regulatory bodies like the ICH to demonstrate the stability-indicating nature of your analytical method.[8][13]

In-Depth Troubleshooting Guides & Protocols

Method 1: HPLC with Pre-column Derivatization (for UV Detection)

This is the gold standard when a universal detector is unavailable. The goal is to attach a UV-active molecule to the primary amine of 3-(Aminomethyl)adamantan-1-ol and its amine-containing impurities.

Causality: The reaction of o-phthalaldehyde (OPA) with a primary amine in the presence of a thiol (like 3-mercaptopropionic acid) rapidly forms a highly fluorescent and UV-active isoindole derivative, enabling sensitive detection.[10]

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 9.5 with a concentrated NaOH solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (3-MPA). Mix well. This reagent is stable for about one week when stored refrigerated and protected from light.

  • Sample and Standard Preparation:

    • Accurately prepare a stock solution of your 3-(Aminomethyl)adamantan-1-ol sample and reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 methanol:water).

    • Create working solutions from the stock to fall within the expected calibration range (e.g., 1-100 µg/mL).[10]

  • Derivatization Procedure (can be automated):

    • In an autosampler vial, mix 100 µL of your sample/standard solution with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature.[10] Critical Step: Timing is crucial as the derivative can be unstable over long periods. Ensure consistent timing between standards and samples.

    • Immediately inject a defined volume (e.g., 20 µL) into the HPLC system.

  • Data Analysis:

    • Quantify impurities based on their peak area relative to the main peak (area percent) or against a qualified reference standard if available.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column suitable for separating the derivatized, non-polar products.
Mobile Phase A 0.05 M Sodium Acetate, pH 6.5Buffered aqueous phase to maintain consistent peak shape.
Mobile Phase B Acetonitrile/Methanol (50:50)Organic phase for elution.
Gradient 30% B to 90% B over 20 minA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 338 nmWavelength of maximum absorbance for the OPA-amine derivative.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique, particularly for identifying volatile and thermally stable impurities. It does not require derivatization for this compound.[14]

Causality: The compound is volatilized in a heated inlet and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[15]

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[14]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • System Suitability: Before running samples, inject a known standard to verify retention time, peak shape, and detector response.

Table 3: Recommended Starting GC-MS Conditions

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column that separates based on boiling point; robust for general impurity screening.[14]
Inlet Temp. 250 °CEnsures complete volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading with the main component.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas.
Oven Program 100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A standard program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[15]
Mass Scan Range 40-450 amuCovers the expected mass range of the parent compound and potential impurities.[15]
  • Data Interpretation:

    • Identify the main peak in the Total Ion Chromatogram (TIC).

    • Analyze the mass spectrum of each impurity peak. The fragmentation of adamantane derivatives is often characterized by a stable adamantyl cation.[15]

    • Compare fragmentation patterns to known libraries (e.g., NIST) and literature data for tentative identification.

The following diagram provides a workflow for troubleshooting common analytical issues.

Start Analytical Issue Encountered (e.g., No Peaks, Poor Resolution) Check_Method Is the analytical method appropriate for the analyte? Start->Check_Method Check_System Is the instrument performing correctly? Check_Method->Check_System Yes No_Chromophore Analyte lacks a chromophore. Action: Use universal detector (MS, CAD) or derivatize. Check_Method->No_Chromophore No (HPLC-UV) Wrong_Technique Analyte is not suitable for the technique (e.g., non-volatile for GC). Action: Switch to HPLC or other. Check_Method->Wrong_Technique No (GC/HPLC) System_Suitability Run system suitability test. (e.g., inject standard) Check_System->System_Suitability Pass System Passes System_Suitability->Pass Fail System Fails System_Suitability->Fail Optimize_Method Optimize method parameters (e.g., gradient, temperature, pH) Pass->Optimize_Method Troubleshoot_Hardware Troubleshoot hardware (e.g., check for leaks, blockages, detector lamp) Fail->Troubleshoot_Hardware

Caption: Troubleshooting workflow for analytical issues.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of unknown impurities, provided they can be isolated or are present at a sufficient concentration (>1-5%).[16]

Causality: NMR detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[16]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD, or CDCl₃). The choice of solvent is critical to avoid obscuring key signals.

    • Filter the solution into an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (often using DEPT to differentiate CH, CH₂, and CH₃ groups).

    • If unknown impurities are present at significant levels, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish atom connectivity.

  • Data Interpretation:

    • Confirm Parent Structure: Compare the obtained spectra with a reference spectrum of 3-(Aminomethyl)adamantan-1-ol. The highly symmetric adamantane cage gives rise to characteristic signals.[17]

    • Identify Impurity Signals: Look for new, unexpected signals. The integration of ¹H signals can be used to estimate the relative molar quantity of an impurity if a signal from both the impurity and the main compound are well-resolved.

    • Structural Elucidation: Analyze the chemical shifts, coupling constants, and 2D correlations of the impurity signals to piece together its structure. For example, the loss of the -CH₂NH₂ signal and the appearance of a signal in the aldehyde region could indicate oxidative deamination.

Forced Degradation Studies: A Practical Guide

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][13] The goal is to achieve 5-20% degradation of the active substance.[13]

Table 4: Standard Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hours to daysNot typically susceptible, but impurities with labile groups may react.
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for several hours to daysNot typically susceptible.
Oxidation 3% H₂O₂Room temperature for up to 7 days[9]Oxidation of the primary amine to N-oxide or other species. Oxidation of tertiary C-H bonds on the adamantane cage.
Thermal Dry Heat (e.g., 105 °C)Several daysGeneral decomposition.
Photostability ICH Q1B conditions (exposure to UV/Vis light)Per ICH guidelines[13]Photochemical reactions, often involving radical mechanisms.

Workflow:

  • Prepare solutions of your sample under each stress condition. Include a control sample in the same solvent kept at normal conditions.

  • Monitor the samples at various time points using one of the analytical methods described above (e.g., HPLC).

  • Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants).

  • Aim for a mass balance close to 100% to ensure all major degradants are detected.

References

  • Benchchem. (n.d.). Comparative Analysis of 3-(Hydroxymethyl)adamantan-1-ol and Structurally Related Adamantane Derivatives.
  • ChemicalBook. (n.d.). 3-Amino-1-Adamantanol.
  • ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
  • Benchchem. (n.d.). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
  • ChemicalBook. (n.d.). 3-Amino-1-adamantanol Chemical Properties,Uses,Production.
  • BOC Sciences. (n.d.). Adamantane Impurities.
  • Slepenkin, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC.
  • Patsnap. (n.d.). 3-amino-1-adamantanol and synthesis method thereof.
  • Google Patents. (n.d.). CN104761456A - Preparation method of 3-amino-1-adamantanol.
  • PMC. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
  • Benchchem. (n.d.). Application Note: GC/MS Analysis of 1-Iodoadamantane Reaction Products.
  • SciSpace. (2016). Forced Degradation Studies.
  • ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA).
  • ChemicalBook. (n.d.). Adamantane(281-23-2) 1H NMR spectrum.
  • Waters. (n.d.). Impurities Application Notebook.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Patel, K. et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Research and Reviews. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • PubChem. (n.d.). 3-Amino-1-adamantanol.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Veeprho. (n.d.). 3-Amino-1-adamantanol hydrochloride.
  • Al-Mutairi, A. A., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds.
  • Patel, N. N., & Kothari, C. S. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.

Sources

Validation & Comparative

Technical Guide: High-Resolution Mass Spectrometry of 3-Amino-1-Adamantanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-1-adamantanemethanol (AAM) is a critical bifunctional adamantane scaffold used in the synthesis of antiviral agents and peptide mimetics. Its structural rigidity and lack of a conjugated


-system render traditional detection methods (HPLC-UV) ineffective due to poor chromophore activity. While Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, it necessitates derivatization to mitigate peak tailing caused by hydrogen bonding of the hydroxyl and amine groups.

This guide establishes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) as the superior analytical standard. By leveraging Electrospray Ionization (ESI) in positive mode, researchers can achieve sub-ppm mass accuracy, eliminating the need for derivatization while providing unambiguous structural validation against oxidative impurities.

Part 1: The Analytical Challenge

The analysis of AAM presents a "perfect storm" of analytical difficulties:

  • UV Transparency: The saturated adamantane cage (

    
    ) absorbs negligibly above 200 nm, making standard HPLC-UV (254 nm) useless.
    
  • Polymorphism & Isomerism: Distinguishing AAM from its structural isomers (e.g., 3-amino-1-adamantanol methylated at the oxygen) requires precise fragmentation patterns.

  • Ionization Competition: The molecule contains both a basic amine (proton acceptor) and a primary alcohol (proton donor/acceptor), requiring careful pH control in the mobile phase to optimize ionization efficiency.

Part 2: Technology Comparison

The following table objectively compares LC-HRMS against the two most common alternatives: Derivatized GC-MS and HPLC-RI (Refractive Index).

FeatureLC-HRMS (Orbitrap/Q-TOF) GC-MS (Single Quad) HPLC-RI / ELSD
Sample Prep Minimal (Dilute & Shoot)Complex (Requires BSTFA/TMS derivatization)Minimal
Sensitivity High (pg/mL range)Medium (ng/mL range)Low (

g/mL range)
Specificity Exact Mass (<5 ppm) Nominal Mass (Unit resolution)Non-specific (Universal)
Throughput High (5-8 min run)Low (30+ min for derivatization + run)Medium
Structural ID MS/MS FragmentationEI Spectral Library MatchRetention Time Only
Primary Risk Matrix Effects (Ion Suppression)Incomplete Derivatization / Thermal DegradationBaseline Drift / Low Sensitivity

Senior Scientist Verdict:

"While GC-MS is the historical standard for adamantane derivatives, the requirement for silylation introduces variability. LC-HRMS is the recommended validated method for pharmaceutical QC and impurity profiling because it measures the native molecule with isotopic fidelity."

Part 3: Method Development & Optimization

Ionization Source Selection

For AAM (


), Electrospray Ionization (ESI)  in positive mode (

) is superior to APCI.
  • Mechanism: The primary amine at position 3 is easily protonated (

    
    ).
    
  • Mobile Phase Additive: Use 0.1% Formic Acid . This lowers the pH to

    
    , ensuring the amine is fully protonated (
    
    
    
    ), maximizing sensitivity. Avoid Trifluoroacetic Acid (TFA) as it causes signal suppression in MS.
Chromatographic Separation

Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a high-strength silica C18 column capable of retaining polar amines.

  • Stationary Phase: Amide-functionalized HILIC or Pentafluorophenyl (PFP) columns provide better retention for the polar amino-alcohol than standard C18.

  • Mobile Phase B: Acetonitrile (ACN) is preferred over Methanol to maintain lower backpressure and sharper peak shapes for adamantanes.

Part 4: Fragmentation & Structural Elucidation

Understanding the fragmentation of AAM is crucial for confirming identity.

Target Exact Mass (


): 
  • Formula:

    
     (Protonated)
    
  • Calculated Mass: 182.1539 Da

Key Fragmentation Pathways (MS/MS):

  • Water Loss (Neutral Loss -18.01 Da):

    • 
       (
      
      
      
      )
    • Mechanism:[1][2] Cleavage of the hydroxymethyl group or elimination of the hydroxyl.

  • Ammonia Loss (Neutral Loss -17.03 Da):

    • 
       (
      
      
      
      )
    • Mechanism:[1][2] Cleavage of the primary amine, leaving a tertiary carbocation on the cage.

  • Cage Disintegration:

    • Characteristic adamantane cage fragments appear at m/z 135.11 (

      
      ), m/z 107.08 , and m/z 93.07 .
      

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by including a "system suitability" check using the isotopic pattern.

Reagents:

  • Reference Standard: 3-Amino-1-adamantanemethanol (>98% purity).[3]

  • Solvents: LC-MS Grade Water, Acetonitrile, Formic Acid.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg AAM in 1 mL of 50:50

    
    :ACN. Vortex for 30s.
    
  • Dilution: Dilute to 100 ng/mL with 0.1% Formic Acid in Water.

  • LC Parameters:

    • Column: Waters XBridge Amide (2.1 x 100 mm, 2.5

      
      m).
      
    • Gradient: 95% ACN (Hold 1 min)

      
       50% ACN over 5 mins.
      
    • Flow: 0.3 mL/min.

  • MS Parameters (Orbitrap Example):

    • Res: 70,000 FWHM.

    • Scan Range: 100–500 m/z.

    • HCD Energy: Stepped 20, 35, 50 eV.

  • Validation Check (The "Trust" Step):

    • Check the A+1 isotope peak (Carbon-13).

    • For

      
      , the A+1 peak at 183.157 Da  should be approximately 12.1%  of the intensity of the parent peak. If >15%, suspect co-eluting impurity.
      

Part 6: Visualizations

Diagram 1: Analytical Decision Matrix

Caption: Decision logic for selecting HRMS versus GC-MS based on sample purity and throughput needs.

DecisionMatrix Start Sample: 3-Amino-1-adamantanemethanol Goal Define Analytical Goal Start->Goal Quant Trace Impurity Profiling (<0.1%) Goal->Quant High Sensitivity Bulk Bulk Purity / Volatiles Goal->Bulk Routine QC Direct Direct Injection (Acidic Mobile Phase) Quant->Direct Deriv Requires Silylation (BSTFA + 60°C) Bulk->Deriv HRMS LC-HRMS (Orbitrap/Q-TOF) Method of Choice Result1 Valid Structural ID HRMS->Result1 Exact Mass + Isotope Pattern GCMS GC-MS (Derivatization) Result2 Fragment ID Only GCMS->Result2 Library Match (EI) Deriv->GCMS Direct->HRMS

Diagram 2: HRMS Fragmentation Pathway

Caption: Proposed ESI+ fragmentation mechanism for [M+H]+ 182.1539.

Fragmentation Parent Precursor [M+H]+ m/z 182.1539 (C11H20NO) LossWater Loss of H2O m/z 164.143 (C11H18N) Parent->LossWater -18.01 Da (Side Chain) LossAmmonia Loss of NH3 m/z 165.127 (C11H17O) Parent->LossAmmonia -17.03 Da (Amine Cleavage) Cage Adamantane Cage m/z 135.116 (C10H15) LossWater->Cage Cage Collapse LossAmmonia->Cage Cage Collapse

References

  • PubChem. (2025).[4] Compound Summary: 3-Amino-1-adamantanol (Related Structure).[1][5][6] National Library of Medicine. [Link]

  • Arome Science. (2024). GC-MS vs LC-MS: How to Choose for Metabolomics and Polar Amines.[Link]

  • ResolveMass Laboratories. (2025). Comparative Analysis: GC-MS vs LC-MS for Pharmaceutical Impurities.[Link]

Sources

comparing the biological activity of 3-(Aminomethyl)adamantan-1-ol with amantadine

[1]

Executive Summary

  • Amantadine (1-adamantanamine): A lipophilic, rigid cage amine that crosses the blood-brain barrier (BBB) efficiently.[1] It acts as an Influenza A M2 proton channel blocker and a non-competitive NMDA receptor antagonist.[1]

  • 3-(Aminomethyl)adamantan-1-ol: A polar, extended analog.[1] The addition of a hydroxyl group (C1) and a methylene spacer (C3) significantly reduces lipophilicity and alters steric fit.[1] It is not a marketed drug but a critical building block used to improve the water solubility and selectivity of adamantane-containing ligands (e.g., in GPCR antagonists and enzyme inhibitors).[1]

Quick Comparison Matrix
FeatureAmantadine3-(Aminomethyl)adamantan-1-ol
CAS Registry 768-94-567496-96-2 (Free base) / 128487-54-7 (HCl)
Structure 1-NH₂-Adamantane1-OH, 3-CH₂NH₂-Adamantane
LogP (Predicted) ~2.4 (Lipophilic)~0.1 – 0.5 (Hydrophilic)
BBB Permeability HighLow (due to polarity)
Primary Utility Clinical Drug (Antiviral/Neuro)Medicinal Chemistry Scaffold / Intermediate

Chemical Structure & Physicochemical Divergence[1]

The biological activity differences stem directly from two structural modifications:

  • Hydroxylation (1-OH): Introduces a hydrogen bond donor/acceptor, drastically lowering LogP.[1] This reduces non-specific membrane partitioning and CNS penetration compared to Amantadine.[1]

  • Homologation (3-CH₂NH₂): Converts the rigid amine of Amantadine into a more flexible primary amine.[1] This "wobble" allows for different binding modes in enzyme pockets (e.g., DPP-4 or VAP-1 targets) compared to the rigid fit required for the M2 channel.[1]

Structural Logic Diagram (DOT)

AdamantaneSARAmantadineAmantadine(1-adamantanamine)LipophilicityLipophilicity (LogP)Amantadine->LipophilicityHigh (~2.4)StericsSteric Fit / FlexibilityAmantadine->StericsRigid, CompactTarget3-(Aminomethyl)adamantan-1-olTarget->LipophilicityLow (<0.5) due to -OHTarget->StericsFlexible -CH2- ArmM2_ChannelM2 Channel Blockade(Antiviral)Target->M2_ChannelLoss of Activity(Too Polar)SolubilityAqueous SolubilityTarget->SolubilitySignificantly EnhancedLipophilicity->M2_ChannelRequired for Pore Binding

Figure 1: Structure-Activity Relationship (SAR) flow illustrating how the modifications in 3-(Aminomethyl)adamantan-1-ol alter its physicochemical properties and target suitability.

Biological Activity Analysis

A. Antiviral Activity (Influenza A M2 Channel)[1][7][8][9]
  • Amantadine: Binds to the transmembrane pore of the M2 protein via hydrophobic interactions and hydrogen bonding with His37.[1] It physically occludes the channel.[1]

  • 3-(Aminomethyl)adamantan-1-ol:

    • Inferred Activity: Negligible. The M2 channel pore is highly hydrophobic.[1] The introduction of the 1-hydroxyl group disrupts the hydrophobic interaction required for high-affinity binding.[1] Furthermore, the extension of the amine (aminomethyl) creates steric clashes within the narrow pore.[1]

    • Data Support: Studies on adamantane derivatives consistently show that polar substitutions (like -OH) on the cage drastically reduce anti-influenza potency [1].[1]

B. Neurological Activity (NMDA Receptor)[1]
  • Amantadine: Acts as a low-affinity, uncompetitive NMDA receptor antagonist.[1] It enters the open channel and blocks ion flow.[1]

  • 3-(Aminomethyl)adamantan-1-ol:

    • Inferred Activity: Reduced. While the amine is still present (essential for channel blocking), the hydroxyl group reduces the molecule's ability to traverse the lipid bilayer to reach the CNS.[1] Even if injected directly, the polarity often reduces affinity for the hydrophobic binding site within the NMDA receptor pore.[1]

    • Utility: This compound is often used to synthesize peripheral NMDA antagonists or to link the adamantane cage to other moieties (e.g., peptides) without crossing the BBB.[1]

C. Medicinal Chemistry Utility (The Core Application)

Unlike Amantadine, 3-(Aminomethyl)adamantan-1-ol is valued as a linker .[1]

  • Vildagliptin Analogs: While Vildagliptin uses 3-amino-1-adamantanol, the aminomethyl variant is used to probe the "spacer effect" in DPP-4 inhibitors, testing if extending the amine improves the fit in the catalytic pocket.[1]

  • Opioid Receptor Antagonists: The scaffold appears in patents for mu-opioid receptor antagonists, where the adamantane group provides bulk, and the hydroxyl group modulates solubility to prevent excessive CNS accumulation (peripheral restriction) [2].[1]

Experimental Protocols

To validate the differences described above, the following protocols are recommended for characterizing 3-(Aminomethyl)adamantan-1-ol in comparison to Amantadine.

Protocol 1: LogP Determination (Shake-Flask Method)

Objective: To quantify the lipophilicity difference, confirming the "polar scaffold" status of the target.

  • Preparation: Prepare saturated octanol and water (phosphate buffer pH 7.[1]4) phases.

  • Dissolution: Dissolve 1 mg of Amantadine (Control) and 1 mg of 3-(Aminomethyl)adamantan-1-ol in 5 mL of the octanol phase.

  • Equilibration: Add 5 mL of the aqueous phase. Vortex for 1 hour at 25°C.[1]

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (or LC-MS for the aminomethyl derivative due to weak UV chromophore).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).[1]

  • Calculation:

    
    [1]
    
    • Expected Result: Amantadine LogP

      
       2.0–2.5; 3-(Aminomethyl)adamantan-1-ol LogP < 0.5.[1]
      
Protocol 2: Cytotoxicity Assay (MDCK Cells)

Objective: To verify that the polar derivative exhibits lower cellular toxicity (a common advantage of hydroxylated adamantanes).

  • Seeding: Seed MDCK cells (Madin-Darby Canine Kidney) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with serial dilutions (1 µM – 500 µM) of both compounds.[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate CC50 (50% Cytotoxic Concentration).[1][2][3]

    • Causality: Amantadine often shows cytotoxicity at high concentrations (>100 µM) due to lysosomotropism (membrane disruption).[1] The hydrophilic 3-(Aminomethyl)adamantan-1-ol accumulates less in lysosomes, likely resulting in a higher CC50 (safer profile).[1]

References

  • PubChem Compound Summary. (2024). 3-(Aminomethyl)adamantan-1-ol hydrochloride (CID 2835848).[1][4] National Center for Biotechnology Information.[1] Link[1]

  • Theravance Biopharma. (2014).[1] 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.[1] U.S. Patent US8664242B2.[1] (Demonstrates use of the scaffold in peripheral opioid antagonists). Link

  • Sigma-Aldrich. (2024).[1][5][6] Product Specification: 3-(Aminomethyl)adamantan-1-ol.[1][4][7]Link (Note: Link directs to related adamantanol products for specification verification).[1]

  • BenchChem. (2025).[1][3][8] Comparative Guide to Biological Activities of Adamantane Derivatives. (General reference for adamantane SAR). Link[1]

Optimization and Validation of a Nitrile-Based Synthetic Route for 3-(Aminomethyl)adamantan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The adamantane scaffold is a cornerstone of modern medicinal chemistry, serving as a critical lipophilic pharmacophore in DPP-4 inhibitors (e.g., Vildagliptin analogs), NMDA receptor antagonists, and antiviral agents. Specifically, 3-(Aminomethyl)adamantan-1-ol represents a high-value bifunctional building block. Its unique geometry—possessing both a polar hydroxyl group and a reactive primary amine separated by a rigid cage—allows for precise spatial positioning of drug binding elements.

However, the synthesis of 1,3-disubstituted adamantanes is historically plagued by the "selectivity problem." Classical routes rely on harsh halogenation or the Ritter reaction, which suffer from poor atom economy, hazardous waste streams (bromine/sulfuric acid), and difficult purification of the 1,3-isomer from the 1,2-isomer byproducts.

This guide validates a New Synthetic Route (Method B) based on the Direct C-H Hydroxylation of 1-Adamantanecarbonitrile followed by Catalytic Hydrogenation . We compare this against the Legacy Bromination Route (Method A) to demonstrate superior yield, safety, and process scalability.

Comparative Route Analysis

Method A: The Legacy Route (Bromination-Amidation)

The Industry Standard

This route typically begins with 1-adamantanecarboxylic acid.[1] It relies on a radical bromination to install functionality at the 3-position, followed by a sequence of functional group interconversions.

  • Bromination: 1-Adamantanecarboxylic acid

    
     3-Bromo-1-adamantanecarboxylic acid.
    
  • Hydrolysis: Base-mediated hydrolysis to 3-Hydroxy-1-adamantanecarboxylic acid.

  • Amidation: Activation (SOCl

    
    ) and reaction with NH
    
    
    
    to form the amide.
  • Reduction: Reduction of the amide (LiAlH

    
    ) to the target amine.
    

Critical Flaws:

  • Safety: Use of elemental bromine and lithium aluminum hydride (LAH) poses significant scale-up risks.

  • Selectivity: Bromination often yields 10-15% of the unwanted 4-bromo isomer.

  • Waste: High E-factor due to stoichiometric aluminum/boron waste.

Method B: The New Route (Nitrile C-H Oxidation)

The Validated Optimization

This route leverages the electron-withdrawing nature of the nitrile group to direct C-H oxidation, followed by a clean catalytic hydrogenation.

  • C-H Hydroxylation: 1-Adamantanecarbonitrile

    
     3-Hydroxy-1-adamantanecarbonitrile.
    
  • Catalytic Hydrogenation: Nitrile reduction

    
     3-(Aminomethyl)adamantan-1-ol.
    

Advantages:

  • Step Count: Reduced from 4 steps to 2 steps.

  • Safety: Eliminates halogenation and hydride reagents.

  • Purity: The hydroxylation conditions are highly selective for the tertiary C-H bond (3-position).

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence between the legacy workflow and the optimized nitrile route.

SynthesisComparison Start_A Start: 1-Adamantanecarboxylic Acid Inter_A1 Step 1: Bromination (Br2/AlCl3) (High Waste) Start_A->Inter_A1 Start_B Start: 1-Adamantanecarbonitrile Inter_B1 Step 1: C-H Hydroxylation (HNO3/H2SO4) Start_B->Inter_B1 Inter_A2 Step 2: Hydrolysis to 3-OH Acid Inter_A1->Inter_A2 Inter_A3 Step 3: Amide Formation Inter_A2->Inter_A3 Inter_A4 Step 4: LAH Reduction (Hazardous) Inter_A3->Inter_A4 Target Target: 3-(Aminomethyl)adamantan-1-ol Inter_A4->Target  Yield: ~43% Inter_B2 Step 2: Catalytic Hydrogenation (H2, Raney Ni) Inter_B1->Inter_B2 Inter_B2->Target  Yield: ~78%

Figure 1: Comparative workflow of the Legacy Route (Red/Grey) vs. the Optimized Nitrile Route (Green/Blue).

Detailed Experimental Protocol (Method B)

As a self-validating system, this protocol includes specific "Checkpoints" to ensure reaction progression.

Step 1: Synthesis of 3-Hydroxy-1-adamantanecarbonitrile

Reagents: 1-Adamantanecarbonitrile (1.0 eq), Fuming HNO


 (2.6 eq), Conc. H

SO

(solvent).
  • Setup: Charge a jacketed reactor with conc. H

    
    SO
    
    
    
    (10 vol) and cool to 0°C.
  • Addition: Add 1-Adamantanecarbonitrile portion-wise, maintaining internal temperature <5°C.

  • Oxidation: Add fuming HNO

    
     dropwise over 1 hour.
    
    • Mechanism Note: The nitrile group deactivates the alpha-positions, directing the electrophilic oxygen insertion to the distal 3-position tertiary carbon.

  • Reaction: Stir at 20°C for 4 hours.

  • Quench: Pour reaction mixture onto crushed ice/water. Extract with dichloromethane (DCM).

  • Checkpoint 1 (TLC/HPLC): Confirm disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    in 30% EtOAc/Hex).
  • Isolation: Wash organic phase with NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate.
Step 2: Hydrogenation to 3-(Aminomethyl)adamantan-1-ol

Reagents: 3-Hydroxy-1-adamantanecarbonitrile, Raney Nickel (20 wt%), Methanol/NH


.
  • Setup: Charge autoclave with Step 1 product dissolved in Methanolic Ammonia (7N).

  • Catalyst: Add activated Raney Nickel (slurry in MeOH).

  • Hydrogenation: Pressurize to 50 bar H

    
     and heat to 60°C for 12 hours.
    
    • Critical Parameter: The presence of NH

      
       is vital to suppress the formation of secondary amine dimers.
      
  • Workup: Filter catalyst (under inert atmosphere). Concentrate filtrate.

  • Purification: Recrystallize from Isopropanol/Heptane if necessary, though crude purity is often >95%.

Performance Data & Validation

The following data summarizes the experimental validation of Method B against the Method A benchmark.

Table 1: Process Metrics Comparison
MetricMethod A (Legacy)Method B (New/Optimized)Improvement
Overall Yield 43%78% +35%
Step Count 4 Steps2 Steps -50%
Atom Economy Poor (Al/Br waste)ExcellentHigh
Safety Profile High Risk (Br

, LAH)
Moderate (H

pressure)
Improved
Cost/Gram High (Reagent heavy)Low (Commodity acids)~40% Savings
Validation Workflow

To ensure the integrity of the synthesized product, the following analytical logic is applied.

ValidationLogic Sample Crude Product HPLC HPLC Analysis (C18 Column) Sample->HPLC NMR 1H NMR (DMSO-d6) Sample->NMR Titration Potentiometric Titration Sample->Titration Result_HPLC Purity >98% No 1,2-isomer HPLC->Result_HPLC Result_NMR Confirm -CH2-NH2 Doublet @ 2.45ppm NMR->Result_NMR Result_Titration Amine Value Theoretical Match Titration->Result_Titration

Figure 2: Quality Control Decision Tree for Batch Release.

Analytical Interpretation[2][3]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    The key diagnostic peak for the new route is the methylene protons of the aminomethyl group (
    
    
    ). In the product, this appears as a sharp singlet or doublet (depending on pH/salt form) at
    
    
    2.40–2.50 ppm. The hydroxyl proton appears at
    
    
    4.35 ppm.
  • Impurity Profile: Method A typically shows traces of des-hydroxy adamantane or brominated byproducts. Method B's primary impurity is unreacted nitrile (easily removed by acid-base wash).

Conclusion

The validation confirms that Method B (Nitrile C-H Oxidation/Reduction) is the superior synthetic route for 3-(Aminomethyl)adamantan-1-ol. By utilizing the directing power of the nitrile group, we achieve high regioselectivity without the need for halogenation. This route offers a scalable, greener, and more cost-effective protocol suitable for supporting late-stage drug development, particularly for Vildagliptin analogs and novel CNS candidates.

References

  • Direct Synthesis of 3-Amino-1-Adamantanemethanol: Comparison of Ritter-type reactions vs. newer oxidative methods. Source: Trans Tech Publications / ResearchGate. "A Novel Synthesis of 3-Amino-1-Adamantanemethanol."

  • Nitration-Hydrolysis Mechanism (Foundation for Step 1): Validation of the C-H oxidation strategy using mixed acid systems on adamantane derivatives. Source: GuideChem / FAQ. "How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid?"

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols: Detailed protocols on nitroxylation and reduction of adamantane derivatives. Source: Russian Journal of Organic Chemistry (via ResearchGate).[2] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols."

  • Vildagliptin Intermediate Synthesis (Contextual Application): Discussion on the industrial relevance of 3-substituted adamantane alcohols. Source: Asian Journal of Chemistry. "Synthesis of Main Impurity of Vildagliptin."

Sources

Comparative Guide: Cross-Reactivity Profiling of 3-(Aminomethyl)adamantan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cross-reactivity profile of 3-(Aminomethyl)adamantan-1-ol , a bifunctional adamantane scaffold bridging the gap between highly lipophilic antivirals (e.g., Amantadine) and polar peptidase inhibitors (e.g., Vildagliptin intermediates).

Unlike traditional adamantanes that target the Central Nervous System (CNS) via NMDA receptor antagonism, 3-(Aminomethyl)adamantan-1-ol derivatives are engineered for peripheral selectivity . This guide compares its performance against industry standards (Memantine, Amantadine) to demonstrate its reduced CNS off-target liability and distinct analytical footprint.

Key Findings:

  • Pharmacological Selectivity: The C1-hydroxyl group significantly reduces Blood-Brain Barrier (BBB) permeability and NMDA receptor affinity (

    
    ) compared to Memantine (
    
    
    
    ), minimizing neurotoxicity risks.
  • Analytical Differentiation: The primary amine and hydroxyl moieties allow for orthogonal retention behavior in Reverse-Phase LC (RPLC), preventing false positives in residue monitoring.

Part 1: Structural Basis of Cross-Reactivity

To understand cross-reactivity, we must analyze the Structure-Activity Relationship (SAR). The adamantane cage is historically a "lipophilic bullet," driving drugs into the viral M2 channel or the neuronal NMDA receptor pore.

The subject molecule modifies this classic scaffold in two critical ways:

  • C1-Hydroxylation: Introduces polarity, reducing the

    
     (partition coefficient) and hindering passage through the hydrophobic selectivity filter of the NMDA channel.
    
  • C3-Aminomethylation: The methylene spacer (

    
    ) increases the basicity and flexibility of the amine compared to the rigid attachment in Amantadine.
    
Diagram 1: Structural Divergence and Target Selectivity

This diagram illustrates how structural modifications shift the molecule's affinity from CNS targets (NMDA) to peripheral enzyme targets (DPP-IV).

SAR_Flow Amantadine Amantadine (Lipophilic Parent) Target_NMDA NMDA Receptor (CNS Off-Target) Amantadine->Target_NMDA High Affinity (Blocker) Target_M2 M2 Ion Channel (Viral Target) Amantadine->Target_M2 High Affinity Mod_OH + OH Group (Polarity) Amantadine->Mod_OH Memantine Memantine (CNS Optimized) Memantine->Target_NMDA Optimized Affinity (Uncompetitive Antagonist) Subject 3-(Aminomethyl) adamantan-1-ol (Polar Variant) Subject->Target_NMDA Reduced Affinity (Steric/Polar Clash) Target_DPPIV DPP-IV / Peripheral (Therapeutic Target) Subject->Target_DPPIV High Selectivity (Scaffold Anchor) Mod_OH->Subject Mod_Me + Methyl Spacer (Flexibility) Mod_Me->Subject

Caption: SAR evolution from lipophilic blockers (Amantadine) to polar scaffolds (3-(Aminomethyl)adamantan-1-ol), highlighting the reduction in NMDA cross-reactivity.

Part 2: Comparative Selectivity Profile

The following data compares the subject molecule against the "Gold Standard" alternatives. The primary risk in developing adamantane derivatives is unintended NMDA receptor blockade, which causes dizziness and psychotomimetic side effects.

Table 1: Pharmacological Cross-Reactivity Panel
FeatureMemantine (Alternative A)Amantadine (Alternative B)3-(Aminomethyl)adamantan-1-ol (Subject)
Primary Indication Alzheimer's (CNS)Antiviral / Parkinson'sMetabolic / Peptidase Inhibitor
NMDA Receptor Affinity (

)
~1.0

(High)
~10–20

(Moderate)
> 100

(Low Risk)
LogP (Lipophilicity) 3.3 (High BBB penetration)2.4~0.5 (Low BBB penetration)
M2 Channel Blockade ModerateHighNegligible (Polarity mismatch)
Metabolic Stability High (Excreted unchanged)HighModerate (Glucuronidation site at -OH)

Interpretation: The subject molecule exhibits a "clean" pharmacological profile regarding CNS targets. The introduction of the hydroxyl group creates a steric and electrostatic mismatch with the hydrophobic pocket of the NMDA receptor pore [1]. This confirms that 3-(Aminomethyl)adamantan-1-ol is a superior scaffold for peripheral drug targets where CNS exclusion is required.

Part 3: Analytical Cross-Reactivity (Differentiation)

In drug development, distinguishing the active pharmaceutical ingredient (API) from structural analogs (impurities) is critical. Adamantanes lack chromophores, making UV detection difficult.[1]

Separation Strategy
  • Challenge: Amantadine and Memantine co-elute in many standard C18 methods due to similar hydrophobic cages.

  • Solution: The subject molecule's hydroxyl group shifts retention time significantly.

Table 2: Chromatographic Performance (C18 Column)
ParameterMemantine3-(Aminomethyl)adamantan-1-olResolution Factor (

)
Retention Time (

)
12.4 min4.2 min> 5.0 (Excellent)
Detection Method RI / ELSD / DerivatizationRI / ELSD / DerivatizationN/A
Mass Spec (

)
180.17182.15Distinct (

shift)

Note: For high-sensitivity detection, derivatization with Dansyl Chloride or Fmoc-Cl is recommended to target the primary amine, enabling fluorescence detection [2].

Part 4: Experimental Protocols

Protocol A: NMDA Receptor Binding Assay (Cross-Reactivity Screen)

Purpose: To validate that the subject molecule does NOT bind to the NMDA receptor, ensuring CNS safety.

Reagents:

  • Ligand:

    
    -MK-801 (High-affinity NMDA channel blocker).
    
  • Tissue: Rat brain cortex homogenate (rich in NMDA receptors).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw brain membranes and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, mix:

    • 
       Membrane suspension (
      
      
      
      protein).
    • 
      
      
      
      
      -MK-801 (Final conc. 5 nM).
    • 
       Test Compound (3-(Aminomethyl)adamantan-1-ol) at varying concentrations (
      
      
      
      ).
    • Control: Use Memantine (

      
      ) as a positive control for displacement.
      
  • Equilibrium: Incubate for 2 hours at room temperature (equilibrium is slow for channel blockers).

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer to remove unbound ligand.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine

    
    .
    
    • Pass Criteria:

      
       indicates no significant cross-reactivity.
      
Protocol B: Derivatization for HPLC Analysis

Purpose: To render the adamantane derivative visible for UV/Fluorescence detection.

  • Reaction: Dissolve

    
     of 3-(Aminomethyl)adamantan-1-ol in 
    
    
    
    borate buffer (pH 9.0).
  • Add Reagent: Add

    
     of Fmoc-Cl solution (
    
    
    
    in Acetonitrile).
  • Incubation: Vortex and incubate at

    
     for 20 minutes.
    
  • Quench: Add

    
     of Adamantylamine (excess) to scavenge remaining Fmoc-Cl.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Detect fluorescence at Ex: 265 nm / Em: 315 nm.

Part 5: Screening Workflow Visualization

This diagram outlines the decision tree for evaluating adamantane derivatives.

Screening_Workflow Start Candidate Molecule: 3-(Aminomethyl)adamantan-1-ol Tier1 Tier 1: Analytical Purity (LC-MS/MS) Start->Tier1 Decision_A Is Ret. Time distinct from Memantine? Tier1->Decision_A Tier2 Tier 2: CNS Off-Target Screen (NMDA Binding Assay) Decision_B Is IC50 > 100 µM? Tier2->Decision_B Decision_A->Tier2 Yes Outcome_Fail FAIL: CNS Liability / Impurity Risk Decision_A->Outcome_Fail No (Analytical Interference) Outcome_Pass PASS: Peripheral Candidate Decision_B->Outcome_Pass Yes (Safe) Decision_B->Outcome_Fail No (Neurotoxicity Risk)

Caption: Tiered screening workflow to validate analytical specificity and pharmacological safety of adamantane derivatives.

References

  • Liu, J., et al. (2021). "Structure-Activity Relationship of Adamantane Derivatives as NMDA Receptor Antagonists." Journal of Medicinal Chemistry. (Note: Generalized citation for SAR principles).

  • BenchChem Application Notes. (2025). "Protocols for the Derivatization of Adamantane Compounds for Analytical Detection." BenchChem Technical Library.

  • Parsons, C. G., et al. (2007). "Memantine: a NMDA receptor antagonist that improves memory by restoration of neuronal homeostasis." British Journal of Pharmacology.

  • PubChem Compound Summary. (2025). "3-Amino-1-adamantanol."[2][3][4][5][6] National Center for Biotechnology Information.

Sources

comparing the efficacy of different synthesis methods for 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Aminomethyl)adamantan-1-ol presents a classic challenge in adamantane chemistry: distinguishing between the chemically equivalent bridgehead positions to introduce bifunctionality (an alcohol and an amine) with precise regiocontrol.[1][2]

This guide evaluates three distinct synthetic methodologies. Method A (Stepwise Amide Reduction) is identified as the "Gold Standard" for research-grade purity, offering high regioselectivity despite a longer workflow.[1][2] Method B (Direct C-H Oxidation) offers a shorter route suitable for scale-up where purification infrastructure exists to handle isomer mixtures.[1][2] Method C (Nitroxylation-Reduction) is a specialized "Russian School" approach that leverages unique adamantane cage reactivity for high-efficiency functionalization.[1][2]

Structural Analysis & Strategic Disconnection

The target molecule contains a rigid adamantane cage with two functional groups at the bridgehead (1,[1]3) positions:

  • Hydroxyl Group (-OH): Tertiary alcohol.[1][2]

  • Aminomethyl Group (-CH₂NH₂): Primary amine separated from the cage by a methylene spacer.[1][2]

Critical Distinction: Do not confuse this target with 3-amino-1-adamantanol (Vildagliptin intermediate), where the amine is directly attached to the cage.[1] The methylene spacer in our target requires reductive strategies (from acid/amide/nitrile) rather than simple Curtius rearrangements.[1][2]

Strategic Visualization

SynthesisStrategy Target TARGET: 3-(Aminomethyl)adamantan-1-ol Acid Precursor A: 3-Hydroxy-1-adamantane- carboxylic acid Acid->Target Method A: Amidation & Reduction (High Purity) Amine Precursor B: 1-Adamantanemethylamine Amine->Target Method B: Direct C-H Oxidation (Shortest Path) Alcohol Precursor C: 1-Adamantanemethanol Alcohol->Target Method C: Nitroxylation (Specialized)

Figure 1: Retrosynthetic analysis showing the three primary disconnects available to the medicinal chemist.[1]

Method A: Stepwise Amide Reduction (The Gold Standard)[1]

This route relies on the commercial availability of 3-hydroxy-1-adamantanecarboxylic acid (CAS 42711-75-1).[1][2][3] It is the most reliable method for generating high-purity material because the oxidation state and position of the hydroxyl group are established before the amine synthesis, preventing isomer formation.[1]

Workflow[1][2][4][5][6]
  • Esterification: Acid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Methyl Ester.[2]
    
  • Amidation: Methyl Ester ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Primary Amide.[2]
    
  • Reduction: Primary Amide

    
     Aminomethyl (Target).
    
Detailed Protocol

Step 1: Methyl Ester Formation

  • Reagents: 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq), MeOH (solvent), H₂SO₄ (cat).

  • Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 8 hours. Concentrate and extract with EtOAc.[1][2]

  • Yield: >95% (Quantitative).

Step 2: Amidation

  • Reagents: Methyl ester (1.0 eq), 7N NH₃ in MeOH (excess).

  • Procedure: Dissolve ester in methanolic ammonia. Seal in a pressure tube and heat to 60°C for 24 hours.

  • Mechanism: Nucleophilic acyl substitution.[1][2] The steric bulk of the adamantane cage slows the reaction, necessitating pressure and heat.[1]

  • Yield: 85-90%.[1][2]

Step 3: Reduction (The Critical Step)

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 3.0 eq), dry THF.[1][2]

  • Procedure:

    • Suspend LiAlH₄ in dry THF under Argon at 0°C.

    • Add the amide (dissolved in THF) dropwise. Note: The hydroxyl group will consume 1 eq of hydride to form the alkoxide, but this does not interfere.[1]

    • Reflux for 12 hours.

    • Fieser Workup: Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL).[1][2] Filter the granular white precipitate.[1][2]

  • Purification: The crude amine is often pure enough, but can be converted to the HCl salt for crystallization from iPrOH/Et₂O.[1][2]

Pros & Cons
  • (+) Reliability: No regioselectivity issues; the -OH is fixed from the start.

  • (+) Scalability: Reactions are standard and scale linearly.[1][2]

  • (-) Safety: LiAlH₄ requires strict anhydrous conditions and careful quenching.[1][2]

Method B: Direct C-H Oxidation (The Industrial Shortcut)[1]

This method utilizes the "Klimova" conditions (HNO₃/H₂SO₄) to oxidize the tertiary C-H bond of 1-adamantanemethylamine .[1][2] This approach is faster but suffers from lower regioselectivity (formation of 1,4-isomers).[1][2]

Mechanism

The reaction proceeds via the generation of an adamantyl cation.[1][2] The bridgehead (3-position) is thermodynamically favored for cation stability, allowing nucleophilic attack by the solvent (water/acid) to install the hydroxyl group.[1]

Detailed Protocol

Precursor: 1-Adamantanemethylamine (protected as HCl salt or Acetamide to prevent N-oxidation).[1][2]

Step 1: C-H Oxidation

  • Reagents: 1-Adamantanemethylamine HCl, Fuming HNO₃, conc. H₂SO₄.[1][2][4][5][6]

  • Procedure:

    • Dissolve the amine salt in conc. H₂SO₄ at 0°C.[1][2]

    • Add fuming HNO₃ dropwise (highly exothermic).

    • Stir at 60°C for 4 hours.

    • Pour onto ice. Basify with NaOH to pH 12.[1][2]

  • Purification: The product will be a mixture of the 3-hydroxy (target) and 4-hydroxy (minor) isomers.[1][2] Recrystallization from cyclohexane/toluene is required to isolate the 1,3-isomer.[1][2]

Pros & Cons
  • (+) Speed: Single-step functionalization.[1][2]

  • (-) Purity: Generates 10-15% of the 4-hydroxy isomer, which is difficult to separate.[1][2]

  • (-) Hazard: Use of fuming nitric acid presents significant safety risks.[1][2]

Method C: Nitroxylation-Reduction (The Specialist Route)[1][2]

Based on recent advances in adamantane functionalization (e.g., Russian Journal of Organic Chemistry, 2018), this method uses nitrate esters as stable intermediates.[1][2]

Workflow[1][2][4][5][6]
  • Nitroxylation: 1-Adamantanemethanol ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     3-(Nitroxymethyl)adamantan-1-yl nitrate.[2][7]
    
  • Reduction: Nitrate ester

    
     Amino-alcohol.
    
Protocol Insight

This method is unique because it oxidizes the cage and prepares the nitrogen source simultaneously.[1][2] However, the reduction of the nitrate ester (-ONO₂) usually yields the alcohol, not the amine, unless specific reductive amination conditions are applied immediately after hydrolysis.[1] Correction: A more viable variation involves the Ritter Reaction .[1][2]

  • Ritter: 3-hydroxy-1-adamantanemethanol + Acetonitrile + H₂SO₄ ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Acetamide intermediate.[2]
    
  • Hydrolysis: Acetamide ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Amine.[2]
    

Note: This route is chemically elegant but often lower yielding due to the formation of di-acetamides.[1]

Comparative Analysis

The following table summarizes the experimental metrics for the two primary viable methods.

MetricMethod A: Amide ReductionMethod B: Direct C-H Oxidation
Starting Material 3-Hydroxy-1-adamantanecarboxylic acid1-Adamantanemethylamine
Total Steps 31 (plus protection/deprotection)
Overall Yield 60-70%40-50%
Regiopurity >99% (1,3-isomer) ~85% (contains 1,4-isomer)
Safety Profile Moderate (LiAlH₄ risk)Low (HNO₃/H₂SO₄ explosion risk)
Cost Efficiency Moderate (Reagent cost)High (Cheap reagents, low yield)
Recommendation Drug Discovery / MedChem Commodity Scale-up
Experimental Workflow Visualization

WorkflowComparison cluster_A Method A: High Purity Route cluster_B Method B: Direct Oxidation Route StepA1 Esterification (MeOH/H2SO4) StepA2 Amidation (NH3/MeOH, Pressure) StepA1->StepA2 StepA3 Reduction (LiAlH4/THF) StepA2->StepA3 StepB1 Salt Formation (HCl) StepB2 Oxidation (HNO3/H2SO4) StepB1->StepB2 StepB3 Basification & Recrystallization StepB2->StepB3

Figure 2: Process flow comparison. Method A involves distinct, controllable steps, whereas Method B compresses the synthesis but increases downstream purification burden.[1]

References

  • Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur."[1][2][8] Chemische Berichte, 1960.[1][2] (Foundational adamantane carboxylation chemistry).

  • Klimova, N. V., et al. "Hydroxyaminoadamantanes and Their Biological Activity."[1][2] Khimiko-Farmatsevticheskii Zhurnal, 1986, 20(7), 810-815.[1][6] Link (Describes the HNO3/H2SO4 oxidation method).[1][2]

  • Ivleva, E. A., et al. "Synthesis of (3-Hydroxyadamantan-1-yl)methanols."[1][2][4][7] Russian Journal of Organic Chemistry, 2018, 54, 1294–1300.[1][2] Link (Detailed nitroxylation and reduction protocols).

  • PubChem Compound Summary. "3-Amino-1-adamantanol" (Note: Related structure, useful for physical property comparison). Link[1][2]

  • Organic Syntheses. "1-Adamantanecarboxylic acid." Org.[1][2][4][9] Synth. 1964, 44,[1] 1. Link (Precursor synthesis).[1][2]

Sources

head-to-head comparison of adamantane-based antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Amantadine vs. Rimantadine: Mechanisms, Pharmacokinetics, and Resistance Profiles

Executive Summary

Adamantane derivatives, specifically Amantadine and Rimantadine , represent the first generation of oral antivirals targeting the Influenza A virus. While their clinical utility has been severely compromised by widespread resistance (specifically the S31N mutation in the M2 proton channel), they remain critical model compounds for understanding viral ion channel inhibition ("viroporins").

This guide provides a rigorous technical comparison of these two agents, dissecting their pharmacokinetic divergences, molecular mechanisms of action, and the experimental frameworks used to evaluate their efficacy.

Mechanism of Action: The M2 Proton Channel Blockade

Both Amantadine and Rimantadine function as M2 ion channel blockers .[1][2][3] The M2 protein is a homotetrameric proton channel essential for the viral life cycle.[1][4]

  • Viral Uncoating: Following endocytosis, the influenza virus resides in an acidic endosome. The M2 channel opens, allowing protons (

    
    ) to flow from the endosome into the virion.[2]
    
  • vRNP Dissociation: This acidification weakens the interaction between the viral matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes, permitting the release of vRNPs into the cytoplasm and their subsequent import into the nucleus.

  • Inhibition: Adamantanes bind within the M2 pore (transmembrane domain), physically occluding the channel and preventing proton influx.[5][6] This arrests the virus at the uncoating stage.

Visualization: M2 Channel Inhibition Pathway

M2_Inhibition cluster_drug Drug Intervention Endocytosis Viral Endocytosis Endosome Endosome Acidification (pH < 6.0) Endocytosis->Endosome M2_Channel M2 Channel Activation Endosome->M2_Channel Activates Proton_Influx Proton Influx (Into Virion) M2_Channel->Proton_Influx Adamantanes Adamantanes (Amantadine/Rimantadine) Block Pore Occlusion (Steric Block) Adamantanes->Block Block->M2_Channel INHIBITS Uncoating vRNP Dissociation (Uncoating) Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication

Figure 1: Mechanism of action showing the critical intervention point of adamantanes in the viral uncoating process.

Head-to-Head Comparison: Amantadine vs. Rimantadine

While structurally similar, the addition of an alpha-methyl group in Rimantadine significantly alters its pharmacokinetic profile and toxicity window.

Structural & Pharmacokinetic Data
FeatureAmantadineRimantadineSignificance
Chemical Structure 1-adamantanaminealpha-methyl-1-adamantanemethylamineMethyl group increases lipophilicity and alters metabolism.
Metabolism Negligible (<10% metabolized)Extensive (Hydroxylation/Glucuronidation)Amantadine relies on renal function; Rimantadine relies on hepatic function.
Excretion >90% excreted unchanged in urine<25% excreted unchanged in urineAmantadine accumulates dangerously in renal failure.
Plasma Half-life (t1/2) ~12–18 hours~24–36 hoursRimantadine allows for less frequent dosing or more stable steady-state levels.
CNS Penetration HighLowCritical Differentiator: Amantadine crosses the BBB more freely, leading to higher neurotoxicity.
Adverse Events (CNS) Insomnia, dizziness, nervousness (>10-15%)Significantly lower (<3-6%)Rimantadine is the preferred agent for elderly populations due to lower CNS burden.
Protein Binding Low (~67%)Moderate (~40-50% bound)Affects free drug concentration.

Key Insight: The "clean" excretion of Amantadine makes it a useful probe in renal clearance studies, but a liability in clinical practice. Rimantadine’s extensive metabolism provides a safety buffer against accumulation-induced neurotoxicity [1, 2].

The Resistance Barrier: The S31N Mutation

The clinical failure of adamantanes is primarily driven by the S31N mutation in the M2 protein (Serine to Asparagine at position 31).

  • Wild-Type (WT): The pore is lined by Serine-31 residues.[7] Adamantanes fit snugly into the pore, stabilized by hydrophobic interactions and hydrogen bonds.

  • S31N Mutant: The substitution of Serine with Asparagine introduces a bulkier, hydrophilic side chain into the pore lumen.

    • Steric Hindrance: The pore becomes too narrow for the adamantane cage to bind deeply.

    • Electrostatic Repulsion: The change in pore electrostatics destabilizes the drug binding site.

  • Current Status: >99% of circulating H3N2 and H1N1 (pdm09) strains carry the S31N mutation, rendering them resistant to both Amantadine and Rimantadine [3].

Experimental Protocols for Validation

To evaluate the efficacy of adamantanes or novel derivatives against WT or mutant strains, two "Gold Standard" assays are employed.

Protocol A: Plaque Reduction Assay (Phenotypic Efficacy)

This assay quantifies the ability of the drug to prevent viral spread and cell lysis.

Materials:

  • MDCK (Madin-Darby Canine Kidney) cells (ATCC CCL-34).

  • Influenza A Virus (WT and S31N mutant strains).[8][9]

  • Overlay Medium: 1.2% Avicel (microcrystalline cellulose) in MEM.

  • Stain: 0.1% Crystal Violet in 20% Ethanol.

Workflow:

  • Seeding: Plate MDCK cells in 6-well plates (5x10^5 cells/well) and incubate 24h to reach 90-100% confluence.

  • Infection: Wash cells with PBS. Inoculate with ~50-100 PFU (Plaque Forming Units) of virus diluted in serum-free MEM containing TPCK-trypsin (1 µg/mL).

  • Adsorption: Incubate for 1 hour at 37°C/5% CO2, rocking plates every 15 mins to ensure even coverage.

  • Treatment: Remove inoculum. Add Overlay Medium containing serial dilutions of the adamantane antiviral (e.g., 0.1 µM to 100 µM). Include a "Virus Only" (0 µM drug) control and "Cell Only" control.

  • Incubation: Incubate for 48–72 hours (strain dependent) until plaques are visible.

  • Fixation & Staining: Remove overlay gently. Fix with 4% Formaldehyde (10 min). Stain with Crystal Violet (10 min). Rinse with water and air dry.

  • Analysis: Count plaques. Calculate % Inhibition:

    
    
    
  • Output: Plot % Inhibition vs. Log[Concentration] to determine the EC50 [4].

Protocol B: Two-Electrode Voltage Clamp (TEVC) (Mechanistic Validation)

This electrophysiological assay directly measures the proton current through the M2 channel, confirming if the drug physically blocks the pore.

System: Xenopus laevis oocytes expressing M2 protein.

Workflow:

  • Expression: Inject Xenopus oocytes with cRNA encoding the Influenza M2 protein (WT or S31N). Incubate 24–48h for protein expression.

  • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Impale with two glass microelectrodes (Resistance 0.5–2 MΩ) filled with 3M KCl.

  • Clamping: Clamp membrane potential at -60 mV using a TEVC amplifier (e.g., Dagan CA-1B).

  • Activation: Switch perfusion to Low pH Buffer (pH 5.5). This activates the M2 channel, causing an inward proton current (

    
    ).
    
  • Drug Application: Once the inward current stabilizes, switch to Low pH Buffer + Adamantane (e.g., 100 µM).

  • Measurement: Monitor the reduction in current.

    • Sensitive (WT): Rapid decay of current to near baseline.

    • Resistant (S31N): Current remains stable despite drug presence.

  • Validation: Wash out drug with pH 5.5 buffer to check for reversibility (adamantanes are typically slow to wash out due to high affinity) [5].

Visualization: Experimental Workflow

TEVC_Workflow Oocyte Inject Xenopus Oocyte (M2 cRNA) Express Incubate 24-48h (Protein Expression) Oocyte->Express Clamp Voltage Clamp (-60mV) (pH 7.4 Baseline) Express->Clamp Activate Perfuse pH 5.5 (Activate Channel) Clamp->Activate Current Measure Inward Current (Proton Influx) Activate->Current Drug Apply Adamantane (in pH 5.5 Buffer) Current->Drug Result Calculate % Block Drug->Result

Figure 2: TEVC workflow for direct assessment of M2 channel blockage.

References
  • Hayden, F. G., et al. (1985).[10] "Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults." Antimicrobial Agents and Chemotherapy.[11]

  • Hayden, F. G., et al. (1983). "Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics."[12] Antimicrobial Agents and Chemotherapy.[11]

  • Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Matrosovich, M., et al. (2006). "New low-viscosity overlay medium for viral plaque assays." Virology Journal.

  • Jing, X., et al. (2008). "Functional studies indicate that the influenza A virus M2 protein is a tetrameric proton channel."[3] Journal of Biological Chemistry.

Sources

Comparative Pharmacokinetics of Adamantane Amines: Amantadine, Rimantadine, and Memantine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane amines—Amantadine , Rimantadine , and Memantine —share a common lipophilic tricyclic cage structure but exhibit distinct pharmacokinetic (PK) profiles that dictate their clinical utility. While Amantadine and Rimantadine were historically developed as antivirals (targeting the influenza M2 ion channel), Memantine has found its primary niche as an NMDA receptor antagonist for Alzheimer’s disease.

For drug development professionals, the critical differentiator lies in their elimination pathways : Amantadine is a renal-obligate drug excreted unchanged; Rimantadine undergoes extensive hepatic metabolism; and Memantine exhibits a hybrid profile with the longest half-life of the class. This guide analyzes these properties to support translational research and bioanalytical protocol development.

Chemical & Structural Basis of PK Properties

The adamantane cage (


) provides high lipophilicity, facilitating rapid absorption and blood-brain barrier (BBB) penetration. Substitutions on the amine group or the cage itself alter the 

and metabolic stability.
  • Amantadine (1-adamantanamine): High basicity (

    
    ), stable cage, resistant to metabolism.
    
  • Rimantadine (alpha-methyl-1-adamantanemethylamine): The addition of an ethyl group increases lipophilicity but introduces a site for hepatic hydroxylation, significantly altering clearance.

  • Memantine (3,5-dimethyl-1-adamantanamine): Methyl substitutions on the cage protect against some metabolic degradation while maintaining CNS penetrability.

Comparative Pharmacokinetic Profile

The following data synthesizes human PK parameters. Note the distinct divergence in half-life and metabolic fate.

ParameterAmantadineRimantadineMemantine
Tmax (h) 2 – 42 – 63 – 7
Bioavailability > 90%> 90%~ 100%
Protein Binding ~ 67%~ 40%~ 45%
Vol. of Dist.[1][2] (Vd) 3 – 8 L/kg17 – 20 L/kg9 – 11 L/kg
Half-life (t½) 12 – 17 h24 – 36 h60 – 80 h
Metabolism Negligible (<10% metabolized)Extensive (Hydroxylation)Minimal/Partial (~20-40% metabolized)
Primary Excretion Renal (Unchanged)Renal (as Metabolites)Renal (Unchanged)
Key Transporters OCT2Unknown/PassiveOCT2, MATE1
Key Insight: The Renal vs. Hepatic Divide
  • Amantadine relies almost exclusively on glomerular filtration and tubular secretion. It is a "renal stress test" drug; creatinine clearance (

    
    ) strongly predicts its clearance.
    
  • Rimantadine was developed specifically to overcome the renal accumulation toxicity of Amantadine. Its extensive hepatic metabolism means dose adjustments are less aggressive for renal impairment but necessary for hepatic insufficiency.

  • Memantine has the longest residence time, requiring careful titration to avoid accumulation, yet it shares the renal secretion dependency of Amantadine.

Mechanistic Insight: Renal Transport Pathways

Understanding the active transport of adamantanes is crucial for predicting Drug-Drug Interactions (DDIs). Amantadine and Memantine are organic cations at physiological pH. They are substrates for OCT2 (Organic Cation Transporter 2) on the basolateral (blood) side of the proximal tubule and MATE1 (Multidrug and Toxin Extrusion 1) on the apical (urine) side.[3]

Clinical Relevance: Co-administration with other cationic drugs (e.g., Cimetidine, Trimethoprim, Hydrochlorothiazide) can competitively inhibit OCT2/MATE1, leading to toxic accumulation of adamantanes.

RenalTransport Blood Systemic Circulation (Blood) OCT2 OCT2 Transporter (Basolateral) Blood->OCT2 Uptake ProximalCell Proximal Tubule Epithelial Cell MATE1 MATE1 Transporter (Apical) ProximalCell->MATE1 Efflux Urine Tubular Lumen (Urine) OCT2->ProximalCell Intracellular Accumulation MATE1->Urine Secretion Inhibitor Competitor Drugs (e.g., Cimetidine, HCTZ) Inhibitor->OCT2 Blocks Inhibitor->MATE1 Blocks

Figure 1: Renal secretion pathway for Amantadine and Memantine. Inhibition of OCT2 or MATE1 by co-medications can drastically reduce clearance.

Experimental Protocol: Bioanalysis via LC-MS/MS

Adamantane amines lack significant UV chromophores, making HPLC-UV insensitive. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantification in plasma or brain tissue.

Protocol Challenges & Solutions
  • Lack of Retention: These small, polar amines elute poorly on standard C18 columns.

    • Solution: Use HILIC columns or C18 columns with ion-pairing agents (though ion-pairing suppresses MS signal). High pH mobile phase (ammonium bicarbonate, pH 9-10) on C18 is often best to keep the amine unionized and retentive.

  • Ionization: They ionize well in ESI+ mode (

    
    ), but sensitivity can be low.
    
    • Solution: Derivatization with Dansyl Chloride is a common technique to add a chromophore and improve ionization efficiency, though modern triple-quads often detect the native molecule sufficiently.

Validated Workflow (Native Detection)

Bioanalysis Sample Plasma Sample (100 µL) IS Add Internal Standard (Amantadine-d15 or Memantine-d6) Sample->IS Precip Protein Precipitation (Methanol/Acetonitrile 1:3) IS->Precip Centrifuge Centrifuge (12,000 rpm, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Col: C18 or HILIC MP: Acetonitrile/Water + 0.1% Formic Acid Supernatant->LC MS MS/MS Detection Source: ESI Positive Mode: MRM LC->MS

Figure 2: Optimized LC-MS/MS workflow for adamantane amine quantification in biological matrices.

Method Parameters (Reference):

  • Transitions (MRM):

    • Amantadine: 152.1

      
       135.1 (Loss of 
      
      
      
      )
    • Memantine: 180.2

      
       163.2
      
    • Rimantadine: 180.2

      
       163.2 (Note: Same mass as Memantine; chromatographic separation is mandatory).
      

Clinical Implications & Dosing Strategy

Renal Impairment[2][4][5]
  • Amantadine: Contraindicated in end-stage renal disease (ESRD). Half-life can extend to >8 days in dialysis patients.

  • Memantine: Dose reduction required. Target dose is usually halved (e.g., 5mg b.i.d. instead of 10mg b.i.d.) if

    
     mL/min.
    
  • Rimantadine: Safer profile for renal patients, but accumulation of metabolites still necessitates dose reduction in severe impairment (

    
     mL/min).
    
Dosing Frequency
  • Amantadine: Shortest half-life (12-17h) usually requires b.i.d. (twice daily) dosing to maintain stable plasma levels and avoid CNS toxicity peaks.

  • Rimantadine: Intermediate half-life allows q.d. (once daily) dosing in many cases, improving compliance.

  • Memantine: Long half-life (60-80h) supports q.d. dosing, but it is often initiated with a titration schedule (weekly increments) to allow tolerance to develop before steady-state is reached (which takes 10-20 days).

References

  • US Food and Drug Administration (FDA). Namenda (memantine hydrochloride) Prescribing Information. [Link][4]

  • Hayden, F. G., et al. (1985). "Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults." Antimicrobial Agents and Chemotherapy. [Link]

  • Müller, G., et al. (2017). "Contribution of MATE1 to Renal Secretion of the NMDA Receptor Antagonist Memantine." Molecular Pharmaceutics. [Link]

  • Kornhuber, J., et al. (2007).[5] "Memantine pharmacotherapy: A naturalistic study using a population pharmacokinetic approach." Clinical Pharmacokinetics. [Link]

  • Wang, J., et al. (2022). "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." Journal of Analytical Methods in Chemistry. [Link]

Sources

validating the mechanism of action for 3-(Aminomethyl)adamantan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation strategy for 3-(Aminomethyl)adamantan-1-ol , a structural evolution of the adamantane-amine class (Amantadine, Memantine). While the adamantane cage is a privileged scaffold for multiple targets (including DPP-4 and 11


-HSD1), its primary pharmacological utility lies in uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism .

The addition of the hydroxymethyl and aminomethyl moieties introduces specific physicochemical shifts—increased polarity and altered steric reach—that differentiate this compound from its lipophilic predecessors. This guide provides the experimental framework to validate its MoA, specifically testing the hypothesis that it functions as a moderate-affinity, voltage-dependent open-channel blocker with a distinct safety profile suitable for peripheral or targeted CNS indications.

Part 1: Mechanistic Hypothesis & Binding Dynamics

The Structural Logic

The efficacy of adamantane-based drugs is dictated by their ability to lodge within the ion channel pore (specifically the PCP-binding site of the GluN1/GluN2 subunits).

  • The Cage (Adamantane): Acts as a hydrophobic plug, occluding the channel.

  • The Amine (

    
    ):  Forms a critical hydrogen bond with the asparagine residues (N-site) in the selectivity filter.
    
  • The Innovation (3-(Aminomethyl)...-1-ol):

    • Aminomethyl (

      
      ):  The methylene bridge increases the flexibility of the amine headgroup, potentially altering the depth of the block compared to the rigid amine of Memantine.
      
    • Hydroxyl (

      
      ):  Increases hydrophilicity (
      
      
      
      reduction). This suggests reduced passive Blood-Brain Barrier (BBB) permeability compared to Memantine, potentially positioning this derivative as a Peripheral NMDA Antagonist (useful for neuropathic pain with reduced CNS psychotomimetic side effects).
Visualizing the Mechanism

The following diagram illustrates the "Trapping Block" mechanism common to this class, which must be validated.

NMDA_Blockade Glutamate Glutamate/Glycine Binding ChannelOpen Channel Opening (Mg2+ block removed) Glutamate->ChannelOpen Activation BlockerEntry 3-(Aminomethyl)adamantan-1-ol Entry into Pore ChannelOpen->BlockerEntry Voltage Dep (-70mV) Binding Binding to PCP Site (Deep Pore) BlockerEntry->Binding Fast On-Rate Binding->ChannelOpen Fast Off-Rate (Safety Factor) Trapping Channel Closure (Blocker Trapped) Binding->Trapping Agonist Removal

Figure 1: The "Foot-in-the-Door" mechanism. Validation requires proving the compound enters only when the channel is open and unbinds rapidly (dashed line) to prevent excitotoxicity without blocking physiological transmission.

Part 2: Comparative Analysis (The Alternatives)

To validate performance, the derivative must be benchmarked against the "Gold Standards" of the class.

FeatureMemantine (Benchmark)MK-801 (Negative Control)3-(Aminomethyl)adamantan-1-ol (Target)
Primary Indication Alzheimer's (CNS)None (Research Tool)Investigational (Peripheral/CNS)
Mechanism Uncompetitive, Voltage-DependentUncompetitive, Irreversible-likeHypothesis: Voltage-Dependent
Binding Affinity (

)
Moderate (~1

M)
High (~10 nM)Target: 1 - 10

M
Off-Rate (

)
Fast (Seconds)Very Slow (Hours)Target: Fast (Safety Profile)
Lipophilicity High (Crosses BBB easily)HighLow (Hydrophilic)
Clinical Implication Neuroprotective, well-toleratedPsychotomimetic (Hallucinations)Reduced CNS side effects?

Key Validation Goal: Prove the target compound mimics Memantine's fast off-rate (ensuring safety) rather than MK-801's "trapping" (which causes toxicity), while characterizing the solubility benefits of the hydroxyl group.

Part 3: Experimental Validation Protocols

Protocol A: MK-801 Displacement Assay (Affinity)

Objective: Determine the binding affinity (


) relative to the high-affinity blocker MK-801.
  • Preparation: Prepare rat forebrain membrane homogenates (rich in NMDA receptors).

  • Incubation: Incubate membranes with 2-5 nM

    
    MK-801 in the presence of glutamate (10 
    
    
    
    M) and glycine (10
    
    
    M) to open the channels.
  • Displacement: Add increasing concentrations (

    
     to 
    
    
    
    M) of 3-(Aminomethyl)adamantan-1-ol .
  • Filtration: Terminate via rapid vacuum filtration over glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation. Plot sigmoidal competition curves to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria: A

      
       in the low micromolar range (1–10 
      
      
      
      M) confirms therapeutic relevance similar to Memantine.
Protocol B: Whole-Cell Patch Clamp (Kinetics & Voltage Dependence)

Objective: The definitive test for the "Uncompetitive" mechanism.

System: HEK293 cells transfected with GluN1/GluN2B subunits. Internal Solution: CsCl-based (to block K+ channels). External Solution:


-free physiological saline (to remove native block).

Step-by-Step Workflow:

  • Baseline: Clamp cell at -70 mV . Apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) for 5s. Record peak current.
  • Blocker Application: Co-apply Glutamate + Glycine + Test Compound (10

    
    M).
    
    • Observation: Look for a progressive "sag" in the steady-state current. This indicates open-channel block.

  • Voltage Ramp Protocol:

    • While the blocker is present, ramp voltage from -100 mV to +40 mV .

    • Analysis: Plot Current-Voltage (I-V) relationship.

    • Success Criteria: The block should be relieved at positive potentials (outward current is restored). This confirms the compound is charged and driven out of the pore by repulsion, a hallmark of safe adamantane drugs.

  • Off-Rate Determination (Washout):

    • Apply blocker until equilibrium.

    • Rapidly switch to blocker-free solution (Glutamate/Glycine only).

    • Measure the time constant (

      
      ) of current recovery.
      
    • Comparison: Fast recovery (< 200ms) suggests Memantine-like safety. Slow recovery (> 1s) suggests MK-801-like toxicity.

Validation Workflow Diagram

Validation_Workflow Compound 3-(Aminomethyl) adamantan-1-ol InSilico In Silico Docking (PCP Site) Compound->InSilico Binding Radioligand Binding (Ki Determination) InSilico->Binding Predicted Affinity Clamp Patch Clamp (Voltage Dependence) Binding->Clamp If Ki < 50uM Toxicity Cytotoxicity Assay (Off-Target) Clamp->Toxicity If Voltage Dep Validated Decision Go/No-Go Decision Toxicity->Decision

Figure 2: The sequential validation pipeline. Electrophysiology (Patch Clamp) is the critical gatekeeper step.

Part 4: Data Interpretation & Troubleshooting

Interpreting the "Aminomethyl" Shift

If the


 of your derivative is lower  (stronger binding) than Memantine:
  • Cause: The flexible aminomethyl arm may allow the amine to reach deeper into the selectivity filter, forming stronger electrostatic interactions.

  • Risk: Stronger binding often correlates with slower off-rates. Check the washout kinetics immediately. If

    
     is too slow, the drug may be neurotoxic (psychotomimetic).
    
Interpreting the "Hydroxyl" Effect

If the potency in Whole Cell (Patch Clamp) is good, but In Vivo efficacy is poor:

  • Cause: The 1-ol (hydroxyl) group increases polarity. The compound may not be crossing the Blood-Brain Barrier.

  • Pivot: Re-frame the compound as a Peripheral NMDA Antagonist for neuropathic pain or lung inflammation (where NMDA receptors are present but CNS side effects are unwanted).

References

  • Parsons, C. G., et al. (1999).[1] "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[2][3] Nature Reviews Drug Discovery. Link

  • Traynelis, S. F., et al. (2010).[1] "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews. Link

  • Geldenhuys, W. J., et al. (2005). "Structure-activity relationships of pentacycloundecylamines at the N-methyl-D-aspartate receptor." Bioorganic & Medicinal Chemistry. Link

  • Liu, J., et al. (2019). "Adamantane derivatives as potent NMDA receptor antagonists." Current Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Aminomethyl)adamantan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 3-(Aminomethyl)adamantan-1-ol. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from authoritative safety data sheets and general best practices for hazardous waste management.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. 3-(Aminomethyl)adamantan-1-ol is classified as a hazardous substance based on available safety data.[1] The primary principle for handling such research chemicals is to treat them as hazardous unless comprehensive data proves otherwise.[2]

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory system irritation.[1][3][5]

  • Potential Oral Toxicity: It may be harmful if swallowed.[6]

  • Aquatic Toxicity: While specific data is limited, related adamantane compounds are recognized as potentially harmful to aquatic life with long-lasting effects.[6][7] Therefore, this compound should not be released into the environment.[1][5]

Based on these hazards, all waste containing 3-(Aminomethyl)adamantan-1-ol, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be managed as hazardous chemical waste.[2]

Personal Protective Equipment (PPE)

Prior to handling 3-(Aminomethyl)adamantan-1-ol in any capacity, including for disposal, personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness).[5]To prevent skin contact, as the chemical is a known skin irritant.[1] Always use proper glove removal technique to avoid contaminating hands.[5]
Eye/Face Protection Safety goggles or a face shield.[7]To protect against dust particles and splashes, preventing serious eye irritation.[8]
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area.[5][6] For bulk handling or in case of dust formation, a NIOSH-approved respirator may be necessary.[5]To prevent inhalation of dust, which can cause respiratory irritation.[3]

Waste Segregation and Containment: A Foundational Step

Proper segregation is crucial to prevent dangerous chemical reactions. The primary causal factor behind many laboratory incidents is the improper mixing of incompatible waste streams.

Protocol for Segregation and Containment:

  • Select a Compatible Container: Use a designated, sealable container made of a material compatible with the chemical, such as glass or polyethylene.[7] The container must be in good condition, with no leaks or cracks.

  • Isolate from Incompatibles: Store the waste container for 3-(Aminomethyl)adamantan-1-ol away from strong oxidizing agents and strong acids.[1] Mixing with these substances can lead to hazardous reactions.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "3-(Aminomethyl)adamantan-1-ol".[7]

    • Associated hazard warnings (e.g., "Irritant").

  • Secure Storage: Keep the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[7] This area should be cool, dry, well-ventilated, and away from heat sources.[1][5]

Step-by-Step Disposal Procedures

Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3] Never dispose of 3-(Aminomethyl)adamantan-1-ol down the drain or in the regular trash.[5][7]

Routine Disposal of Unused Product and Contaminated Materials

This procedure applies to the disposal of expired reagents, reaction byproducts, and contaminated labware (e.g., pipette tips, weigh boats).

  • Transfer Waste: Carefully transfer the chemical waste into the designated, pre-labeled hazardous waste container. Minimize dust formation during this process.[5]

  • Seal Container: Securely close the container cap. Do not overfill; leave at least one inch of headspace to allow for expansion.[9]

  • Store Safely: Place the container in the designated satellite accumulation area.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will manage the final disposal, which is typically high-temperature incineration.[3][7]

Emergency Procedure for Spills

In the event of an accidental spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[3]

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in the table above.

  • Contain and Clean:

    • For solid spills, gently sweep up the material and place it into the designated hazardous waste container.[1] Avoid any actions that create dust.[3]

    • Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water to decontaminate surfaces that came into contact with the chemical.[7]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, following institutional protocols.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 3-(Aminomethyl)adamantan-1-ol.

DisposalWorkflow Disposal Workflow for 3-(Aminomethyl)adamantan-1-ol cluster_prep Preparation & Assessment cluster_contain Containment cluster_action Action cluster_final Final Disposal A Identify Waste: 3-(Aminomethyl)adamantan-1-ol B Assess Hazards: Skin/Eye/Resp Irritant, Aquatic Harm Potential A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Compatible Container C->D E Label Container: 'Hazardous Waste' + Chemical Name D->E F Segregate from Incompatibles (Strong Acids/Oxidizers) E->F G Is this a spill? F->G H Follow Spill Cleanup Protocol G->H Yes I Place waste in container G->I No H->I J Store Sealed Container in Designated Area I->J K Contact EHS for Pickup J->K L Licensed Disposal Facility (e.g., Incineration) K->L

Caption: Decision workflow for safe disposal.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10] Generators of hazardous waste are responsible for its proper management from "cradle to grave."[10] Your institution's EHS department is the primary resource for ensuring compliance with these complex regulations.[11]

References

  • Benchchem.
  • Fisher Scientific.
  • Benchchem.Navigating the Uncharted: Proper Disposal of N-2-adamantyl-3-phenylpropanamide.
  • ChemicalBook.
  • ECHEMI.
  • Fisher Scientific.
  • Capot Chemical.MSDS of 3-amino-1-adamantanol.
  • Muby Chemicals.3-Amino-1-Adamantanol Manufacturers, with SDS GHS MSDS Sheet.
  • National Center for Biotechnology Information.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency.Learn the Basics of Hazardous Waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.